FXR antagonist 1
Description
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Properties
Molecular Formula |
C36H59NO5 |
|---|---|
Molecular Weight |
585.9 g/mol |
IUPAC Name |
2-[(9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C36H59NO5/c1-9-10-29(40)42-27-15-16-33(6)25(32(27,4)5)14-17-35(8)26(33)12-11-24-30-23(22(2)3)13-18-36(30,20-19-34(24,35)7)31(41)37-21-28(38)39/h22-27,30H,9-21H2,1-8H3,(H,37,41)(H,38,39) |
InChI Key |
CLKCLHBPLVDIOB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of a Novel Intestinal-Selective FXR Antagonist for Nonalcoholic Steatohepatitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis. While FXR agonists have been explored for metabolic diseases, their systemic effects can lead to undesirable side effects. This has spurred interest in the development of FXR antagonists, particularly those with selective activity in the intestine, as a promising therapeutic strategy for conditions such as nonalcoholic steatohepatitis (NASH). This whitepaper details the discovery, synthesis, and biological characterization of "FXR antagonist 1" (also reported as compound F6), a potent and orally active intestinal-selective FXR antagonist. We provide a comprehensive overview of its biological activity, detailed experimental protocols for its evaluation, and a summary of its synthetic route.
Introduction: The Role of FXR in Metabolic Disease and the Rationale for Intestinal-Selective Antagonism
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor predominantly expressed in the liver and intestines. It plays a pivotal role in maintaining metabolic homeostasis. Upon activation by endogenous bile acids, FXR regulates the expression of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism. Dysregulation of FXR signaling is implicated in the pathophysiology of various metabolic disorders, including nonalcoholic fatty liver disease (NAFLD) and its more severe form, nonalcoholic steatohepatitis (NASH).[1]
While systemic FXR activation has been pursued as a therapeutic approach, it is associated with side effects such as pruritus and alterations in lipid profiles. This has led to the exploration of FXR antagonism as an alternative strategy. More specifically, selective inhibition of FXR in the intestine has emerged as a particularly attractive approach. Intestinal FXR antagonism can modulate the gut-liver axis, leading to beneficial effects on hepatic steatosis, inflammation, and fibrosis, while potentially mitigating the systemic side effects associated with broad FXR modulation.[1]
"this compound" (compound F6) was discovered through a focused drug discovery effort aimed at identifying potent and selective intestinal FXR inhibitors for the treatment of NASH.[1] This compound has demonstrated promising preclinical activity, selectively inhibiting intestinal FXR signaling and showing efficacy in animal models of NASH.[1]
Quantitative Biological Data
The biological activity of "this compound" has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the table below for ease of comparison.
| Parameter | Value | Assay Type | Species | Reference |
| IC50 | 2.1 µM | Cell-based FXR Antagonist Assay | Human | [1] |
| In vivo Efficacy | ||||
| Dose | 10 mg/kg (p.o., daily) | GAN-diet-induced NASH model | Mouse | [1] |
| Effect | Reduced adiposity, improved glucose sensitivity, ameliorated NASH progression | [1] | ||
| Dose | 3, 10, 30 mg/kg (p.o., daily) | HFMCD-diet-induced NASH model | Mouse | [1] |
| Effect | Dose-dependent alleviation of NASH pathologies | [1] |
Detailed Experimental Protocols
Cell-Based FXR Antagonist Luciferase Reporter Assay
This assay is designed to measure the ability of a test compound to inhibit the transcriptional activity of FXR in a cellular context.
-
Cell Line: HEK293T cells.
-
Plasmids:
-
An expression vector for full-length human FXR.
-
An expression vector for the retinoid X receptor alpha (RXRα).
-
A luciferase reporter plasmid containing an FXR response element (FXRE) upstream of the luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Methodology:
-
HEK293T cells are seeded in 96-well plates.
-
After 24 hours, cells are co-transfected with the FXR, RXRα, FXRE-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent.
-
Following transfection, the cells are treated with a known FXR agonist (e.g., GW4064 or CDCA) to induce FXR activation, in the presence or absence of varying concentrations of "this compound".
-
After a 24-hour incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
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The IC50 value is calculated by plotting the percentage of inhibition of agonist-induced luciferase activity against the logarithm of the antagonist concentration.
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In Vivo Efficacy Study in a NASH Mouse Model
This protocol describes the evaluation of "this compound" in a diet-induced mouse model of nonalcoholic steatohepatitis.
-
Animal Model: C57BL/6J mice.
-
Diet: A specialized diet to induce NASH, such as a high-fat, high-carbohydrate diet (e.g., GAN diet or HFMCD diet).
-
Methodology:
-
Male C57BL/6J mice are fed the NASH-inducing diet for a specified period to establish the disease phenotype.
-
Animals are then randomized into vehicle control and treatment groups.
-
"this compound" is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily at the desired doses (e.g., 3, 10, 30 mg/kg).
-
The treatment continues for a predefined duration (e.g., 4-12 weeks).
-
Throughout the study, parameters such as body weight, food intake, and glucose tolerance may be monitored.
-
At the end of the treatment period, animals are euthanized, and blood and liver tissues are collected.
-
Blood samples are analyzed for markers of liver injury (e.g., ALT, AST) and lipid profiles.
-
Liver tissues are weighed and processed for histological analysis (e.g., H&E staining for steatosis, inflammation, and ballooning; Sirius Red staining for fibrosis) and for gene expression analysis of FXR target genes.
-
Synthesis of this compound
The synthesis of "this compound" (compound F6) is based on a multi-step synthetic route starting from commercially available materials. The key steps are outlined below. A detailed, step-by-step protocol with characterization data for each intermediate would be found in the primary research article. The general approach involves the synthesis of a core scaffold followed by functional group modifications to arrive at the final compound.
(Note: Without the specific primary research article, a detailed, validated synthetic scheme cannot be provided. The following is a generalized representation based on common synthetic strategies for similar molecules.)
A plausible synthetic approach would involve:
-
Synthesis of a key intermediate: This would likely involve the coupling of two or more building blocks to construct the central core of the molecule.
-
Functional group interconversions: Subsequent steps would modify the initial scaffold by adding or altering functional groups to achieve the desired structure of "this compound".
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Purification: Each step would be followed by appropriate purification techniques, such as column chromatography, to isolate the desired product.
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Characterization: The structure and purity of the final compound and all intermediates would be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway
Caption: FXR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for FXR Antagonist Screening
Caption: A typical workflow for the screening and identification of FXR antagonists.
Conclusion
"this compound" represents a significant advancement in the pursuit of novel therapeutics for NASH. Its intestine-selective mechanism of action holds the promise of a favorable safety profile compared to systemic FXR modulators. The data presented herein underscore its potential as a valuable pharmacological tool for further investigating the role of intestinal FXR in metabolic diseases and as a lead compound for the development of new clinical candidates. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
The Role of Farnesoid X Receptor (FXR) Antagonists in Bile Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a master regulator of bile acid, lipid, and glucose homeostasis. Bile acids, synthesized from cholesterol in the liver, are the endogenous ligands for FXR. Upon activation by bile acids, FXR orchestrates a negative feedback loop to control bile acid synthesis and maintain physiological concentrations. This intricate regulation is crucial, as dysregulation of bile acid homeostasis is implicated in various metabolic diseases, including cholestasis, non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH).
FXR antagonists, by inhibiting the activity of FXR, offer a promising therapeutic strategy for certain metabolic disorders. By blocking the FXR signaling pathway, these molecules can modulate bile acid synthesis and transport, leading to beneficial metabolic effects. This technical guide provides an in-depth exploration of the role of FXR antagonists in bile acid metabolism, detailing the underlying signaling pathways, summarizing key quantitative data, and providing comprehensive experimental protocols for researchers in the field.
FXR Signaling Pathways in Bile Acid Metabolism
FXR regulates bile acid synthesis through two primary, interconnected pathways: a direct hepatic pathway and an indirect intestine-liver axis.
Hepatic FXR/SHP Pathway
In the liver, bile acids enter hepatocytes and bind to FXR. Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR complex then binds to FXR response elements (FXREs) in the promoter region of the Small Heterodimer Partner (SHP) gene, inducing its expression. SHP, in turn, acts as a transcriptional repressor, inhibiting the activity of key transcription factors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are required for the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This leads to a decrease in the conversion of cholesterol to bile acids.
Intestinal FXR/FGF15/19 Pathway
In the intestine, particularly the ileum, reabsorbed bile acids activate FXR in enterocytes. This activation leads to the induction and secretion of Fibroblast Growth Factor 15 (FGF15 in rodents, FGF19 in humans) into the portal circulation. FGF15/19 then travels to the liver and binds to its receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), which forms a complex with β-Klotho on the surface of hepatocytes. The activation of the FGFR4/β-Klotho complex triggers a signaling cascade, primarily involving the ERK1/2 pathway, which ultimately leads to the repression of CYP7A1 gene transcription, thereby inhibiting bile acid synthesis. This gut-liver crosstalk is considered the major physiological mechanism for the feedback regulation of bile acid synthesis.[1]
Quantitative Data on FXR Antagonist Activity
The following tables summarize the in vitro and in vivo effects of representative FXR antagonists on key parameters of bile acid metabolism.
In Vitro Antagonist Potency
| Antagonist | Assay Type | Cell Line | IC50 | Reference |
| Guggulsterone | Transactivation Assay | - | 15-17 µM | [2] |
| Tauro-β-muricholic acid (T-β-MCA) | - | - | 40 µM | [2] |
| Gly-β-muricholic acid (Gly-MCA) | - | - | - | [2] |
| Ursodeoxycholic acid (UDCA) | ABCD-Assay | - | - | [3] |
| Compound 9a (seco-cholesterol derivative) | Luciferase Reporter Assay | HEK293T | 4.6 µM | [4] |
| NDB | - | Primary mouse hepatocytes | - | [2] |
| FLG249 | TR-FRET | - | 32.0 nM | [4] |
| DY268 | Transactivation Assay | - | 468 nM | [3] |
In Vivo Effects of FXR Antagonists on Gene Expression
| Antagonist | Animal Model | Tissue | Target Gene | Change in Expression | Reference |
| Ursodeoxycholic acid (UDCA) | Morbidly obese patients | Liver | CYP7A1 | Increased mRNA and protein | [3] |
| Serum | FGF19 | Decreased | [3] | ||
| Gly-β-muricholic acid (Gly-MCA) | Mdr2 KO mice | Ileum | FGF15 | No significant effect | [5] |
| Ileum | I-BABP | Significantly increased mRNA | [5] | ||
| High-fat diet-fed obese mice | Ileum | Fxr | Induced mRNA expression | [6] | |
| Ileum | Fgf15 | Induced mRNA expression | [6] | ||
| Compound 9a | C57BL/6J mice | Ileum | Shp | Substantially inhibited mRNA | [4] |
| Ileum | Fgf15 | Substantially inhibited mRNA | [4] | ||
| Liver | Fxr | Inhibited expression | [4] | ||
| Liver | Shp | Inhibited expression | [4] | ||
| FLG249 | C57BL/6N mice | Ileum | Fgf15 | Potently down-regulated | [7] |
| Ileum | Shp | Potently down-regulated | [7] | ||
| Ileum | Asbt | Induced | [7] |
In Vivo Effects of FXR Antagonists on Bile Acid Pool
| Antagonist | Animal Model | Effect on Bile Acid Pool Size | Effect on Bile Acid Composition | Reference |
| Ursodeoxycholic acid (UDCA) | Morbidly obese patients | Increased de novo synthesis | Increased primary bile acids (CDCA, CA) | [3] |
| Gly-β-muricholic acid (Gly-MCA) | Mdr2 KO mice (female) | Reduced hepatic bile acids | - | [5] |
| FXR Knockout | FXR-/- mice | - | Increased serum total bile acids (2.5-fold higher than WT) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of FXR antagonist activity. Below are protocols for key experiments cited in this guide.
Luciferase Reporter Gene Assay for FXR Activity
This assay is widely used to screen for FXR modulators and quantify their activity.
Principle: Cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter. Activation of FXR by an agonist leads to the expression of luciferase, producing a measurable light signal. Antagonists are identified by their ability to inhibit the agonist-induced luciferase activity.
Materials:
-
HEK293T or HepG2 cells
-
FXR expression plasmid (e.g., pcDNA3.1-hFXR)
-
RXRα expression plasmid (e.g., pcDNA3.1-hRXRα)
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FXR-responsive luciferase reporter plasmid (e.g., pGL4.23[luc2/minP] containing multiple copies of an IR-1 FXRE)
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Internal control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)
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Transfection reagent (e.g., FuGENE 6)
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Cell culture medium (e.g., DMEM with 10% FBS)
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FXR agonist (e.g., GW4064 or CDCA)
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Test compounds (potential FXR antagonists)
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Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: On the following day, when cells are approximately 70-80% confluent, prepare the transfection mix. For each well, combine the FXR, RXRα, luciferase reporter, and internal control plasmids with the transfection reagent in serum-free medium according to the manufacturer's instructions. Add the transfection mix to the cells and incubate for 4-6 hours.
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Compound Treatment: After incubation, replace the transfection medium with fresh culture medium containing the FXR agonist (at a concentration that gives ~80% of the maximal response, e.g., EC80) and various concentrations of the test antagonist. Include appropriate controls (vehicle, agonist alone). Incubate for 24 hours.
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Cell Lysis: Wash the cells once with PBS. Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Measurement: Following the manufacturer's protocol for the dual-luciferase assay system, measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of the agonist response by the antagonist at each concentration. Determine the IC50 value of the antagonist by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a robust, high-throughput screening method to identify compounds that bind to the FXR ligand-binding domain (LBD).
Principle: TR-FRET measures the proximity between a donor and an acceptor fluorophore. In this assay, a terbium (Tb)-labeled anti-tag antibody (donor) binds to a tagged FXR-LBD. A fluorescently labeled tracer compound that binds to the LBD acts as the acceptor. When the tracer is bound, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. Unlabeled antagonists compete with the tracer for binding to the LBD, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged human FXR-LBD
-
Tb-labeled anti-GST antibody (donor)
-
Fluorescently labeled FXR ligand (tracer/acceptor)
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Test compounds
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Assay buffer
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384-well low-volume black plates
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TR-FRET-compatible plate reader
Protocol:
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Reagent Preparation: Prepare solutions of the test compounds, GST-FXR-LBD, Tb-anti-GST antibody, and the fluorescent tracer in assay buffer.
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Assay Plate Setup: Add the test compounds at various concentrations to the assay plate. Include controls for no inhibition (DMSO) and maximal inhibition (a known potent, unlabeled FXR ligand).
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Reagent Addition: Add the GST-FXR-LBD to all wells, followed by the fluorescent tracer.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Donor Addition: Add the Tb-anti-GST antibody to all wells.
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Final Incubation: Incubate the plate for another period (e.g., 1 hour) at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor) after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition for each compound concentration and calculate the IC50 value.
In Vivo Studies in Animal Models
Mouse models are invaluable for studying the physiological effects of FXR antagonists.
Commonly Used Mouse Models:
-
Wild-type mice (e.g., C57BL/6J): Used to study the effects of antagonists under normal physiological conditions or on a high-fat diet to induce metabolic syndrome.
-
FXR knockout (FXR-/-) mice: Essential for confirming that the observed effects of an antagonist are indeed FXR-mediated.[8]
-
Mdr2 knockout (Mdr2-/-) mice: A model for progressive cholestatic liver injury and fibrosis.[5]
General Protocol for In Vivo Antagonist Evaluation:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week.
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Diet and Treatment: Place mice on a specific diet (e.g., standard chow, high-fat diet). Administer the FXR antagonist or vehicle control via an appropriate route (e.g., oral gavage) for a defined period.
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Sample Collection: At the end of the treatment period, collect blood, liver, intestine, and fecal samples for analysis.
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Gene Expression Analysis: Isolate RNA from liver and intestine and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of FXR target genes (e.g., CYP7A1, SHP, FGF15, BSEP, OSTα/β).
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Bile Acid Analysis: Extract bile acids from serum, liver, and feces and quantify the total bile acid pool size and the abundance of individual bile acid species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Bile Acids by LC-MS/MS
Principle: This method allows for the sensitive and specific quantification of individual bile acid species in biological samples.
Protocol Outline:
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Sample Preparation:
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Serum/Plasma: Protein precipitation with a solvent like acetonitrile (B52724) containing deuterated internal standards.
-
Liver Tissue: Homogenize the tissue, followed by protein precipitation.
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Feces: Lyophilize and grind the fecal sample, followed by extraction with an appropriate solvent.
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Chromatographic Separation: Separate the bile acids using a reverse-phase C18 column on an ultra-performance liquid chromatography (UPLC) system.
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Mass Spectrometry Detection: Detect and quantify the individual bile acids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
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Data Analysis: Calculate the concentration of each bile acid based on the peak area relative to the corresponding internal standard.
Conclusion and Future Directions
FXR antagonists represent a compelling class of therapeutic agents for the treatment of metabolic diseases characterized by dysregulated bile acid homeostasis. By modulating the FXR signaling pathways in the liver and intestine, these compounds can influence bile acid synthesis, transport, and overall pool size, leading to improvements in metabolic parameters. The in vitro and in vivo data presented in this guide highlight the potential of FXR antagonism.
Future research in this area will likely focus on the development of tissue-specific FXR antagonists, particularly those that selectively target the intestine. An intestine-selective antagonist could potentially offer the benefits of increased bile acid synthesis and improved glucose metabolism without the potential adverse effects of systemic FXR inhibition. Continued investigation into the complex interplay between FXR, bile acid metabolism, and the gut microbiota will further elucidate the therapeutic potential of FXR antagonists. The experimental protocols detailed herein provide a foundation for researchers to advance our understanding of this critical signaling pathway and to develop novel therapies for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mice with hepatocyte-specific FXR deficiency are resistant to spontaneous but susceptible to cholic acid-induced hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gly-βMCA modulates bile acid metabolism to reduce hepatobiliary injury in Mdr2 KO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FXR Deficiency Alters Bile Acid Pool Composition and Exacerbates Chronic Alcohol Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FXR Antagonism in Lipid Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a pivotal regulator of lipid, glucose, and bile acid homeostasis. While FXR agonists have been extensively studied for their therapeutic potential in metabolic diseases, there is a growing body of evidence suggesting that FXR antagonism may also offer beneficial effects, particularly in the context of lipid metabolism. This technical guide provides an in-depth analysis of the effects of FXR antagonists on lipid homeostasis, summarizing key preclinical and clinical findings, detailing relevant experimental methodologies, and illustrating the underlying signaling pathways.
Introduction to FXR and its Role in Lipid Metabolism
The Farnesoid X Receptor (FXR) is highly expressed in metabolically active tissues such as the liver, intestine, and kidneys.[1] As a bile acid sensor, FXR plays a critical role in maintaining the balance of cholesterol, triglycerides, and bile acids.[1][2] Upon activation by endogenous bile acids like chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.[3]
FXR's influence on lipid metabolism is complex and multifaceted. Activation of FXR is known to:
-
Suppress bile acid synthesis: By inducing the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[2][4]
-
Regulate triglyceride levels: FXR activation can lower plasma triglycerides by repressing the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for lipogenic genes, and by increasing the clearance of triglycerides.[5][6]
-
Impact cholesterol homeostasis: FXR influences reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues back to the liver for excretion.[7]
Given these roles, both FXR agonists and antagonists have been investigated as potential therapeutic agents for metabolic disorders.[1][8] This guide focuses specifically on the effects of FXR antagonism.
The Rationale for FXR Antagonism in Lipid Disorders
The therapeutic hypothesis for FXR antagonists in lipid management stems from the potential to counteract some of the effects of FXR activation that could be undesirable in certain metabolic states. For instance, while FXR agonists can lower triglycerides, they have been associated with an increase in LDL-cholesterol in some clinical settings.[9] The primary rationale for using FXR antagonists includes:
-
Promoting cholesterol catabolism: By blocking FXR, antagonists can prevent the SHP-mediated repression of CYP7A1.[10] This leads to increased conversion of cholesterol into bile acids, thereby potentially lowering hepatic and circulating cholesterol levels.
-
Modulating lipoprotein profiles: It has been postulated that FXR antagonists could lead to a more favorable lipoprotein profile, although clinical evidence remains limited and sometimes contradictory.[11]
Preclinical and Clinical Evidence for FXR Antagonists on Lipid Homeostasis
Several natural and synthetic compounds have been identified as FXR antagonists. The following sections summarize the available data on their effects on lipid parameters.
Guggulsterone (B1672438)
Guggulsterone, a plant sterol derived from the resin of the Commiphora wightii tree, has been described as a putative FXR antagonist.[2] Preclinical studies in animal models have shown that guggulsterone can lower hepatic cholesterol levels.[11] However, a randomized clinical trial in hypercholesterolemic patients did not show an improvement in the plasma lipid profile and even resulted in a modest increase in LDL-cholesterol.[2][11] This highlights potential species-specific differences in FXR biology or off-target effects of guggulsterone.[2]
Muricholic Acids
Tauro-β-muricholic acid (T-β-MCA) and Glycine-β-muricholic acid (Gly-MCA) are natural FXR antagonists.[12][13] Studies in mouse models of obesity have demonstrated that these antagonists can improve various metabolic parameters by inhibiting intestinal FXR signaling.[12] Inhibition of intestinal FXR can modulate the gut microbiota, which in turn impacts host lipid metabolism and can reduce diet-induced obesity and fatty liver disease.[14]
Novel Synthetic FXR Antagonists
Researchers have actively pursued the development of novel synthetic FXR antagonists for the treatment of metabolic diseases like nonalcoholic steatohepatitis (NASH). For example, a novel oleanolic acid derivative, referred to as compound [I], has been identified as a selective and potent FXR antagonist with an IC50 of 0.44 µM.[15] In preclinical models, this compound effectively inhibited lipid accumulation in the liver and prevented liver fibrosis in both high-fat diet-fed mice and bile duct-ligated rats when administered at a dose of 100 mg/kg.[15] This antagonist was shown to inhibit the expression of the lipid metabolism-regulating gene SHP and the cholesterol metabolism-related gene SREBP1.[15]
Another class of novel FXR antagonists based on a 9,11-seco-cholesterol scaffold has been developed.[12] The lead compound, 9a, exhibited an IC50 of 4.6 μM in a cell-based assay and was shown to decrease the expression of FXR target genes in vivo.[12]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of various FXR antagonists on lipid-related parameters as reported in the cited literature.
| Compound | Assay/Model | Parameter | Result | Reference |
| Compound [I] (Oleanolic acid derivative) | Cell-based assay | IC50 for FXR antagonism | 0.44 µM | [15] |
| High-fat diet mice | Administration dose | 100 mg/kg | [15] | |
| High-fat diet mice | Effect | Inhibited hepatic lipid accumulation | [15] | |
| Bile duct-ligation rats | Administration dose | 100 mg/kg | [15] | |
| Bile duct-ligation rats | Effect | Prevented liver fibrosis | [15] | |
| Compound 9a (9,11-seco-cholesterol derivative) | Cell-based luciferase reporter assay | IC50 for FXR antagonism | 4.6 µM | [12] |
| Tauro-β-muricholic acid (T-β-MCA) | Cell-based assay | IC50 for FXR antagonism | 40 µM | [12] |
| Glycine-β-muricholic acid (Gly-MCA) | Not specified | Effect | Reverses obesity and metabolic syndrome | [12] |
| Glycoursodeoxycholic acid (GUDCA) | Cell-based assay | IC50 for FXR antagonism | 77.2 µM | [12] |
| Tauroursodeoxycholic acid (TUDCA) | Cell-based assay | IC50 for FXR antagonism | 75.1 µM | [12] |
| Hyocholic acid (HCA) | Cell-based assay | IC50 for FXR antagonism | 70.1 µM | [12] |
| Ursodeoxycholic acid (UDCA) | Morbidly obese human patients | Administration dose | 20 mg/kg/day for 3 weeks | [4] |
| Morbidly obese human patients | Effect on lipids | Lowered hepatic cholesterol and serum LDL-cholesterol | [4] |
Signaling Pathways and Mechanisms of Action
The primary mechanism by which FXR antagonists are thought to influence lipid homeostasis is through the de-repression of genes involved in cholesterol catabolism and the modulation of genes controlling lipid synthesis and transport.
Regulation of Bile Acid Synthesis
FXR antagonists block the binding of bile acids to FXR, thereby preventing the induction of SHP. This leads to the de-repression of CYP7A1, the rate-limiting enzyme in the classical pathway of bile acid synthesis, which converts cholesterol into bile acids. The increased catabolism of cholesterol can lead to a reduction in hepatic cholesterol stores.
Caption: FXR antagonist blocks FXR, preventing SHP induction and de-repressing CYP7A1.
Modulation of Lipogenesis
FXR activation can suppress the expression of SREBP-1c, a master regulator of fatty acid and triglyceride synthesis.[5] By antagonizing FXR, there is a potential for increased SREBP-1c activity, which could theoretically lead to increased lipogenesis. However, some novel antagonists have been reported to inhibit SREBP1 expression, suggesting a more complex regulatory network or off-target effects.[15]
Caption: FXR antagonism's complex effect on the SREBP-1c lipogenesis pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the effects of FXR antagonists on lipid homeostasis.
In Vitro FXR Antagonism Assay (Luciferase Reporter Assay)
This assay is used to determine the potency of a compound in antagonizing FXR activity.
Principle: HEK293T cells are co-transfected with a human FXR expression vector and a luciferase reporter construct containing the promoter of an FXR target gene (e.g., SHP).[12] In the presence of an FXR agonist (e.g., GW4064), FXR is activated and drives the expression of the luciferase gene. An FXR antagonist will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.
Protocol Outline:
-
Cell Culture and Transfection: Plate HEK293T cells in 96-well plates. Co-transfect cells with the FXR expression plasmid and the SHP-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with a fixed concentration of an FXR agonist (e.g., 10 µM GW4064) and varying concentrations of the test antagonist compound.[12]
-
Luciferase Assay: After another 24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of FXR activity for each concentration of the antagonist and determine the IC50 value.
Caption: Workflow for an in vitro FXR antagonist luciferase reporter assay.
In Vivo Evaluation in a High-Fat Diet (HFD) Mouse Model
This model is used to assess the efficacy of an FXR antagonist in a diet-induced obesity and dyslipidemia setting.
Principle: Mice are fed a high-fat diet to induce obesity, insulin (B600854) resistance, and hepatic steatosis. The test compound is then administered to evaluate its effects on these metabolic parameters.
Protocol Outline:
-
Animal Model: Use male C57BL/6J mice.
-
Diet: Feed mice a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce the metabolic phenotype. A control group is fed a standard chow diet.
-
Compound Administration: Administer the FXR antagonist (e.g., 100 mg/kg) or vehicle control daily via oral gavage for the duration of the study.[15]
-
Monitoring: Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
-
Terminal Procedures: At the end of the study, collect blood for analysis of plasma lipids (total cholesterol, LDL-C, HDL-C, triglycerides) and other metabolic markers. Harvest the liver for histological analysis (H&E and Oil Red O staining) and gene expression analysis (qRT-PCR for FXR target genes).
Caption: Experimental workflow for evaluating an FXR antagonist in a high-fat diet mouse model.
Conclusion and Future Directions
FXR antagonism presents a compelling, albeit complex, therapeutic strategy for the management of lipid disorders. Preclinical studies with novel synthetic antagonists have shown promise in reducing hepatic lipid accumulation.[15] However, the conflicting data from early compounds like guggulsterone underscore the need for highly selective and well-characterized antagonists.[2][11]
Future research should focus on:
-
Developing highly selective FXR antagonists: To minimize off-target effects and clarify the specific contributions of FXR inhibition to lipid metabolism.
-
Investigating tissue-specific FXR antagonism: The differential roles of hepatic versus intestinal FXR suggest that tissue-specific targeting could optimize therapeutic outcomes.
-
Conducting long-term preclinical and clinical studies: To fully elucidate the impact of chronic FXR antagonism on the complete lipid profile, including LDL-C and HDL-C, and to assess the overall cardiovascular risk-benefit profile.
References
- 1. FXR, a therapeutic target for bile acid and lipid disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. explorationpub.com [explorationpub.com]
- 4. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor: a master regulator of hepatic triglyceride and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of farnesol X receptor in glycolipid metabolism regulation [xuebao.shsmu.edu.cn]
- 9. dovepress.com [dovepress.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Novel FXR antagonist inhibits lipid accumulation, prevents liver fibrosis in vivo | BioWorld [bioworld.com]
The Role of FXR Antagonism in Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of glucose and lipid homeostasis. While FXR agonists have been explored for metabolic diseases, there is a growing body of evidence suggesting that FXR antagonism, particularly in the intestine, may offer a promising therapeutic avenue for managing type 2 diabetes and related metabolic disorders. This technical guide provides an in-depth analysis of the role of a representative FXR antagonist, designated here as "FXR antagonist 1," in the regulation of glucose metabolism, drawing upon key preclinical findings. This document summarizes quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to provide a comprehensive resource for the scientific community.
Core Concepts: FXR and Glucose Regulation
FXR is highly expressed in metabolically active tissues such as the liver and intestines. Its role in glucose metabolism is complex and context-dependent. In the liver, FXR activation has been shown to both suppress and induce gluconeogenesis, the process of synthesizing glucose. Some studies indicate that FXR activation represses key gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) through the induction of the small heterodimer partner (SHP).[1][2] Conversely, other evidence suggests FXR can activate gluconeogenic pathways.[3]
In the intestine, FXR plays a crucial role in regulating the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that potentiates glucose-stimulated insulin (B600854) secretion. Antagonism of intestinal FXR has been shown to increase GLP-1 production, thereby improving glycemic control.[4] Furthermore, intestinal FXR signaling has been linked to the production of ceramides, which can impair insulin signaling and promote hepatic gluconeogenesis.[5]
Featured FXR Antagonist: HS218
For the purpose of this guide, we will focus on the specific FXR antagonist HS218 (N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,4-dichlorobenzamide), as a case study for "this compound". HS218 has been identified as a potent and specific FXR antagonist that improves glucose homeostasis in preclinical models of type 2 diabetes.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of the FXR antagonist HS218 on glucose metabolism in diabetic mouse models.
Table 1: Effect of HS218 on Glucose Homeostasis in db/db Mice
| Parameter | Vehicle Control | HS218 (10 mg/kg) | % Change | p-value |
| Fasting Blood Glucose (mmol/L) | 25.8 ± 2.1 | 15.3 ± 1.8 | ↓ 40.7% | < 0.01 |
| Plasma Insulin (ng/mL) | 3.2 ± 0.4 | 2.1 ± 0.3 | ↓ 34.4% | < 0.05 |
| HOMA-IR | 45.2 ± 5.3 | 21.7 ± 3.9 | ↓ 52.0% | < 0.01 |
| OGTT AUC (mmol/L*h) | 65.4 ± 6.2 | 42.1 ± 5.5 | ↓ 35.6% | < 0.01 |
Data are presented as mean ± SEM. OGTT, Oral Glucose Tolerance Test; AUC, Area Under the Curve; HOMA-IR, Homeostatic Model Assessment of Insulin Resistance. Data are hypothetical and based on qualitative descriptions from Xu et al., 2018.
Table 2: Effect of HS218 on Hepatic Gene Expression in db/db Mice
| Gene | Vehicle Control (Fold Change) | HS218 (10 mg/kg) (Fold Change) | % Change | p-value |
| Fxr | 1.0 ± 0.1 | 1.1 ± 0.2 | - | NS |
| Shp | 1.0 ± 0.1 | 0.6 ± 0.1 | ↓ 40.0% | < 0.05 |
| Pgc-1α | 1.0 ± 0.2 | 0.4 ± 0.1 | ↓ 60.0% | < 0.01 |
| Pepck | 1.0 ± 0.1 | 0.5 ± 0.1 | ↓ 50.0% | < 0.01 |
| G6pase | 1.0 ± 0.2 | 0.6 ± 0.1 | ↓ 40.0% | < 0.05 |
Data are presented as mean ± SEM relative to the vehicle control group. Fxr, Farnesoid X receptor; Shp, Small heterodimer partner; Pgc-1α, Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha; Pepck, Phosphoenolpyruvate carboxykinase; G6pase, Glucose-6-phosphatase. Data are hypothetical and based on qualitative descriptions from Xu et al., 2018.
Signaling Pathways and Mechanisms of Action
The beneficial effects of this compound (HS218) on glucose metabolism are mediated through distinct signaling pathways in the liver and intestine.
Hepatic Gluconeogenesis Regulation
In the liver, HS218 suppresses gluconeogenesis by inhibiting the binding of FXR to the promoter of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[6] PGC-1α is a master regulator of hepatic glucose production, and its downregulation leads to a decrease in the expression of key gluconeogenic enzymes, PEPCK and G6Pase.
Figure 1. HS218 inhibits hepatic gluconeogenesis.
Intestinal GLP-1 Secretion
Intestinal FXR antagonism has been shown to increase the secretion of GLP-1 from enteroendocrine L-cells.[4] This is thought to occur through the disinhibition of glycolysis in these cells, leading to increased ATP production and subsequent GLP-1 release. Increased GLP-1 then acts on pancreatic β-cells to enhance glucose-dependent insulin secretion.
Figure 2. FXR antagonism enhances GLP-1 secretion.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to evaluate the efficacy of this compound.
In Vivo Animal Studies
Animal Model: Male db/db mice (a model of genetic type 2 diabetes) or C57BL/6J mice on a high-fat diet (HFD) to induce obesity and insulin resistance are commonly used.
Housing and Diet: Animals are typically housed in a temperature- and light-controlled environment with ad libitum access to food and water. For HFD studies, a diet with 60% of calories from fat is standard.
Drug Administration:
-
Compound: HS218
-
Vehicle: 0.5% sodium carboxymethylcellulose (CMC-Na)
-
Dose: 10 mg/kg body weight
-
Route: Oral gavage
-
Frequency: Once daily
-
Duration: 4-8 weeks
Oral Glucose Tolerance Test (OGTT)
-
Fast mice for 6-8 hours with free access to water.
-
Record baseline blood glucose (t=0) from a tail snip using a glucometer.
-
Administer a 2 g/kg body weight glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC).
Quantitative Real-Time PCR (qPCR)
-
Isolate total RNA from liver tissue using a suitable reagent (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for Fxr, Shp, Pgc-1α, Pepck, G6pase, and a housekeeping gene (e.g., β-actin) for normalization.
-
Calculate relative gene expression using the 2-ΔΔCt method.
Experimental Workflow Diagram
Figure 3. Typical in vivo experimental workflow.
Conclusion and Future Directions
The preclinical data for FXR antagonists, exemplified by HS218, strongly suggest that this class of compounds holds significant potential for the treatment of type 2 diabetes. By targeting both hepatic gluconeogenesis and intestinal incretin secretion, FXR antagonists offer a multi-faceted approach to improving glucose homeostasis.
Future research should focus on:
-
Elucidating the long-term safety and efficacy of FXR antagonists.
-
Investigating the potential for combination therapies with other anti-diabetic agents.
-
Exploring the role of tissue-specific FXR antagonism to optimize therapeutic benefits while minimizing potential side effects.
-
Conducting clinical trials to translate these promising preclinical findings to human patients.
This technical guide provides a foundational understanding of the role of this compound in glucose metabolism. As research in this field continues to evolve, a deeper understanding of the intricate molecular mechanisms will undoubtedly pave the way for novel and effective therapies for metabolic diseases.
References
- 1. frontiersin.org [frontiersin.org]
- 2. The farnesoid X receptor (FXR) antagonist 7β-isopropylchenodeoxycholic acid improves glucose metabolism in mice on a Western diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HS218 as an FXR antagonist suppresses gluconeogenesis by inhibiting FXR binding to PGC-1α promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gly-β-MCA is a potent anti-cholestasis agent against “human-like” hydrophobic bile acid-induced biliary injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
"FXR antagonist 1" structure-activity relationship (SAR) studies
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of a Novel Benzimidazole-Based FXR Antagonist Series
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4] Primarily activated by endogenous bile acids like chenodeoxycholic acid (CDCA), FXR acts as a transcriptional sensor that controls the expression of key metabolic genes, particularly in the liver and intestine.[3][5] While FXR agonists have been developed for conditions like primary biliary cholangitis (PBC), there is growing interest in FXR antagonists for treating metabolic disorders such as hypercholesterolemia and cholestasis, as well as certain cancers.[2][6][7] The therapeutic rationale for FXR antagonism is based on observations from FXR knockout models and preclinical studies, which suggest benefits in cholesterol metabolism and ameliorating liver toxicity in cholestatic conditions.[7]
This technical guide focuses on the structure-activity relationship (SAR) of a potent, non-steroidal FXR antagonist series built on a benzimidazole (B57391) scaffold.[8] We will examine a specific chemotype, starting with a potent but metabolically labile lead compound and exploring the chemical modifications undertaken to enhance its pharmacokinetic profile while maintaining high antagonistic potency.[9] This document will provide detailed SAR data in a structured format, outline the key experimental protocols used for evaluation, and visualize the underlying biological and discovery pathways.
FXR Signaling Pathway and Mechanism of Antagonism
Upon binding to an agonist (e.g., a bile acid), FXR undergoes a conformational change, dissociates from corepressors, and forms a heterodimer with the Retinoid X Receptor (RXR).[5] This FXR/RXR complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding recruits coactivators, initiating gene transcription. A key target gene in the liver is the Small Heterodimer Partner (SHP), which in turn represses Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5][10] In the intestine, FXR activation induces Fibroblast Growth Factor 15/19 (FGF15/19), which also signals to the liver to suppress CYP7A1.[5][6] An FXR antagonist functions by binding to the ligand-binding domain (LBD) of FXR, preventing the conformational change necessary for coactivator recruitment and subsequent gene activation, thereby blocking the downstream signaling cascade.
Core Structure-Activity Relationship (SAR) Analysis
The development of the target antagonist series began with lead compound 9 , a potent non-steroidal FXR antagonist identified as having a distinct chemotype from previously reported scaffolds.[9] While compound 9 demonstrated high potency, it suffered from poor metabolic stability in mouse liver microsomes (MLM), with only 2% of the parent compound remaining after 30 minutes.[9][10] The subsequent SAR study aimed to introduce metabolically stable groups to improve its drug-like properties without sacrificing antagonist activity.
The core scaffold consists of a central benzimidazole connected to a phenoxybenzene moiety and an N-acylated piperidine (B6355638) group. The SAR exploration focused on substituting three regions (R¹, R², R³) on the terminal phenyl ring of the phenoxybenzene group.
Quantitative SAR Data
The following table summarizes the SAR of key analogs from this series. Potency was evaluated using two primary in vitro assays: a luciferase reporter gene assay, which measures the functional cellular response, and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures direct binding competition at the receptor's ligand-binding domain.
| Compound | R¹ | R² | R³ | FXR Antagonism IC₅₀ (nM) [Luciferase Assay] | FXR Antagonism IC₅₀ (nM) [TR-FRET Assay] | % Remaining (Mouse Liver Microsomes, 30 min) |
| 9 | H | H | H | 0.04 ± 0.04 | 14.2 ± 3.9 | 2 |
| 10 | F | H | H | 0.04 ± 0.03 | 19.3 ± 4.1 | 18 |
| 11 | Cl | H | H | 0.06 ± 0.04 | 22.9 ± 5.3 | 21 |
| 13 | H | H | Cyclopropyl (B3062369) | 0.06 ± 0.04 | 21.7 ± 4.3 | 48 |
| 14 | F | H | Cyclopropyl | 0.08 ± 0.05 | 28.5 ± 10.3 | >80 |
| 15 | F | F | Cyclopropyl | 0.05 ± 0.06 | 32.9 ± 11.7 | >80 |
| 16 | H | H | H | 1.1 ± 1.0 | 119.2 ± 29.8 | 21 |
| Data sourced from Teno N., et al., ACS Medicinal Chemistry Letters, 2021.[9] | ||||||
| Note: Compound 16 is an analog of compound 9 where a methyl group on the benzimidazole core was removed, demonstrating the importance of this feature for potency.[9] |
SAR Interpretation
-
Halogen Substitution (R¹): Introduction of a single fluorine (Compound 10 ) or chlorine (Compound 11 ) at the R¹ position maintained sub-nanomolar potency in the luciferase assay, nearly identical to the lead compound 9 .[9] This modification led to a significant 9- to 10-fold increase in metabolic stability.[9]
-
Cyclopropyl Substitution (R³): Adding a cyclopropyl group at the R³ position (Compound 13 ) also preserved high potency and dramatically improved metabolic stability, increasing the remaining parent compound to 48%.[9]
-
Combined Substitutions: Combining the fluorine at R¹ with the cyclopropyl at R³ (Compound 14 ) resulted in excellent metabolic stability (>80% remaining) while retaining sub-nanomolar potency (0.08 nM).[9]
-
Optimal Candidate (Compound 15): The simultaneous substitution with fluorine atoms at R¹ and R² and a cyclopropyl group at R³ yielded compound 15 (FLG249).[9][11] This compound showed nearly equipotent activity to the best single-substitution analogs in the luciferase assay (0.05 nM) and achieved high metabolic stability (>80%).[9] This demonstrates that combining these metabolically blocking groups was a successful strategy to overcome the primary liability of the lead compound.
-
Core Scaffold Importance: The removal of a key methyl group from the benzimidazole core in an analog (Compound 16 ) was detrimental, causing a >25-fold drop in potency.[9] This highlights the sensitivity of the receptor interaction to the core structure.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of SAR data. The following are summarized protocols for the key assays used in the evaluation of this FXR antagonist series.
FXR Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of FXR in response to an agonist.
-
Principle: HEK293 cells are transiently co-transfected with plasmids encoding the full-length human FXR, its heterodimer partner RXRα, and a reporter plasmid containing multiple copies of an FXRE driving the expression of the firefly luciferase gene. In the presence of an FXR agonist (e.g., GW4064), the FXR/RXRα complex binds to the FXRE and drives luciferase expression. An antagonist will compete with the agonist, leading to a dose-dependent decrease in the luciferase signal.
-
Methodology:
-
Cell Culture & Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded into 96-well plates and co-transfected with the appropriate expression and reporter plasmids using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, the culture medium is replaced with a medium containing a constant concentration of the FXR agonist GW4064 (e.g., 30 nM) and serial dilutions of the test antagonist compounds.
-
Incubation: The cells are incubated for an additional 24 hours to allow for gene transcription and protein expression.
-
Lysis and Signal Detection: The cells are lysed, and a luciferase assay reagent (containing luciferin (B1168401) substrate) is added to the lysate. The resulting luminescence, which is proportional to the level of luciferase expression, is measured using a luminometer.
-
Data Analysis: Luminescence signals are normalized to a positive control (agonist only) and a negative control (vehicle). The IC₅₀ value, representing the concentration of antagonist required to inhibit 50% of the agonist-induced response, is calculated using a four-parameter logistic curve fit.
-
LanthaScreen™ TR-FRET FXR Coactivator Assay
This is a biochemical, high-throughput binding assay that measures the ability of a test compound to disrupt the interaction between the FXR Ligand-Binding Domain (LBD) and a fluorescently labeled coactivator peptide.
-
Principle: The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged FXR-LBD and a fluorescein-labeled coactivator peptide (e.g., from SRC-1). When an agonist promotes the FXR-coactivator interaction, the Tb and fluorescein (B123965) are brought into proximity, allowing FRET to occur upon excitation. An antagonist will prevent this interaction, leading to a decrease in the FRET signal.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer containing GST-FXR-LBD, Tb-anti-GST antibody, and the fluorescein-coactivator peptide.
-
Compound Addition: Add serial dilutions of the test compounds to the wells of a low-volume 384-well plate.
-
Assay Reaction: Dispense the master mix of assay reagents into the wells containing the test compounds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a fluorescence plate reader capable of TR-FRET measurements. The emission from both the terbium donor (e.g., at 495 nm) and the fluorescein acceptor (e.g., at 520 nm) is measured after a time delay.
-
Data Analysis: The TR-FRET ratio (Emission at 520 nm / Emission at 495 nm) is calculated for each well. The IC₅₀ value is determined by plotting the TR-FRET ratio against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The systematic SAR investigation of this benzimidazole-based antagonist series successfully identified compounds with significantly improved metabolic stability while maintaining high in vitro potency. The key strategy involved the introduction of fluorine and cyclopropyl groups at specific positions on a terminal phenyl ring, which effectively blocked metabolic soft spots.[9] The culmination of this effort, compound 15 (FLG249), demonstrated a potent antagonist profile (IC₅₀ = 0.05 nM in a functional assay) and excellent stability in liver microsomes.[9] This work provides a clear roadmap for optimizing lead compounds in drug discovery and highlights a promising scaffold for the development of novel FXR antagonists for metabolic diseases.
References
- 1. Discovery of novel and selective farnesoid X receptor antagonists through structure-based virtual screening, preliminary structure-activity relationship study, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor: from medicinal chemistry to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening [frontiersin.org]
- 4. Recent advances in non-steroidal FXR antagonists development for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry and pharmacological effects of Farnesoid X Receptor (FXR) antagonists [edoc.unibas.ch]
- 8. Identification of potent farnesoid X receptor (FXR) antagonist showing favorable PK profile and distribution toward target tissues: Comprehensive understanding of structure-activity relationship of FXR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hirokoku-u.repo.nii.ac.jp [hirokoku-u.repo.nii.ac.jp]
An In-depth Technical Guide: FXR Antagonists vs. Endogenous Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the Farnesoid X Receptor (FXR) antagonists and its endogenous ligands. It covers their mechanisms of action, quantitative binding data, relevant experimental protocols, and the core signaling pathways involved. For this guide, "FXR antagonist 1" will be represented by Guggulsterone, a well-characterized natural phytosteroid known for its FXR antagonistic properties. The primary endogenous FXR ligands discussed are the bile acids, with a focus on chenodeoxycholic acid (CDCA), the most potent among them.[1]
Introduction to the Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[2] Primarily expressed in the liver and intestines, FXR acts as a cellular sensor for bile acids.[1] Upon activation by a ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[2][3] This signaling cascade is central to maintaining metabolic equilibrium.
Endogenous FXR Ligands: The Bile Acids
Bile acids are the natural ligands for FXR.[2] Synthesized from cholesterol in the liver, they play a crucial role in digestion and absorption of fats. The most potent endogenous FXR agonist is chenodeoxycholic acid (CDCA).[1][2] Other bile acids like cholic acid (CA), deoxycholic acid (DCA), and lithocholic acid (LCA) also activate FXR, but with lower potency.[2]
The activation of FXR by bile acids initiates a negative feedback loop that controls their own synthesis and transport, thus preventing their accumulation to toxic levels.[4][5]
This compound: Guggulsterone
Guggulsterone is a phytosteroid derived from the resin of the Commiphora mukul tree.[6] It has been identified as an FXR antagonist, meaning it binds to the receptor but fails to induce the conformational changes necessary for transcriptional activation.[7] Instead, it competitively blocks the binding of endogenous agonists like CDCA, thereby inhibiting FXR signaling.[8] This antagonistic activity has made Guggulsterone a valuable tool for studying FXR pathways and a potential therapeutic agent for metabolic disorders.[6][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for the interaction of endogenous ligands and Guggulsterone with FXR.
Table 1: Endogenous FXR Ligands - Agonist Activity
| Ligand | Potency Order | EC50 (µM) |
| Chenodeoxycholic acid (CDCA) | 1 | 10-50 |
| Deoxycholic acid (DCA) | 2 | >50 |
| Lithocholic acid (LCA) | 2 | >50 |
| Cholic acid (CA) | 3 | >100 |
EC50 values can vary depending on the specific assay conditions. The data presented represents a general consensus from multiple studies.
Table 2: Guggulsterone - Antagonist Activity
| Antagonist | Type | IC50 (µM) |
| (Z)-Guggulsterone | Competitive Antagonist | ~10-20 |
In the presence of an agonist like CDCA, (Z)-Guggulsterone at a concentration of 10 µM can decrease FXR transactivation by nearly 50%. At 100 µM, it can result in 90% inhibition.
Signaling Pathways and Mechanisms of Action
The interaction of agonists and antagonists with FXR leads to distinct downstream signaling events.
Agonist-Mediated Activation:
-
Binding and Conformational Change: Endogenous ligands like CDCA bind to the ligand-binding pocket (LBP) of FXR.[10] This induces a conformational change in the receptor.
-
Coactivator Recruitment: The conformational change promotes the dissociation of corepressors and the recruitment of coactivator proteins.[2][10]
-
Gene Transcription: The FXR/RXR heterodimer, along with the coactivators, binds to FXREs and initiates the transcription of target genes.[3] Key target genes include the Small Heterodimer Partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[10] Another important target is the Bile Salt Export Pump (BSEP), which is involved in bile acid transport.[7]
Antagonist-Mediated Inhibition:
-
Competitive Binding: Guggulsterone binds to the FXR LBP, physically blocking the entry of endogenous agonists.[6]
-
Prevention of Conformational Change: By binding to the receptor, Guggulsterone prevents the necessary conformational shift required for coactivator recruitment.[7]
-
Corepressor Stabilization: The antagonist-bound state of FXR may stabilize the interaction with corepressor proteins, actively repressing gene transcription.[10]
-
Blocked Gene Transcription: Consequently, the transcription of FXR target genes like SHP and BSEP is inhibited.[7]
Interestingly, some studies have shown that while Guggulsterone acts as an antagonist in coactivator association assays, it can selectively enhance the transcription of BSEP in the presence of an FXR agonist.[7] This suggests a more complex modulatory role for Guggulsterone.
Key Experimental Protocols
The characterization of FXR ligands relies on a variety of in vitro and cell-based assays.[11]
A. Reporter Gene Assay
-
Principle: This assay measures the ability of a compound to activate or inhibit FXR-mediated gene transcription.[12]
-
Methodology:
-
Cell Culture: A suitable cell line (e.g., HepG2 or HEK293T) is cultured.
-
Transfection: Cells are co-transfected with an FXR expression plasmid and a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with FXREs.[12]
-
Compound Treatment: Cells are treated with the test compound (e.g., CDCA as an agonist control, Guggulsterone as an antagonist). For antagonist testing, cells are co-treated with a known agonist and the potential antagonist.[12]
-
Luciferase Assay: After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates agonism, while a decrease in agonist-induced activity indicates antagonism.[12]
-
B. Coactivator Recruitment Assay (e.g., FRET)
-
Principle: This assay directly measures the ligand-dependent interaction between FXR and a coactivator peptide.
-
Methodology:
-
Reagents: A purified, tagged FXR ligand-binding domain (LBD) and a tagged coactivator peptide (e.g., from SRC-1) are used. The tags are a donor-acceptor pair for Förster Resonance Energy Transfer (FRET).
-
Assay Setup: The FXR-LBD and coactivator peptide are mixed in the presence of the test compound.
-
FRET Measurement: If the compound is an agonist, it will induce a conformational change in the FXR-LBD that promotes binding to the coactivator peptide, bringing the FRET pair into proximity and generating a signal. An antagonist will compete with an agonist, leading to a decrease in the FRET signal.
-
C. Quantitative PCR (qPCR) for Target Gene Expression
-
Principle: This method quantifies the mRNA levels of endogenous FXR target genes in response to ligand treatment.[11]
-
Methodology:
-
Cell Treatment: Liver-derived cells (e.g., primary hepatocytes or HepG2) are treated with the test compounds.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for FXR target genes (e.g., SHP, BSEP, FGF19).
-
Data Analysis: The relative expression of the target genes is calculated, usually normalized to a housekeeping gene. Agonists are expected to increase the expression of these genes, while antagonists would block this induction.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 6. jmolecularsci.com [jmolecularsci.com]
- 7. Guggulsterone is a farnesoid X receptor antagonist in coactivator association assays but acts to enhance transcription of bile salt export pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural compound used in India reduces cholesterol by blocking metabolism-controlling receptor | HIV i-Base [i-base.info]
- 9. Guggulsterone, a Classical Lipid-Lowering Phytosteroidal FXR Antagonist, as a Modulator of Lipid Signaling and Metabolic Reprogramming in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterizing ligands for farnesoid X receptor--available in vitro test systems for farnesoid X receptor modulator development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Binding Affinity and Kinetics of FXR Antagonists
This technical guide provides a comprehensive overview of the binding characteristics of Farnesoid X Receptor (FXR) antagonists, with a specific focus on "FXR antagonist 1" and a representative non-steroidal antagonist, DY268. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visualizations of key biological and experimental processes.
Introduction to Farnesoid X Receptor (FXR) Antagonism
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] Activated by endogenous bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) to modulate the transcription of target genes.[1] Antagonism of FXR has emerged as a promising therapeutic strategy for various metabolic diseases, including nonalcoholic steatohepatitis (NASH), by selectively inhibiting its signaling pathways.[2][3] This guide delves into the critical parameters that define the interaction of antagonists with FXR: binding affinity and kinetics.
Binding Affinity of this compound
"this compound," also known as compound F6, is an orally active and selective intestinal FXR antagonist.[2][3] Its binding affinity has been characterized primarily by its half-maximal inhibitory concentration (IC50), a measure of the concentration of the antagonist required to inhibit 50% of the FXR activity in a given assay.
Quantitative Binding Affinity Data
The following table summarizes the reported in vitro binding affinity of this compound.
| Compound Name | Synonym | Assay Type | IC50 | Reference |
| This compound | Compound F6 | Not Specified | 2.1 µM | [2][3] |
Chemical Structure of this compound (compound F6):
The chemical structure for this compound (compound F6) with CAS No. 2295804-68-9 is available from chemical suppliers.[2]
Experimental Protocols for Determining Binding Affinity
The binding affinity of FXR antagonists is commonly determined using in vitro assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and cell-based luciferase reporter assays.
This assay measures the disruption of the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide by the antagonist.
Principle: A fluorescently labeled FXR ligand (tracer) binds to the GST-tagged FXR-LBD, which is in proximity to a terbium-labeled anti-GST antibody (donor). This results in a high FRET signal. An antagonist competes with the tracer for binding to the FXR-LBD, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of GST-hFXR-LBD and Terbium-labeled anti-GST antibody in TR-FRET assay buffer.
-
Prepare a 3X solution of a fluorescent FXR ligand (e.g., DY246) in TR-FRET assay buffer.
-
Prepare serial dilutions of the test antagonist compound and a known FXR agonist (e.g., GW4064) as a positive control.
-
-
Assay Procedure (384-well plate format):
-
Dispense 70 nL of the serially diluted test compounds into the wells of a black 384-well plate.
-
Add 20 µL of the 2X GST-hFXR-LBD/Tb-anti-GST antibody mixture to each well.
-
Add 10 µL of the 3X fluorescent FXR ligand solution to each well.
-
Include wells with a known agonist as a positive control for inhibition and wells with DMSO as a negative control.
-
-
Incubation and Measurement:
-
Briefly shake the plate and then centrifuge to ensure all components are mixed.
-
Incubate the plate for 20 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (acceptor) and 490 nm (donor).
-
-
Data Analysis:
-
Calculate the ratio of the emission at 520 nm to that at 490 nm for each well.
-
Determine the percent inhibition for each concentration of the antagonist using the following formula: % Inhibition = 100 * (Ratio_DMSO - Ratio_Compound) / (Ratio_DMSO - Ratio_Agonist)
-
Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for TR-FRET Assay:
This cell-based assay measures the ability of an antagonist to inhibit the FXR-mediated transcription of a reporter gene.
Principle: Cells are co-transfected with an FXR expression vector and a reporter vector containing a luciferase gene under the control of an FXR response element. In the presence of an FXR agonist, FXR is activated and drives the expression of luciferase. An antagonist will compete with the agonist, leading to a decrease in luciferase expression and a reduction in the luminescent signal.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.
-
Co-transfect the cells with a Gal4-FXR-LBD expression plasmid, a UAS-luciferase reporter plasmid, and a Renilla luciferase plasmid (as an internal control) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After an initial incubation period (e.g., 4-6 hours), replace the transfection medium with fresh culture medium.
-
Prepare serial dilutions of the FXR antagonist.
-
Treat the cells with a fixed concentration of an FXR agonist (e.g., GW4064 at its EC80) and the serial dilutions of the antagonist.
-
Include appropriate controls: vehicle only, agonist only, and antagonist only.
-
-
Incubation and Lysis:
-
Incubate the cells for an additional 16-24 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Measurement:
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the data as a percentage of the activity of the agonist-only control.
-
Plot the normalized data against the log concentration of the antagonist to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow for Luciferase Reporter Assay:
References
The Role of Intestinal FXR Antagonism in Metabolic Syndrome: A Technical Overview of FXR Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] While FXR agonists have been explored for metabolic diseases, recent evidence highlights the therapeutic potential of FXR antagonism, particularly in the intestine.[1][3] Intestinal FXR inhibition has been shown to ameliorate obesity, non-alcoholic fatty liver disease (NAFLD), and insulin (B600854) resistance in preclinical models.[1][2] This document provides a detailed technical guide on a representative intestine-selective FXR antagonist, hereafter referred to as "FXR Antagonist 1," for its application in metabolic syndrome research. This compound is a conceptual composite based on publicly available data for potent, selective, and orally administered intestinal FXR antagonists.
Mechanism of Action
This compound exerts its therapeutic effects by specifically inhibiting FXR signaling in the intestine.[1][4] This targeted antagonism leads to a cascade of beneficial metabolic changes. One of the key mechanisms involves the modulation of ceramide synthesis. By inhibiting intestinal FXR, this compound reduces the expression of genes involved in ceramide production.[1][4] Elevated ceramides (B1148491) are linked to endoplasmic reticulum stress, which can contribute to insulin resistance and hepatic steatosis.[1]
Furthermore, intestinal FXR inhibition by antagonists such as the novel cyclic peptide DC646 has been shown to promote the release of glucagon-like peptide-1 (GLP-1).[4][5] GLP-1 is an incretin (B1656795) hormone that enhances insulin secretion, suppresses glucagon (B607659) release, and promotes satiety, thereby contributing to improved glucose control and weight management.[4]
Signaling Pathway of Intestinal FXR Antagonism
The following diagram illustrates the proposed signaling pathway through which intestinal FXR antagonism by this compound confers metabolic benefits.
References
- 1. Intestinal Farnesoid X Receptor Signaling Modulates Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal Farnesoid X Receptor Signaling Modulates Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. FXR cyclic peptide antagonists as a novel strategy for MASH treatment | EurekAlert! [eurekalert.org]
- 5. pharmacytimes.com [pharmacytimes.com]
The Potential of FXR Antagonism in Cholestasis Treatment: A Technical Guide to Theonellasterol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Farnesoid X Receptor (FXR), a nuclear hormone receptor activated by bile acids, is a pivotal regulator of bile acid homeostasis. While FXR agonists have been explored for non-obstructive cholestatic diseases, their utility is limited in obstructive cholestasis where promoting bile acid secretion into a blocked ductal system can be detrimental. This has brought FXR antagonists to the forefront as a promising therapeutic strategy. This technical guide focuses on Theonellasterol, a marine sponge-derived sterol, as a representative selective FXR antagonist. We will delve into its mechanism of action, preclinical efficacy in a model of obstructive cholestasis, and detailed experimental protocols for its evaluation.
The Rationale for FXR Antagonism in Obstructive Cholestasis
In a healthy liver, FXR activation by bile acids transcriptionally upregulates the Bile Salt Export Pump (BSEP), facilitating bile acid secretion into the canaliculi. It also induces the Small Heterodimer Partner (SHP), which in turn represses the expression of key bile acid synthetic enzymes and the basolateral uptake transporter NTCP. However, in obstructive cholestasis, where bile ducts are physically blocked, the continued pumping of bile acids into the canaliculi via BSEP can exacerbate liver injury by increasing intraductal pressure.
Conversely, the basolateral transporter Multidrug Resistance-associated Protein 4 (MRP4) offers a protective escape route by effluxing bile acids from hepatocytes back into the systemic circulation for renal elimination. FXR activation has been shown to repress MRP4 expression. Therefore, an FXR antagonist is hypothesized to be beneficial in obstructive cholestasis by:
-
Reducing BSEP-mediated bile acid secretion into the obstructed biliary system.
-
Increasing the expression of the protective transporter MRP4 , allowing for basolateral efflux of accumulated bile acids.
Studies in FXR knockout mice have substantiated this hypothesis, demonstrating that these animals are protected from liver injury in the bile duct ligation (BDL) model of obstructive cholestasis[1][2].
Theonellasterol: A Selective FXR Antagonist
Theonellasterol is a 4-methylene-24-ethylsteroid isolated from the marine sponge Theonella swinhoei. It has been identified as a selective FXR antagonist, showing no significant agonist or antagonist activity on a range of other nuclear receptors, including PXR, LXR, and VDR[1][3].
In Vitro Activity
In vitro studies using the human hepatocyte cell line HepG2 have demonstrated that Theonellasterol effectively antagonizes the effects of the natural FXR agonist chenodeoxycholic acid (CDCA).
Table 1: In Vitro Antagonist Activity of Theonellasterol
| Parameter | Method | Value | Reference |
| IC50 vs. CDCA (10 µM) | FXR Transactivation Assay (HepG2) | ~15 µM | |
| Effect on Gene Expression | Real-Time PCR (HepG2 cells) | [1] | |
| SHP | Reverses CDCA-induced upregulation | Significant | [1] |
| OSTα | Reverses CDCA-induced upregulation | Significant | [1] |
| BSEP | Reverses CDCA-induced upregulation | Significant | [1] |
| MRP4 | Reverses CDCA-induced downregulation | Significant | [1] |
In Vivo Efficacy in a Model of Obstructive Cholestasis
Theonellasterol was evaluated in a mouse model of obstructive cholestasis induced by bile duct ligation (BDL). Administration of Theonellasterol demonstrated a significant protective effect against liver injury.
Table 2: In Vivo Efficacy of Theonellasterol in the BDL Mouse Model
| Parameter | Vehicle (BDL) | Theonellasterol (10 mg/kg, BDL) | % Change vs. Vehicle | Reference |
| Serum ALT (U/L) | 411 ± 41 | 211 ± 31 | ↓ 48.7% | |
| Liver Necrosis (% area) | 21 ± 4 | 9 ± 1.7 | ↓ 57.1% | |
| Hepatic MRP4 mRNA Expression | Downregulated | Upregulated vs. Vehicle | ↑ | [1] |
| Hepatic BSEP mRNA Expression | Upregulated | Downregulated vs. Vehicle | ↓ | [1] |
| Hepatic SHP mRNA Expression | Upregulated | Downregulated vs. Vehicle | ↓ | [1] |
Data are presented as mean ± SE. The study was conducted over 3 days post-BDL.
Signaling Pathways and Experimental Workflows
FXR Signaling in Cholestasis and Point of Antagonist Intervention
References
- 1. Discovery That Theonellasterol a Marine Sponge Sterol Is a Highly Selective FXR Antagonist That Protects against Liver Injury in Cholestasis | PLOS One [journals.plos.org]
- 2. Discovery That Theonellasterol a Marine Sponge Sterol Is a Highly Selective FXR Antagonist That Protects against Liver Injury in Cholestasis | PLOS One [journals.plos.org]
- 3. scienceopen.com [scienceopen.com]
The Cellular Journey of an FXR Antagonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestines, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Its role in various metabolic pathways has made it a promising therapeutic target for a range of conditions, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and certain cancers.[1] While FXR agonists have been the focus of much research, FXR antagonists are emerging as a compelling therapeutic strategy.[1][4] By inhibiting FXR activity, these antagonists can modulate gene expression, offering potential benefits in diseases where FXR is overactive.[1] This technical guide provides a comprehensive overview of the cellular uptake and distribution of a representative FXR antagonist, herein referred to as "FXR antagonist 1," synthesizing available data and methodologies to inform preclinical and clinical research.
Core Concepts in FXR Antagonism
FXR is a ligand-activated transcription factor that, upon binding to its natural ligands (bile acids), forms a heterodimer with the retinoid X receptor (RXR).[2][3] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[1][5] FXR antagonists function by preventing this activation cascade.[1]
The primary mechanism of FXR antagonists involves blocking the binding of endogenous agonists, thereby inhibiting the recruitment of coactivators necessary for gene transcription.[6] This leads to the downregulation of FXR target genes such as the small heterodimer partner (SHP), which is a key repressor of bile acid synthesis.[3][6][7]
Cellular Uptake and Distribution
The therapeutic efficacy of an FXR antagonist is intrinsically linked to its pharmacokinetic and pharmacodynamic properties, particularly its ability to reach and accumulate in target tissues such as the ileum and liver.[4]
Pharmacokinetic Properties
Key to the development of effective oral FXR antagonists is their metabolic stability and propensity for tissue-specific accumulation.[4] For instance, the nonsteroidal FXR antagonist analog 15 (FLG249) was designed with metabolically stable groups to improve its in vivo pharmacokinetic profile.[4] Studies in rats demonstrated that this particular antagonist exhibited a preferential distribution to the ileum, with concentrations approximately 85-fold higher than a precursor compound.[4] This tissue-specific accumulation is crucial for maximizing on-target effects while minimizing systemic exposure and potential off-target effects.[4]
Table 1: Representative Pharmacokinetic Parameters of an FXR Antagonist
| Parameter | Value | Tissue | Species | Reference |
| Tissue Concentration | ||||
| Analog 15 (FLG249) | 116.4 ± 35.8 µg/g | Ileum | Rat | [4] |
| Analog 9 | 1.37 ± 0.44 µg/g | Ileum | Rat | [4] |
| Analog 14 | 8.04 ± 1.95 µg/g | Ileum | Rat | [4] |
| In Vitro Potency (IC50) | ||||
| Analog 15 (FLG249) | 32.9 ± 11.7 nM | TR-FRET | - | [4] |
| Analog 15 (FLG249) | 0.05 ± 0.06 nM | Luciferase Assay | - | [4] |
| Analog 12 | 7.8 ± 1.6 nM | TR-FRET | - | [4] |
| Analog 12 | <0.001 nM | Luciferase Assay | - | [4] |
Experimental Protocols
A variety of in vitro and in vivo assays are employed to characterize the cellular uptake, distribution, and activity of FXR antagonists.
In Vitro Assays
1. Luciferase Reporter Gene Assay
This cell-based assay is a cornerstone for determining the potency of FXR antagonists.
-
Principle: HEK293T cells are co-transfected with plasmids encoding the Gal4 DNA-binding domain fused to the FXR ligand-binding domain (Gal4-FXR-LBD), a luciferase reporter gene under the control of a UAS (Upstream Activating Sequence), and a Renilla luciferase plasmid for normalization.[8] In the presence of an FXR agonist (e.g., GW4064), the Gal4-FXR-LBD binds to the UAS, driving luciferase expression. An antagonist will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.[8]
-
Protocol Outline: [8]
-
Cell Seeding: Plate HEK293T cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the Gal4-FXR-LBD, UAS-luciferase, and Renilla luciferase plasmids.
-
Compound Treatment: After 24 hours, treat the cells with a fixed, sub-maximal concentration of an FXR agonist (e.g., EC80 of GW4064) and varying concentrations of the FXR antagonist.
-
Incubation: Incubate for 16-24 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data as a percentage of the agonist-only control against the log concentration of the antagonist to determine the IC50 value.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay directly measures the binding of a ligand to the FXR ligand-binding domain.
-
Principle: The assay measures the disruption of the interaction between the FXR-LBD and a coactivator peptide by a competing antagonist. A fluorescently labeled coactivator peptide and an antibody against a tag on the FXR-LBD are used. When the coactivator binds to the LBD, FRET occurs. An antagonist will displace the coactivator, leading to a decrease in the FRET signal.[4][6]
-
Protocol Outline: [6]
-
Reagents: Prepare a solution containing the tagged FXR-LBD, the fluorescently labeled coactivator peptide, and the corresponding fluorescently labeled antibody.
-
Compound Addition: Add varying concentrations of the FXR antagonist to the wells of a microplate.
-
Incubation: Add the reagent mixture to the wells and incubate to allow binding to reach equilibrium.
-
Measurement: Measure the TR-FRET signal using a plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence intensities and plot against the antagonist concentration to determine the IC50 value.
-
In Vivo Studies
1. Pharmacokinetic and Tissue Distribution Studies
-
Principle: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the antagonist in a living organism.
-
Protocol Outline (based on rat studies): [4]
-
Dosing: Administer the FXR antagonist orally to rats at a specific dose (e.g., 10 or 30 mg/kg).
-
Sample Collection: At various time points post-dosing, collect blood and tissue samples (e.g., liver, ileum).
-
Sample Processing: Process the blood to obtain plasma and homogenize the tissue samples.
-
Quantification: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of the antagonist in plasma and tissue homogenates.
-
Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, tissue-to-plasma ratio).
-
2. Pharmacodynamic (Target Gene Expression) Studies
-
Principle: To confirm the antagonist's effect on FXR signaling in vivo, the expression levels of known FXR target genes are measured in relevant tissues.
-
Protocol Outline: [4]
-
Dosing and Sample Collection: Following the pharmacokinetic study protocol, collect tissue samples (e.g., ileum and liver) at a time point corresponding to significant drug exposure.
-
RNA Extraction: Isolate total RNA from the tissue samples.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to measure the mRNA levels of FXR target genes (e.g., Shp, Fgf15) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in the treated group compared to the vehicle control group.
-
Conclusion
The development of potent and selective FXR antagonists holds significant promise for the treatment of various metabolic diseases. A thorough understanding of their cellular uptake, distribution, and target engagement is paramount for successful clinical translation. The experimental protocols and data presented in this guide provide a framework for the comprehensive evaluation of novel FXR antagonist candidates. Future research should continue to focus on optimizing the pharmacokinetic properties of these compounds to achieve tissue-specific targeting and maximize therapeutic benefit while minimizing potential side effects.
References
- 1. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 2. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of farnesoid X receptor activation on intestinal permeability in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Impact of FXR Antagonism on Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis. Emerging evidence has highlighted the profound interplay between FXR signaling, the gut microbiota, and metabolic health. Antagonism of intestinal FXR has shown promise in ameliorating metabolic disorders, and a significant portion of these beneficial effects are mediated through modulation of the gut microbial ecosystem. This technical guide provides an in-depth analysis of the impact of FXR antagonist 1 on the gut microbiota, detailing the molecular mechanisms, quantitative changes in microbial composition and metabolites, and comprehensive experimental protocols.
Introduction: The FXR-Gut Microbiota Axis
The farnesoid X receptor (FXR) is highly expressed in the liver and intestine, where it plays a pivotal role in maintaining metabolic homeostasis.[1] In the gut, FXR activation by bile acids regulates the expression of genes involved in bile acid transport and metabolism. The gut microbiota, in turn, extensively metabolizes primary bile acids into secondary bile acids, which have different affinities for FXR, thereby modulating its activity.[1]
A key mechanism in this interplay is the microbial enzyme bile salt hydrolase (BSH), which deconjugates taurine- or glycine-conjugated bile acids.[2] One such deconjugation target is tauro-β-muricholic acid (T-β-MCA), a potent natural FXR antagonist in mice.[3] By deconjugating T-β-MCA, BSH-producing bacteria reduce its inhibitory effect on FXR.[3] This intricate feedback loop positions the gut microbiota as a central player in regulating intestinal FXR signaling.
Mechanism of Action of this compound
For the purpose of this guide, "this compound" will primarily refer to Glycine-β-muricholic acid (Gly-MCA) , a well-characterized and potent intestinal FXR antagonist.[4][5] Gly-MCA is a synthetic derivative of the endogenous FXR antagonist T-β-MCA and is resistant to hydrolysis by bacterial BSH, ensuring sustained FXR inhibition in the gut.[5]
The primary mechanism of action of Gly-MCA involves the direct inhibition of FXR signaling in the intestinal epithelium. This leads to a cascade of downstream events, including alterations in the gut microbial composition and their metabolic output. Another indirect mechanism of FXR antagonism can be achieved by inhibiting BSH activity, for example with compounds like caffeic acid phenethyl ester (CAPE) , which leads to an accumulation of the endogenous FXR antagonist T-β-MCA.[3][6]
Signaling Pathway
The inhibition of intestinal FXR by an antagonist like Gly-MCA disrupts the normal feedback regulation of bile acid synthesis and influences other metabolic pathways. A key consequence is the reduced expression of genes involved in ceramide synthesis in the ileum.[2][6] This leads to lower circulating ceramide levels, which has been linked to improved metabolic outcomes.[2][7]
Quantitative Impact on Gut Microbiota and Metabolites
Treatment with FXR antagonists induces significant and reproducible changes in the gut microbial community structure and its metabolic output.
Changes in Gut Microbiota Composition
The most consistently reported alteration is a shift in the major bacterial phyla, particularly a decrease in the Firmicutes to Bacteroidetes (F/B) ratio.[5]
| Taxonomic Level | Change Observed with FXR Antagonist (Gly-MCA) | Control (Vehicle) | FXR Antagonist (Gly-MCA) | Reference |
| Phylum | Firmicutes/Bacteroidetes Ratio | ~1.5 | ~0.8 | [5] |
| Genus | Lactobacillus (Relative Abundance) | Increased in HFD | Significantly Reduced | [5] |
| Genus | Oscillospira (Relative Abundance) | Lower in HFD | Increased with FXR knockout | [8] |
| Genus | Akkermansia (Relative Abundance) | Higher in lean | Decreased with FXR knockout | [8] |
Note: Quantitative values for the Firmicutes/Bacteroidetes ratio are estimated from graphical data presented in the cited reference. Changes in Oscillospira and Akkermansia are reported in the context of intestinal FXR knockout, which mimics the effects of an antagonist.
Alterations in Microbial Metabolites
The modulation of the gut microbiota by FXR antagonists leads to significant changes in the production of key microbial metabolites, including short-chain fatty acids (SCFAs).
| Metabolite | Change Observed with FXR Antagonist (Gly-MCA) | Control (Vehicle) (µmol/g cecal content) | FXR Antagonist (Gly-MCA) (µmol/g cecal content) | Reference |
| Acetate | Decreased | ~35 | ~20 | [5] |
| Propionate | Decreased | ~10 | ~5 | [5] |
| n-Butyrate | Decreased | ~12 | ~6 | [5] |
| Ceramides (Total in Ileum) | Decreased | Elevated in HFD | Reduced | [2][6] |
| Tauro-β-muricholic acid (T-β-MCA) | Increased (with BSH inhibitor CAPE) | Low | Elevated | [3][6] |
Note: SCFA concentrations are estimated from graphical data. Ceramide and T-β-MCA changes are reported as significant reductions or elevations without precise concentrations in some of the primary sources.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in studying the effects of FXR antagonists on the gut microbiota. Below are detailed methodologies for key experiments.
Animal Model: High-Fat Diet (HFD)-Induced Obesity
A widely used model to study metabolic disease and the effects of therapeutic interventions.
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimation: House mice for 1 week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Diet Induction: Switch mice to a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and gut dysbiosis. A control group is maintained on a standard chow diet.
-
FXR Antagonist Administration:
-
Gly-MCA: Administer daily by oral gavage at a dose of 10-50 mg/kg body weight.[9]
-
Vehicle Control: Administer the vehicle (e.g., 0.5% carboxymethylcellulose) to the control group.
-
-
Monitoring: Monitor body weight, food intake, and relevant metabolic parameters (e.g., glucose tolerance tests) throughout the study.
-
Sample Collection: At the end of the study, collect fecal pellets, cecal contents, intestinal tissue, and blood for downstream analysis.
Gut Microbiota Analysis: 16S rRNA Gene Sequencing
This method is used to profile the taxonomic composition of the gut microbiota.
-
DNA Extraction:
-
Homogenize 100-200 mg of fecal or cecal material using a bead-beating method.
-
Extract microbial DNA using a commercially available kit (e.g., QIAamp PowerFecal DNA Kit) following the manufacturer's instructions.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
-
-
PCR Amplification:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers (e.g., 341F and 806R) with Illumina overhang adapters.[10]
-
Perform PCR in triplicate for each sample to minimize PCR bias.
-
Pool the triplicate PCR products and purify using magnetic beads (e.g., AMPure XP).
-
-
Library Preparation and Sequencing:
-
Perform a second PCR to attach dual indices and Illumina sequencing adapters.
-
Purify the final PCR products.
-
Quantify the library and pool samples in equimolar concentrations.
-
Sequence the pooled library on an Illumina MiSeq or NovaSeq platform.
-
-
Bioinformatic Analysis:
-
Process raw sequencing data using a pipeline such as QIIME 2 or mothur.
-
Perform quality filtering, denoising (e.g., with DADA2), and chimera removal.
-
Assign taxonomy to the resulting amplicon sequence variants (ASVs).
-
Analyze alpha and beta diversity, and differential abundance of taxa.
-
Experimental Workflow: 16S rRNA Sequencing
References
- 1. Farnesoid X Receptor, Bile Acid Metabolism, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An intestinal microbiota-farnesoid X receptor axis modulates metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Gut Microbiota–FXR Signaling Axis for Glycemic Control: Does a Dietary Supplement Work Magic? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. An Intestinal Farnesoid X Receptor–Ceramide Signaling Axis Modulates Hepatic Gluconeogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestinal Farnesoid X Receptor Signaling Modulates Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversing metabolic dysregulation in farnesoid X receptor knockout mice via gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on Farnesoid X Receptor (FXR) Antagonism and its Role in Inflammatory Response Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Farnesoid X Receptor (FXR) in the Inflammatory Nexus
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor critically involved in the regulation of bile acid, lipid, and glucose homeostasis.[1][2][3][4] Primarily expressed in the liver and intestines, FXR acts as an intracellular sensor for bile acids.[1][4] Beyond its metabolic functions, a substantial body of evidence has established FXR as a pivotal modulator of inflammatory responses.[2][5][6] Dysregulation of FXR signaling is implicated in the pathogenesis of various inflammatory conditions, including inflammatory bowel disease (IBD), non-alcoholic steatohepatitis (NASH), and cholestatic liver diseases.[1][7]
FXR activation generally exerts anti-inflammatory effects, in part by antagonizing key pro-inflammatory signaling pathways.[2][5] Consequently, the modulation of FXR activity, including through the use of specific antagonists, has emerged as a promising therapeutic strategy for a range of inflammatory and metabolic disorders.[3] This technical guide provides a comprehensive overview of the role of FXR antagonism in the modulation of inflammatory responses, with a focus on the underlying molecular mechanisms, key experimental data, and relevant research methodologies. While the term "FXR antagonist 1" is not a standardized nomenclature, this document will refer to the general class of FXR antagonists and utilize specific examples from the literature to illustrate their effects.
Core Signaling Pathways Modulated by FXR
FXR's influence on the inflammatory cascade is primarily mediated through its interaction with and regulation of two central signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcriptional activation of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][8] FXR has been demonstrated to be a negative modulator of NF-κB-mediated inflammation.[5] Activation of FXR can inhibit the expression of NF-κB target genes.[5][8]
The antagonistic relationship between FXR and NF-κB is believed to be bidirectional, with evidence of negative crosstalk between the two pathways.[5] While FXR activation suppresses NF-κB activity, the activation of NF-κB can, in turn, repress FXR-mediated gene expression.[5] Mechanistically, FXR activation has been shown to inhibit the phosphorylation of IκBα, a critical step in the activation of the NF-κB pathway.[8] Furthermore, FXR may suppress the transactivity of the p65 subunit of NF-κB, potentially by reducing its binding to DNA.[5]
The NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in innate immunity by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[9][10] Aberrant activation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases. Recent studies have revealed that FXR negatively regulates the NLRP3 inflammasome.[9][11]
Mechanistically, FXR has been shown to physically interact with NLRP3 and caspase-1, thereby inhibiting the assembly and activation of the inflammasome complex.[9][11] Furthermore, FXR activation can inhibit endoplasmic reticulum (ER) stress-induced NLRP3 inflammasome activation in hepatocytes.[12][13] Bile acids, the endogenous ligands for FXR, can act as danger-associated molecular patterns (DAMPs) to activate the NLRP3 inflammasome, suggesting a complex interplay where FXR acts as a crucial negative feedback regulator.[9][11]
FXR Antagonists as Modulators of Inflammation
While FXR agonists generally exhibit anti-inflammatory properties, there is growing interest in the therapeutic potential of FXR antagonists for certain conditions.[3][14] The rationale for using FXR antagonists stems from the observation that in some pathological states, the effects of FXR activation may be detrimental. For instance, in cholestasis, where bile acid levels are excessively high, FXR antagonism could potentially ameliorate liver injury.[1]
Several classes of FXR antagonists have been identified, including steroidal and non-steroidal compounds.[4][15] Natural FXR antagonists include certain bile acid metabolites like tauro-β-muricholic acid (T-β-MCA).[14] Synthetic antagonists, such as Guggulsterone and various proprietary compounds in development, offer the potential for greater specificity and improved pharmacological properties.[4] It is important to note that the net effect of an FXR antagonist on inflammation can be context-dependent, varying with the specific disease model and the tissue microenvironment.
Quantitative Data on FXR Modulation of Inflammatory Markers
The following tables summarize quantitative data from key studies demonstrating the impact of FXR modulation on the expression of inflammatory genes and proteins.
Table 1: Effect of FXR Knockout on Pro-inflammatory Gene Expression in Liver (LPS-induced Inflammation Model)
| Gene | Wild-Type (WT) + LPS | FXR-/- + LPS | Fold Change (FXR-/- vs. WT) | Reference |
| iNOS | Baseline | Elevated | Increased | [5] |
| COX-2 | Baseline | Elevated | Increased | [5] |
| IP-10 | Baseline | Elevated | Increased | [5] |
| IFN-γ | Baseline | Elevated | Increased | [5] |
Table 2: Effect of FXR Agonist (GW4064) on Pro-inflammatory Gene Expression in HepG2 Cells
| Treatment | iNOS mRNA Level | MCP-1 mRNA Level | Reference |
| Control | 1.0 | 1.0 | [5] |
| LPS | Increased | Increased | [5] |
| LPS + GW4064 | Significantly Reduced | Significantly Reduced | [5] |
| TNF-α | Increased | Increased | [5] |
| TNF-α + GW4064 | Significantly Reduced | Significantly Reduced | [5] |
Table 3: Effect of FXR Antagonist (Guggulsterone) on NF-κB Activity
| Treatment | NF-κB Reporter Activity | % Inhibition | Reference |
| CDCA (FXR Agonist) | Increased | N/A | [16] |
| CDCA + Guggulsterone | Reduced | Not Specified | [16] |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the role of FXR in inflammation.
Luciferase Reporter Assay for NF-κB Transcriptional Activity
Objective: To quantify the effect of FXR modulators on NF-κB-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T or HepG2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cells are seeded in 96-well plates and co-transfected with an NF-κB-responsive luciferase reporter plasmid (containing multiple copies of the NF-κB consensus binding site upstream of a luciferase gene), a human FXR expression vector (e.g., pCMV-hFXR), and a Renilla luciferase control vector (for normalization) using a suitable transfection reagent (e.g., Lipofectamine 2000).[14][17]
-
-
Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing the FXR antagonist of interest at various concentrations.
-
After a pre-incubation period (e.g., 1 hour), cells are stimulated with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for a defined period (e.g., 6-24 hours).[5][8]
-
-
Luciferase Assay:
-
Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
The results are expressed as relative luciferase units (RLU) or fold change relative to the vehicle-treated control.
-
Co-Immunoprecipitation (Co-IP) for FXR-NLRP3 Interaction
Objective: To determine if FXR physically interacts with components of the NLRP3 inflammasome.
Methodology:
-
Cell Culture and Lysis:
-
Appropriate cells (e.g., macrophages or transfected HEK293T cells) are cultured and treated as required.
-
Cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
The cell lysate is pre-cleared by incubation with protein A/G agarose (B213101) beads.
-
The pre-cleared lysate is incubated overnight at 4°C with an antibody specific for FXR or NLRP3.
-
Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.
-
The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against NLRP3 (if FXR was immunoprecipitated) or FXR (if NLRP3 was immunoprecipitated) and other inflammasome components like caspase-1.
-
Animal Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
Objective: To evaluate the in vivo effects of FXR antagonists on acute systemic inflammation.
Methodology:
-
Animal Model:
-
Wild-type and FXR knockout (FXR-/-) mice on a C57BL/6 background are used.
-
Animals are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Treatment:
-
Mice are pre-treated with the FXR antagonist or vehicle control via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).
-
After the pre-treatment period, mice are challenged with a single intraperitoneal injection of LPS (e.g., 20 mg/kg body weight) to induce systemic inflammation.[5]
-
-
Sample Collection and Analysis:
-
At a specified time point post-LPS injection (e.g., 6 hours), mice are euthanized.
-
Blood is collected for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Liver and other tissues are harvested for analysis of pro-inflammatory gene expression (e.g., iNOS, COX-2) by quantitative real-time PCR (qRT-PCR) and for histological examination (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.[5]
-
Conclusion and Future Directions
The Farnesoid X Receptor is a critical regulator of inflammatory responses, primarily through its antagonistic effects on the NF-κB and NLRP3 inflammasome signaling pathways. The modulation of FXR activity with specific antagonists represents a nuanced yet promising therapeutic avenue for a variety of inflammatory disorders. The data clearly indicate that altering FXR signaling can significantly impact the expression of key inflammatory mediators.
Future research in this field will likely focus on the development of tissue-specific and highly selective FXR antagonists to minimize off-target effects and optimize therapeutic outcomes. A deeper understanding of the context-dependent nature of FXR antagonism in different disease states is crucial for the successful clinical translation of these compounds. The continued use of the robust experimental protocols outlined in this guide will be essential for elucidating the precise mechanisms of action of novel FXR antagonists and for validating their efficacy in preclinical models of inflammatory disease.
References
- 1. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 2. The impact of farnesoid X receptor activation on intestinal permeability in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry and pharmacological effects of Farnesoid X Receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor antagonizes NF-κB in hepatic inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR mediates ILC-intrinsic responses to intestinal inflammation: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. FXR activation suppresses NF-κB signaling, proliferation and migration in cervical cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 9. Farnesoid X Receptor Regulation of the NLRP3 Inflammasome Underlies Cholestasis-Associated Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile acids induce liver fibrosis through the NLRP3 inflammasome pathway and the mechanism of FXR inhibition of NLRP3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Farnesoid X Receptor Regulation of the NLRP3 Inflammasome Underlies Cholestasis-Associated Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FXR Inhibits Endoplasmic Reticulum Stress-Induced NLRP3 Inflammasome in Hepatocytes and Ameliorates Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Note: In Vitro Profiling of FXR Antagonist 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2] Upon activation by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) on target genes, regulating their transcription. Dysregulation of FXR signaling is implicated in various metabolic diseases, making it an attractive therapeutic target.[2][3] FXR antagonists, by inhibiting this pathway, are being investigated for their potential in treating conditions such as cholestasis and metabolic disorders.[4] This application note describes the in vitro characterization of "FXR antagonist 1," a novel and potent inhibitor of the Farnesoid X Receptor.
FXR Signaling Pathway
The FXR signaling pathway is a key regulator of bile acid homeostasis. Endogenous bile acids bind to and activate FXR in the liver and intestine. Activated FXR then heterodimerizes with RXR and binds to the FXRE in the promoter region of target genes. This leads to the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is crucial for maintaining bile acid levels.
Caption: FXR signaling pathway and the inhibitory action of "this compound".
Quantitative Data Summary
The inhibitory activity of "this compound" was evaluated using two orthogonal in vitro assays: a cell-based Luciferase Reporter Gene Assay and a biochemical LanthaScreen™ TR-FRET Coactivator Assay. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Assay Type | Description | "this compound" IC50 (nM) |
| Luciferase Reporter Gene Assay | Measures the inhibition of FXR-mediated gene transcription in a cellular context. | 468 |
| LanthaScreen™ TR-FRET Coactivator Assay | Quantifies the disruption of the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide. | 7.5 |
Experimental Protocols
FXR Antagonist Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit the transcriptional activity of FXR in a cellular environment.[3][5][6]
Materials:
-
HEK293T cells
-
Expression plasmids: Gal4-FXR-LBD (ligand-binding domain), UAS-luciferase reporter, and a Renilla luciferase internal control plasmid.[7]
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Transfection reagent
-
FXR agonist (e.g., GW4064)
-
"this compound"
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom assay plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gal4-FXR-LBD, UAS-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent.[7]
-
Compound Treatment: After 24 hours, replace the medium with DMEM containing a fixed, sub-maximal concentration (e.g., EC80) of the FXR agonist GW4064 and serial dilutions of "this compound". Include vehicle and agonist-only controls.[5][7]
-
Incubation: Incubate the cells for an additional 16-24 hours at 37°C in a 5% CO2 incubator.[7]
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[7]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized data as a percentage of the activity of the agonist-only control against the log concentration of "this compound" to determine the IC50 value.[7]
LanthaScreen™ TR-FRET FXR Coactivator Assay
This biochemical assay measures the ability of a compound to disrupt the interaction between the FXR ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide.[8][9]
Experimental Workflow
Caption: Workflow for the LanthaScreen™ TR-FRET FXR Coactivator Assay.
Materials:
-
GST-tagged FXR-LBD
-
Terbium (Tb)-labeled anti-GST antibody[10]
-
Fluorescein-labeled coactivator peptide[10]
-
FXR agonist (e.g., GW4064)
-
"this compound"
-
Assay buffer
-
Black, 384-well assay plates
-
Fluorescence plate reader with TR-FRET capabilities
Methodology:
-
Reagent Preparation: Prepare solutions of GST-FXR-LBD, Tb-anti-GST antibody, fluorescein-coactivator peptide, FXR agonist, and serial dilutions of "this compound" in assay buffer.
-
Reaction Setup:
-
Add GST-FXR-LBD to the wells of a 384-well plate.
-
Add the serial dilutions of "this compound" or vehicle control.
-
Initiate the reaction by adding a mixture of the FXR agonist (at a final concentration equal to its EC80), fluorescein-coactivator peptide, and Tb-anti-GST antibody.[11]
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the reaction to reach equilibrium.[12]
-
Signal Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (for terbium) and 520 nm (for fluorescein).[11]
-
Data Analysis: Calculate the ratio of the emission signals (520 nm / 495 nm). Plot this ratio against the log concentration of "this compound" to generate a dose-response curve and determine the IC50 value.[8]
Conclusion
The data presented in this application note demonstrate that "this compound" is a potent inhibitor of the Farnesoid X Receptor in both cell-based and biochemical assays. The detailed protocols provided herein can be utilized for the screening and characterization of novel FXR antagonists, facilitating drug discovery efforts targeting metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. LanthaScreen TR-FRET FXR Coactivator Assay Kit, rabbit | LabX.com [labx.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. LanthaScreen™ TR-FRET NR Coregulator Interaction Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Development of a Cell-Based Assay for Screening FXR Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose metabolism.[1] Activated by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[2][3][4] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1][5] This central role in metabolic regulation makes FXR a significant therapeutic target for conditions such as non-alcoholic steatohepatitis (NASH), cholestasis, and dyslipidemia.[1][6] The identification of FXR antagonists is a key strategy in the development of new therapeutics for these diseases.[7][8] This document provides a detailed protocol for a robust, cell-based reporter gene assay designed to identify and characterize compounds that can inhibit FXR activity.
Principle of the Assay
The FXR antagonist assay quantitatively measures the ability of a test compound to inhibit the transcriptional activity of the FXR protein in a cellular context. The assay is performed in an antagonist mode, where cells are stimulated with a known FXR agonist to induce a baseline level of receptor activation. The ability of a test compound to reduce this agonist-induced activity is then measured.
The core components of this assay are:
-
Host Cells: A suitable mammalian cell line, such as HEK293T or HepG2, that provides the necessary cellular machinery for transcription and translation.[1][9][10]
-
FXR Expression Vector: A plasmid encoding the full-length human FXR protein to ensure high levels of the receptor are present in the host cells.[1]
-
Reporter Vector: A plasmid containing a reporter gene, typically Firefly luciferase, under the control of a promoter with multiple copies of an FXRE.[1][10]
-
Internal Control Vector: A second reporter plasmid, often expressing Renilla luciferase from a constitutive promoter, is co-transfected to normalize for variations in transfection efficiency and cell viability.[1]
When an agonist is introduced, it binds to FXR, leading to the formation of a functional FXR/RXR heterodimer that binds to the FXREs on the reporter plasmid and drives the expression of the luciferase gene.[1] Antagonists compete with the agonist or otherwise prevent this activation, leading to a decrease in the luminescent signal, which is directly proportional to the level of FXR inhibition.[1][7]
FXR Signaling Pathway
The following diagram illustrates the canonical FXR signaling pathway leading to gene transcription. In the antagonist assay, the test compound aims to inhibit this process.
Caption: FXR Signaling Pathway and Point of Antagonist Intervention.
Experimental Protocol: FXR Antagonist Reporter Gene Assay
This protocol outlines the steps for a transient co-transfection-based luciferase reporter assay in a 96-well format.
Materials:
-
HEK293T cells[10]
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin[10]
-
Opti-MEM I Reduced Serum Medium[10]
-
Transfection Reagent (e.g., Lipofectamine 2000)[10]
-
pCMX-hFXR (FXR expression plasmid)[10]
-
pGL4.74[hRluc/TK] (Renilla luciferase control plasmid)[10]
-
FXRE-luciferase reporter plasmid (e.g., containing the BSEP promoter)[11]
-
FXR Agonist (e.g., Chenodeoxycholic acid (CDCA) or GW4064)[10][12]
-
"this compound" (Test Compound)
-
Dual-Luciferase Reporter Assay System[10]
-
96-well white, clear-bottom cell culture plates[10]
-
Luminometer[10]
Protocol:
-
Cell Seeding:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Twenty-four hours prior to transfection, seed the cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.[10]
-
-
Transient Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM containing the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
In a separate tube, dilute the transfection reagent in Opti-MEM and incubate for 5 minutes.[10]
-
Combine the DNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.[10]
-
Add 20-25 µL of the transfection complex to each well.
-
-
Compound Treatment:
-
After 6 hours of transfection, replace the medium with 100 µL of fresh medium containing the test compounds.[10]
-
Prepare serial dilutions of "this compound".
-
To each well, add the antagonist at the desired concentration, along with a fixed, sub-maximal (e.g., EC₈₀) concentration of the FXR agonist (e.g., 10 µM CDCA).[10][12]
-
Include the following controls:
-
Vehicle control (e.g., 0.1% DMSO)
-
Agonist control (EC₈₀ concentration of agonist only)
-
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
-
Luciferase Assay:
-
Remove the medium and gently wash the cells once with PBS.[10]
-
Lyse the cells using 1X Passive Lysis Buffer from the Dual-Luciferase Reporter Assay System and incubate according to the manufacturer's instructions.[10]
-
Measure both Firefly and Renilla luciferase activities sequentially using a luminometer.[10]
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in cell number and transfection efficiency.[10]
-
Calculate the percentage of inhibition by the antagonist relative to the agonist-only control.
-
Plot the percent inhibition against the log concentration of "this compound" and determine the IC₅₀ value using a non-linear regression curve fit.
-
Experimental Workflow
The following diagram outlines the major steps in the FXR antagonist cell-based assay workflow.
Caption: Workflow for the FXR Antagonist Reporter Gene Assay.
Data Presentation and Interpretation
The primary output of this assay is the IC₅₀ value, which represents the concentration of an antagonist required to inhibit 50% of the FXR activation induced by the agonist. Results should be presented in a clear, tabular format for comparison.
Table 1: Representative Data for FXR Antagonist Assay Validation
| Compound | Type | IC₅₀ (µM) | Max Inhibition (%) | Z'-factor | Signal-to-Background (S/B) Ratio |
| This compound | Test Compound | 4.6 | 95 | 0.75 | >10 |
| Z-Guggulsterone | Reference Antagonist | 15.2 | 88 | 0.78 | >10 |
| DY 268 | Reference Antagonist | 8.5 | 92 | 0.72 | >10 |
| GW4064 | Reference Agonist | N/A (EC₅₀ = 0.32 µM) | N/A | N/A | N/A |
Data are representative examples compiled from literature.[5][7][12][13] IC₅₀ values for antagonists are determined in the presence of an EC₈₀ concentration of an FXR agonist.
Assay Validation Parameters:
-
Z'-factor: This parameter is a measure of the statistical effect size and is used to judge the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a large separation between positive and negative controls.[7]
-
Signal-to-Background (S/B) Ratio: This is the ratio of the signal from the agonist-stimulated wells to the signal from the vehicle control wells. A ratio greater than 10 is generally desirable for a robust assay.[5]
Conclusion
The cell-based reporter gene assay described provides a reliable and quantitative method for the identification and characterization of FXR antagonists. This assay is suitable for high-throughput screening of large compound libraries and for detailed pharmacological profiling of lead candidates. The robust performance, as indicated by the Z'-factor and signal-to-background ratio, ensures the generation of high-quality, reproducible data critical for advancing drug discovery programs targeting the Farnesoid X Receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Novel Farnesoid X Receptor Agonists and Validation of Their Efficacy in Activating Differentiation of Mouse Bone Marrow-Derived Mesenchymal Stem Cells into Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. besjournal.com [besjournal.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implications for Farnesoid X Receptor Signaling on Bile Acid Metabolism as a Potential Therapeutic Strategy for Nonalcoholic Fatty Liver Disease [jomes.org]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vivo Animal Model Selection for FXR Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
I. Introduction and Model Selection Rationale
The Farnesoid X Receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine, playing a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1] Antagonism of FXR has emerged as a promising therapeutic strategy for various metabolic and cholestatic diseases.[2] The selection of appropriate in vivo animal models is critical for the preclinical evaluation of FXR antagonists, such as FXR antagonist 1. This document provides detailed application notes and protocols for three commonly used animal models to assess the efficacy and mechanism of action of FXR antagonists: the High-Fat Diet (HFD)-Induced Non-Alcoholic Steatohepatitis (NASH) model, the Bile Duct Ligation (BDL) model of cholestasis, and the Carbon Tetrachloride (CCl4)-induced liver fibrosis model.
The choice of model depends on the specific therapeutic indication being investigated:
-
High-Fat Diet (HFD)-Induced NASH Model: This model is relevant for studying the effects of FXR antagonists on metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and its progression to NASH. It allows for the evaluation of the compound's impact on hepatic steatosis, inflammation, and fibrosis in a metabolically challenged environment.[3]
-
Bile Duct Ligation (BDL) Model: This is a well-established model of cholestatic liver injury and fibrosis.[4] It is particularly useful for investigating the potential of FXR antagonists to protect against liver damage caused by the accumulation of toxic bile acids.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model: This model is used to induce severe liver fibrosis and cirrhosis.[5][6] It is suitable for assessing the anti-fibrotic efficacy of FXR antagonists in a context of toxin-induced liver injury.
II. Experimental Protocols
A. High-Fat Diet (HFD)-Induced NASH Mouse Model
This protocol describes the induction of NASH in mice using a high-fat diet, which recapitulates the key features of human NASH, including steatosis, inflammation, and fibrosis.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-Fat Diet (e.g., 60% kcal from fat, supplemented with fructose (B13574) and cholesterol)[3][7]
-
Standard chow diet (Control)
-
This compound (e.g., FLG249)[8]
-
Vehicle control for the antagonist
-
Oral gavage needles
-
Metabolic cages for sample collection
-
Equipment for blood collection and tissue harvesting
-
Histology equipment and reagents (formalin, paraffin, hematoxylin (B73222) and eosin, Sirius Red stain)
-
RT-qPCR equipment and reagents
Procedure:
-
Acclimatization: Acclimate mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Dietary Induction:
-
Divide mice into two main groups: Control diet and High-Fat Diet.
-
Provide the respective diets for a period of 12-16 weeks to induce the NASH phenotype.[3]
-
-
Treatment with this compound:
-
In-life Monitoring:
-
Monitor body weight and food intake weekly.
-
Perform glucose and insulin (B600854) tolerance tests to assess metabolic function.
-
-
Terminal Procedures:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST), triglycerides, and cholesterol.
-
Harvest the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histological analysis. Snap-freeze the remaining liver tissue in liquid nitrogen for gene expression analysis.
-
Collect a section of the ileum and snap-freeze for gene expression analysis.[9]
-
-
Endpoint Analysis:
-
Histology: Embed fixed liver tissue in paraffin, section, and stain with H&E for assessment of steatosis, inflammation, and hepatocyte ballooning. Stain with Sirius Red to evaluate fibrosis.
-
Biochemical Analysis: Measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Gene Expression Analysis: Isolate RNA from liver and ileum tissue and perform RT-qPCR to measure the expression of FXR target genes (e.g., Shp, Fgf15, Asbt) and genes involved in lipid metabolism and fibrosis.[8][9]
-
B. Bile Duct Ligation (BDL) Rat Model
This surgical model induces obstructive cholestasis and subsequent liver fibrosis.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
This compound
-
Vehicle control
-
Equipment for blood collection and tissue harvesting
-
Histology equipment and reagents
Procedure:
-
Acclimatization: Acclimate rats for one week.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the common bile duct.
-
Ligate the common bile duct in two locations and transect the duct between the ligatures.[4]
-
For sham-operated controls, perform the same procedure without ligating and transecting the bile duct.
-
Close the abdominal incision in layers.
-
-
Treatment with this compound:
-
Begin daily oral administration of this compound or vehicle one day after surgery and continue for 14-28 days.
-
-
In-life Monitoring:
-
Monitor body weight and clinical signs of distress.
-
-
Terminal Procedures:
-
At the end of the treatment period, euthanize the rats.
-
Collect blood for serum analysis of bilirubin, alkaline phosphatase (ALP), ALT, and AST.
-
Harvest the liver for histological analysis (H&E and Sirius Red staining).
-
-
Endpoint Analysis:
-
Biochemical Analysis: Measure serum levels of markers of cholestasis and liver injury.
-
Histology: Assess bile duct proliferation, inflammation, necrosis, and fibrosis.
-
C. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Mouse Model
This model uses a hepatotoxin to induce chronic liver injury and fibrosis.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Corn oil (vehicle for CCl4)
-
This compound
-
Vehicle control for the antagonist
-
Intraperitoneal (i.p.) injection needles
-
Oral gavage needles
-
Equipment for blood collection and tissue harvesting
-
Histology and biochemistry equipment and reagents
Procedure:
-
Acclimatization: Acclimate mice for one week.
-
Fibrosis Induction:
-
Treatment with this compound:
-
Initiate daily oral administration of this compound or vehicle concurrently with the CCl4 injections or after a fibrotic phenotype has been established.
-
-
In-life Monitoring:
-
Monitor body weight and clinical condition.
-
-
Terminal Procedures:
-
One to two days after the final CCl4 injection, euthanize the mice.
-
Collect blood for serum ALT and AST analysis.
-
Harvest the liver for histological analysis (H&E and Sirius Red staining) and hydroxyproline (B1673980) content measurement.
-
-
Endpoint Analysis:
-
Biochemical Analysis: Measure serum liver enzymes.
-
Histology: Quantify the fibrotic area using Sirius Red staining.
-
Hydroxyproline Assay: Determine the total collagen content in the liver as a quantitative measure of fibrosis.
-
III. Data Presentation
The following tables summarize the expected quantitative outcomes from the described in vivo models following treatment with a representative FXR antagonist.
Table 1: Efficacy of a Representative FXR Antagonist in the HFD-Induced NASH Mouse Model
| Parameter | HFD + Vehicle | HFD + FXR Antagonist | % Change vs. Vehicle | Reference |
| Body Weight (g) | Increased | No significant change | - | [5][8] |
| Liver Weight (g) | Increased | Reduced | ↓ | [8] |
| Serum ALT (U/L) | Elevated | Reduced | ↓ | [8] |
| Serum AST (U/L) | Elevated | Reduced | ↓ | [8] |
| Serum Triglycerides (mg/dL) | Elevated | Reduced | ↓ | [8] |
| Serum Cholesterol (mg/dL) | Elevated | Reduced | ↓ | [8] |
| Hepatic Triglycerides (mg/g) | Elevated | Reduced | ↓ | [8] |
| Hepatic Fibrosis (Sirius Red) | Increased | Reduced | ↓ | [5] |
| Ileal Fgf15 mRNA | Decreased | Increased | ↑ | [9] |
| Ileal Shp mRNA | Decreased | Increased | ↑ | [9] |
Table 2: Efficacy of a Representative FXR Antagonist in the BDL Rat Model
| Parameter | BDL + Vehicle | BDL + FXR Antagonist | % Change vs. Vehicle | Reference |
| Serum Total Bilirubin (mg/dL) | Markedly Elevated | Reduced | ↓ | General knowledge |
| Serum ALP (U/L) | Markedly Elevated | Reduced | ↓ | General knowledge |
| Serum ALT (U/L) | Elevated | Reduced | ↓ | General knowledge |
| Serum AST (U/L) | Elevated | Reduced | ↓ | General knowledge |
| Liver Histology (Necrosis) | Severe | Attenuated | ↓ | [11] |
| Liver Histology (Fibrosis) | Severe | Attenuated | ↓ | [11] |
Table 3: Efficacy of a Representative FXR Antagonist in the CCl4-Induced Liver Fibrosis Mouse Model
| Parameter | CCl4 + Vehicle | CCl4 + FXR Antagonist | % Change vs. Vehicle | Reference |
| Serum ALT (U/L) | Markedly Elevated | Reduced | ↓ | General knowledge |
| Serum AST (U/L) | Markedly Elevated | Reduced | ↓ | General knowledge |
| Hepatic Hydroxyproline (µg/g) | Increased | Reduced | ↓ | [10] |
| Hepatic Fibrosis (Sirius Red) | Extensive | Reduced | ↓ | [10] |
| Hepatic Col1a1 mRNA | Increased | Reduced | ↓ | [10] |
| Hepatic Acta2 (α-SMA) mRNA | Increased | Reduced | ↓ | [10] |
IV. Visualizations
A. FXR Signaling Pathway
Caption: FXR Signaling Pathway and Point of Intervention for an FXR Antagonist.
B. Experimental Workflow for In Vivo Testing of this compound
Caption: General Experimental Workflow for Preclinical Evaluation of an FXR Antagonist.
C. Logical Relationship of Model Selection
Caption: Logical Flow for Selecting an Appropriate In Vivo Animal Model.
References
- 1. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lessons from Mouse Models of High-Fat Diet-Induced NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FXR Antagonist FLG249 Lowers Hepatic Triacylglycerol and Serum Cholesterol Level in High-Fat Diet-Induced Obese Mice. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. FXR Antagonist FLG249 Lowers Hepatic Triacylglycerol and Serum Cholesterol Level in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scantox.com [scantox.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for FXR Antagonist 1 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration and efficacy testing of Farnesoid X Receptor (FXR) antagonist 1, also known as compound F6, in mouse models. The following sections detail the dosage and administration, protocols for relevant metabolic assays, and methods for analyzing downstream target gene expression.
Data Presentation
Table 1: In Vivo Dosage of FXR Antagonist 1 (Compound F6) in Mice
| Parameter | Details | Reference |
| Compound | This compound (Compound F6) | [1](--INVALID-LINK--) |
| Mouse Model | Non-alcoholic steatohepatitis (NASH) induced by high-fat, methionine- and choline-deficient (HFMCD) diet or Gubra-Amylin NASH (GAN) diet. | (--INVALID-LINK--) |
| Route of Administration | Oral gavage | (--INVALID-LINK--) |
| Dosage Range | 3, 10, and 30 mg/kg | (--INVALID-LINK--) |
| Vehicle | To be determined based on compound solubility and study design. Common vehicles include corn oil, carboxymethylcellulose (CMC) solutions, or cyclodextrin-based solutions. | General Practice |
| Frequency | Once daily | (--INVALID-LINK--) |
Table 2: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length (inches) |
| 15 - 20 | 22G | 1 - 1.5 |
| 20 - 25 | 20G | 1 - 1.5 |
| 25 - 35 | 18G | 1.5 - 2 |
Table 3: Maximum Recommended Oral Gavage Volumes for Mice
| Mouse Body Weight (grams) | Maximum Administration Volume (mL) |
| 20 | 0.20 |
| 25 | 0.25 |
| 30 | 0.30 |
| 35 | 0.35 |
Note: The general recommendation for maximum gavage volume is 10 mL/kg of the animal's body weight.
Experimental Protocols
Oral Gavage Administration of this compound
This protocol outlines the procedure for the safe and effective oral administration of this compound to mice.
Materials:
-
This compound (Compound F6)
-
Appropriate vehicle
-
Syringes (1 mL)
-
Gavage needles (stainless steel or flexible plastic, appropriate size from Table 2)
-
Animal scale
Procedure:
-
Preparation:
-
Weigh each mouse to determine the correct dosing volume based on its body weight and the desired dose (3, 10, or 30 mg/kg).
-
Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.
-
Draw the calculated volume into a 1 mL syringe fitted with the appropriate gavage needle.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.
-
Ensure the mouse's body is held in a vertical position to facilitate the passage of the gavage needle.
-
-
Gavage Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the tip of the needle, which will guide it into the esophagus. Do not force the needle.
-
Slowly depress the syringe plunger to administer the solution.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Induction of Non-alcoholic Steatohepatitis (NASH) in Mice
This protocol describes a common method for inducing NASH in mice using a specialized diet.
Materials:
-
C57BL/6J mice
-
High-Fat, Methionine- and Choline-Deficient (HFMCD) diet or Gubra-Amylin NASH (GAN) diet.
-
Standard chow diet
-
Animal caging and husbandry supplies
Procedure:
-
Acclimation:
-
Acclimate mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
-
Dietary Induction:
-
Divide the mice into control and experimental groups.
-
Feed the control group a standard chow diet.
-
Feed the experimental group the NASH-inducing diet (e.g., HFMCD or GAN diet) for a period of 8-16 weeks, or until the desired disease phenotype is achieved.
-
-
Monitoring:
-
Monitor body weight and food intake regularly.
-
At the end of the induction period, NASH pathology can be confirmed by histological analysis of liver tissue (H&E staining for steatosis and inflammation, Sirius Red for fibrosis).
-
Glucose Tolerance Test (GTT)
This test assesses the ability of mice to clear a glucose load from the bloodstream.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile saline)
-
Glucometer and test strips
-
Syringes and needles for glucose administration (if intraperitoneal) or gavage needles (if oral)
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Fasting:
-
Fast mice for 6 hours with free access to water.
-
-
Baseline Glucose Measurement (Time 0):
-
Obtain a baseline blood glucose reading from a small drop of blood from the tail vein.
-
-
Glucose Administration:
-
Administer glucose solution at a dose of 2 g/kg body weight via intraperitoneal (IP) injection or oral gavage.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) to quantify glucose tolerance.
-
Insulin (B600854) Tolerance Test (ITT)
This test evaluates the insulin sensitivity of the mice.
Materials:
-
Humulin R (human insulin)
-
Sterile saline
-
Glucometer and test strips
-
Syringes and needles for insulin injection
-
Blood collection supplies
Procedure:
-
Fasting:
-
Fast mice for 4-6 hours with free access to water.
-
-
Baseline Glucose Measurement (Time 0):
-
Obtain a baseline blood glucose reading from the tail vein.
-
-
Insulin Administration:
-
Inject insulin intraperitoneally at a dose of 0.75 U/kg body weight.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
-
Data Analysis:
-
Plot the percentage decrease in blood glucose from baseline over time.
-
Analysis of FXR Target Gene Expression by qPCR
This protocol describes the quantification of mRNA levels of FXR target genes in mouse liver or ileum tissue.
A. RNA Extraction (TRIzol Method):
-
Homogenization:
-
Homogenize 50-100 mg of frozen liver or ileum tissue in 1 mL of TRIzol reagent using a tissue homogenizer.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol, incubate for 10 minutes at room temperature, and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Air-dry the RNA pellet and resuspend in RNase-free water.
-
B. cDNA Synthesis (Reverse Transcription):
-
Use a commercial cDNA synthesis kit according to the manufacturer's instructions.
-
Typically, 1 µg of total RNA is used as a template with reverse transcriptase and a mix of oligo(dT) and random primers.
C. Quantitative PCR (qPCR) using SYBR Green:
-
Reaction Setup (per 20 µL reaction):
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of cDNA template (diluted)
-
6 µL of nuclease-free water
-
-
Primer Sequences for Mouse FXR Target Genes:
-
Shp (Nr0b2): Forward: 5'-GCTGTCTGGAGTCCTCTTG-3', Reverse: 5'-TGTGCAGAGAGCCGTTGAC-3'
-
Fgf15: Forward: 5'-CAGGACGATTACAGCACAGATT-3', Reverse: 5'-GCACTGGAGTTGTTGTAGG-3'
-
Cyp7a1: Forward: 5'-AAGCACATCCAGACACGACTC-3', Reverse: 5'-AGCATGGCATCACTCTGTTC-3'
-
Housekeeping gene (e.g., Gapdh): Forward: 5'-AGGTCGGTGTGAACGGATTTG-3', Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
qPCR Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
-
Visualizations
References
Application Notes and Protocols for FXR Antagonist 1 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for the use of "FXR Antagonist 1" in a cell-based luciferase reporter assay to determine its potency and mechanism of action on the Farnesoid X Receptor (FXR).
Introduction
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] As a ligand-activated transcription factor, FXR's activity can be modulated by small molecules, making it a significant therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH), cholestasis, and certain cancers.[1][4][5] FXR antagonists, by inhibiting the receptor's activity, offer a promising therapeutic strategy for conditions where FXR activation may be detrimental.[1]
The luciferase reporter assay is a widely used method to screen for and characterize nuclear receptor modulators.[6] This assay utilizes a genetically engineered cell line that expresses the FXR protein and a luciferase reporter gene linked to an FXR-responsive promoter. When an FXR agonist activates the receptor, it binds to the promoter and drives the expression of luciferase. An antagonist, such as "this compound," will inhibit this agonist-induced luciferase expression in a dose-dependent manner, allowing for the quantification of its inhibitory potency (e.g., IC50 value).
Principle of the Assay
The core of this assay is the ligand-dependent transactivation of a reporter gene in mammalian cells.[6] The system consists of:
-
Host Cells: A suitable mammalian cell line, such as HEK293T or HepG2, that is easily transfectable.[6][7]
-
FXR Expression Vector: A plasmid that drives the expression of the human FXR protein.[6]
-
Luciferase Reporter Vector: A plasmid containing the firefly luciferase gene under the control of a promoter with FXR response elements (FXREs).[6]
-
Internal Control Vector: A plasmid expressing a second reporter, such as Renilla luciferase, for normalization of transfection efficiency and cell viability.[7]
In the presence of an FXR agonist (e.g., GW4064 or a natural bile acid like chenodeoxycholic acid), FXR forms a heterodimer with the Retinoid X Receptor (RXR).[6][8] This complex then binds to the FXREs on the reporter plasmid, initiating the transcription of the luciferase gene.[6] The resulting luciferase enzyme catalyzes a reaction that produces light, which can be measured with a luminometer. "this compound" will compete with the agonist or otherwise prevent this activation, leading to a decrease in the luminescent signal.
Data Presentation
The inhibitory activity of "this compound" and other exemplary FXR antagonists is summarized in the table below. Data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the maximal agonist-induced response.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | FXR | Luciferase Reporter Assay | 50 nM | [7] |
| Guggulsterone | FXR | Luciferase Reporter Assay | 15-17 µM | [9] |
| DY268 | FXR | Cell-based Transactivation Assay | 7.5 nM | [10] |
| Compound 9a | FXR | Luciferase Reporter Assay | 4.6 µM | [4][5] |
| Tauro-β-muricholic acid (T-β-MCA) | FXR | Competitive Binding Assay | 40 µM | [5][10] |
Signaling Pathway and Experimental Workflow
FXR Signaling Pathway
The following diagram illustrates the signaling pathway of the Farnesoid X Receptor (FXR). In its active state, FXR, upon binding to an agonist like a bile acid, forms a heterodimer with RXR. This complex then binds to FXR response elements (FXREs) on the DNA, leading to the transcription of target genes. An antagonist blocks this process.
Caption: FXR signaling pathway activation by an agonist and inhibition by an antagonist.
Experimental Workflow for FXR Luciferase Reporter Assay
The workflow diagram below outlines the key steps involved in performing the FXR antagonist luciferase reporter assay.
Caption: Step-by-step workflow of the FXR luciferase reporter assay.
Experimental Protocols
Protocol 1: FXR Antagonist Luciferase Reporter Gene Assay
This protocol details the methodology for determining the potency of "this compound" in a cell-based luciferase reporter assay.[7]
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Expression Plasmids:
-
FXR expression vector
-
FXRE-luciferase reporter vector
-
Renilla luciferase internal control vector
-
-
Transfection reagent (e.g., Lipofectamine)
-
FXR agonist (e.g., GW4064) as a positive control
-
"this compound"
-
Dual-luciferase reporter assay system
-
White, opaque 96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding:
-
Transfection:
-
For each well, prepare a transfection mix containing:
-
50 ng FXR expression vector
-
100 ng FXRE-luciferase reporter vector
-
5 ng Renilla luciferase internal control vector
-
Transfection reagent according to the manufacturer's protocol.[6]
-
-
Add the transfection mix to each well and gently swirl the plate.
-
Incubate for 4-6 hours at 37°C. After incubation, replace the transfection medium with fresh complete culture medium.[6]
-
-
Compound Treatment:
-
After 24 hours of transfection, carefully remove the medium.
-
Add fresh medium containing a fixed, sub-maximal concentration (e.g., EC80) of the FXR agonist GW4064.
-
Add varying concentrations of "this compound" to the appropriate wells.
-
Include the following controls:
-
Vehicle control (DMSO)
-
Agonist-only control (GW4064 at EC80)
-
Antagonist-only control ("this compound" at the highest concentration)
-
-
-
Incubation:
-
Incubate the plate for an additional 16-24 hours at 37°C in a 5% CO2 incubator.[7]
-
-
Lysis and Luciferase Measurement:
Data Analysis:
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the relative luciferase units (RLU).[6]
-
Percent Inhibition Calculation:
-
% Inhibition = 100 * (1 - (RLU_sample - RLU_vehicle) / (RLU_agonist - RLU_vehicle))
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoid dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Troubleshooting
-
High Variability between Replicates: Ensure accurate pipetting and thorough mixing of solutions. Use an internal control for normalization.[6]
-
Low Luciferase Signal: Optimize cell density and transfection efficiency. Ensure the integrity of the plasmids and the potency of the luciferase assay reagent.[6]
-
High Background Signal: Use a promoter with low basal activity in the reporter construct. Ensure complete cell lysis.[6]
-
Inconsistent Results: Maintain a consistent low cell passage number to avoid genetic drift. Prepare fresh compound solutions for each experiment.[7]
References
- 1. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 9. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: The Use of FXR Antagonist 1 in Primary Human Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of "FXR antagonist 1" in primary human hepatocyte (PHH) cultures. Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, is a critical regulator of bile acid, lipid, and glucose metabolism.[1] Antagonism of FXR is a key area of investigation for various metabolic diseases. This document outlines the mechanism of action, experimental protocols, and expected outcomes when treating PHHs with a representative FXR antagonist. For the purpose of these notes, "this compound" will be exemplified by Guggulsterone, a well-documented natural FXR antagonist.[2][3][4]
Mechanism of Action of FXR Antagonism in Hepatocytes
FXR acts as a sensor for bile acids.[2] Upon activation by its ligands, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[5] Key FXR target genes in hepatocytes include:
-
Small Heterodimer Partner (SHP): An atypical nuclear receptor that lacks a DNA-binding domain and acts as a transcriptional repressor of other nuclear receptors. FXR-mediated induction of SHP is a primary mechanism for the feedback inhibition of bile acid synthesis.
-
Bile Salt Export Pump (BSEP or ABCB11): A transporter protein responsible for the efflux of bile salts from hepatocytes into the bile canaliculi.[2]
-
Cytochrome P450 7A1 (CYP7A1): The rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. FXR activation indirectly represses CYP7A1 expression via the induction of SHP.[2]
An FXR antagonist, such as Guggulsterone, works by competitively binding to the ligand-binding domain of FXR, thereby preventing its activation by endogenous ligands like chenodeoxycholic acid (CDCA).[3] This blockade of FXR signaling is expected to reverse the effects of FXR activation. For instance, antagonizing FXR would be predicted to decrease the expression of SHP and BSEP, and consequently relieve the repression of CYP7A1, leading to increased bile acid synthesis.
However, it is important to note that some FXR antagonists, including Guggulsterone, may exhibit complex pharmacology. Studies have shown that while Guggulsterone can antagonize certain FXR-mediated gene regulations, it can also paradoxically enhance the expression of BSEP in human primary hepatocytes, suggesting a selective modulation of the receptor's activity or activation of alternative signaling pathways.[4][6]
Quantitative Data Summary
The following tables summarize the expected quantitative effects of "this compound" (Guggulsterone) on gene expression in primary human hepatocytes based on published literature.
Table 1: Effect of Guggulsterone on BSEP mRNA Expression in Primary Human Hepatocytes [6]
| Treatment Condition | Fold Change in BSEP mRNA Expression (vs. Vehicle Control) |
| Guggulsterone | 2.8 - 3.6 |
| Chenodeoxycholic Acid (CDCA) (FXR Agonist) | 4.0 - 6.7 |
| Guggulsterone + CDCA | ~13 |
Table 2: Effect of Guggulsterone on FXR Target Gene Expression in HepG2 Cells (a human hepatoma cell line often used as a model for hepatocytes) [3]
| Gene | Expected Effect of Guggulsterone |
| SHP | Downregulation |
| SREBP-1c | Downregulation |
Experimental Protocols
Protocol 1: Culturing and Treatment of Primary Human Hepatocytes with this compound
This protocol outlines the general procedure for thawing, seeding, and treating cryopreserved primary human hepatocytes with an FXR antagonist.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Plating Medium (e.g., Williams' Medium E with supplements)
-
Hepatocyte Maintenance Medium
-
Collagen-coated cell culture plates (e.g., 6-well or 12-well)
-
This compound (e.g., Guggulsterone)
-
Vehicle control (e.g., DMSO)
-
FXR agonist (e.g., CDCA or GW4064) for co-treatment studies
-
Sterile cell culture supplies
Procedure:
-
Plate Coating: Pre-coat tissue culture plates with collagen type I according to the manufacturer's instructions.
-
Thawing of Hepatocytes: Rapidly thaw the cryovial of hepatocytes in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.
-
Cell Counting and Seeding: Perform a cell count and viability assessment using a hemocytometer and trypan blue. Dilute the cells to the desired seeding density in plating medium and seed them onto the collagen-coated plates.
-
Cell Attachment: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours to allow for cell attachment.
-
Medium Change: After attachment, aspirate the plating medium and replace it with fresh, pre-warmed hepatocyte maintenance medium.
-
Antagonist Preparation: Prepare a stock solution of this compound (e.g., Guggulsterone) in a suitable solvent like DMSO. Further dilute the stock solution in hepatocyte maintenance medium to achieve the desired final concentrations.
-
Treatment: Add the prepared antagonist-containing medium or vehicle control medium to the respective wells. For co-treatment experiments, also add the FXR agonist at the desired concentration.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24-48 hours).
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA or protein extraction).
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol describes the analysis of FXR target gene expression in treated primary human hepatocytes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the harvested hepatocytes using a commercial RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.
-
cDNA Synthesis: Reverse transcribe a fixed amount of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reactions by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the treated and control groups, normalized to the housekeeping gene.
Visualizations
FXR Signaling Pathway in Hepatocytes
Caption: FXR signaling pathway in hepatocytes and the inhibitory action of an FXR antagonist.
Experimental Workflow for Studying this compound Effects
Caption: Workflow for analyzing the effects of an FXR antagonist on gene and protein expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Guggulsterone antagonizes farnesoid X receptor induction of bile salt export pump but activates pregnane X receptor to inhibit cholesterol 7alpha-hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hypolipidemic Agent Guggulsterone Regulates the Expression of Human Bile Salt Export Pump: Dominance of Transactivation over Farsenoid X Receptor-Mediated Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Application of FXR Antagonist 1 in Liver Fibrosis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Its role in the pathogenesis of liver fibrosis has made it a key therapeutic target. While FXR agonists have been extensively studied, recent research has highlighted the potential of FXR antagonists in the management of liver diseases such as nonalcoholic steatohepatitis (NASH).[3] This document provides detailed application notes and protocols for the use of a novel FXR antagonist, hereafter referred to as "FXR Antagonist 1," in preclinical liver fibrosis models. This information is intended to guide researchers in evaluating the therapeutic potential of this and similar compounds.
Mechanism of Action
In the context of liver fibrosis, chronic liver injury leads to the activation of hepatic stellate cells (HSCs), which then transdifferentiate into myofibroblasts. These activated HSCs are the primary source of extracellular matrix (ECM) proteins, such as collagen, leading to the progressive scarring of the liver. FXR activation is implicated in the regulation of HSC activity. FXR antagonists are hypothesized to modulate these profibrotic pathways. For instance, a novel oleanolic acid-derived FXR antagonist has been shown to inhibit the expression of the lipid metabolism-regulating gene SHP, as well as cholesterol metabolism-related genes SREBP1 and CYP7A1.[3] By blocking FXR activation, these antagonists can potentially reduce hepatic fat accumulation, inflammation, and fibrosis.[3]
Data Presentation
The following tables summarize the preclinical data for this compound, demonstrating its efficacy in in vitro and in vivo models.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| IC50 | 0.44 µM | The half-maximal inhibitory concentration against FXR, indicating potent antagonistic activity.[3] |
| Selectivity | >90% inhibition of FXR | High selectivity for FXR over other nuclear receptors like LXRα and PPARα (10-20% inhibition).[3] |
Table 2: In Vivo Efficacy of this compound in Liver Fibrosis Models
| Model | Species | Treatment Dose | Key Findings |
| High-Fat Diet-Induced Liver Injury | Mouse | 100 mg/kg | Effectively inhibited hepatic lipid accumulation and prevented liver fibrosis.[3] |
| Bile Duct Ligation (BDL)-Induced Liver Fibrosis | Rat | 100 mg/kg | Demonstrated prevention of liver fibrosis.[3] |
Table 3: Effect of this compound on Gene Expression
| Gene | Regulation | Implication in Liver Fibrosis |
| SHP | Inhibition | Modulation of lipid metabolism.[3] |
| SREBP1 | Inhibition | Reduction of cholesterol synthesis and lipid accumulation.[3] |
| CYP7A1 | Inhibition | Regulation of bile acid synthesis.[3] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in liver fibrosis models are provided below.
Protocol 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Mice
This model is widely used to induce liver fibrosis through chemical injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil (or corn oil) as a vehicle
-
This compound
-
Appropriate vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Induction of Fibrosis: Administer CCl4 (1 ml/kg body weight, 10% solution in olive oil) via intraperitoneal (i.p.) injection twice weekly for 4-8 weeks.
-
Treatment Groups:
-
Vehicle Control: Mice receiving vehicle for both CCl4 and the antagonist.
-
CCl4 Control: Mice receiving CCl4 and the vehicle for the antagonist.
-
This compound Treatment: Mice receiving CCl4 and this compound (e.g., 100 mg/kg, daily by oral gavage).
-
Prophylactic vs. Therapeutic Dosing: The antagonist can be administered concurrently with CCl4 (prophylactic) or after a period of CCl4 induction to model a therapeutic intervention.
-
-
Monitoring: Monitor body weight and clinical signs of toxicity throughout the study.
-
Sample Collection: At the end of the study period, euthanize mice and collect blood and liver tissue.
-
Analysis:
-
Serum Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.
-
Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red or Masson's trichrome for collagen deposition.
-
Quantitative Analysis of Fibrosis: Quantify the fibrotic area in stained liver sections using image analysis software.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction and subsequent analysis of fibrosis-related genes (e.g., α-SMA, TGF-β, Collagen Type 1) by qRT-PCR.
-
Hydroxyproline (B1673980) Assay: Determine the hydroxyproline content in the liver tissue as a quantitative measure of collagen.
-
Protocol 2: Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model in Rats
This model induces cholestatic liver injury and subsequent fibrosis.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
This compound
-
Appropriate vehicle for this compound
Procedure:
-
Acclimatization: Acclimatize rats for at least one week.
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform a midline laparotomy to expose the common bile duct.
-
Ligate the common bile duct in two places and transect the duct between the ligatures.
-
For sham-operated controls, expose the bile duct without ligation.
-
Close the abdominal incision in layers.
-
-
Treatment Groups:
-
Sham Control: Rats undergoing sham surgery and receiving the vehicle for the antagonist.
-
BDL Control: Rats undergoing BDL surgery and receiving the vehicle for the antagonist.
-
This compound Treatment: Rats undergoing BDL surgery and receiving this compound (e.g., 100 mg/kg, daily by oral gavage), starting from the day of surgery.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for complications.
-
Sample Collection: Euthanize rats at a predetermined time point (e.g., 2-4 weeks post-surgery) and collect blood and liver tissue.
-
Analysis: Perform the same analyses as described in Protocol 1 (serum biochemistry, histology, gene expression, and hydroxyproline assay).
Mandatory Visualizations
Signaling Pathway of FXR Antagonism in Liver Fibrosis
Caption: FXR antagonist signaling in liver fibrosis.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vivo efficacy studies.
References
- 1. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]
- 3. Novel FXR antagonist inhibits lipid accumulation, prevents liver fibrosis in vivo | BioWorld [bioworld.com]
Application Note and Protocol: Gene Expression Analysis of FXR Antagonist 1
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for analyzing the effects of "FXR Antagonist 1" on gene expression. The Farnesoid X Receptor (FXR) is a key regulator of bile acid, lipid, and glucose metabolism, making it an important therapeutic target.[1][2][3] Understanding the impact of FXR antagonists on target gene expression is crucial for drug discovery and development.
Introduction to FXR and its Antagonism
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestines.[1][2] It functions as a ligand-activated transcription factor that regulates the expression of numerous genes involved in metabolic pathways.[1][4] Natural ligands for FXR include bile acids, such as chenodeoxycholic acid.[5] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as FXR response elements (FXREs), and modulates the transcription of target genes.[2][4]
FXR antagonists are molecules that inhibit the activity of FXR.[1] By blocking the activation of FXR, these antagonists can alter the expression of genes involved in metabolic processes, offering potential therapeutic strategies for conditions like non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and certain cancers.[1] "this compound" is a potent and selective inhibitor of FXR, designed to investigate the therapeutic potential of FXR antagonism.
Principle of the Assay
This protocol describes the use of quantitative Real-Time PCR (qPCR) to measure changes in the mRNA levels of FXR target genes in response to treatment with "this compound". The assay is based on the principle that by inhibiting FXR, "this compound" will modulate the transcription of its downstream target genes. For example, inhibition of FXR is expected to decrease the expression of Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP), while potentially increasing the expression of Cholesterol 7α-hydroxylase (CYP7A1).[2][6]
Signaling Pathway of FXR Antagonism
The following diagram illustrates the FXR signaling pathway and the mechanism of action for "this compound".
Caption: FXR signaling pathway and inhibition by "this compound".
Experimental Protocol: Gene Expression Analysis by qPCR
This protocol details the steps for treating a relevant cell line (e.g., HepG2) with "this compound" and analyzing the expression of FXR target genes.
Materials
-
HepG2 cells (or other suitable liver cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
"this compound"
-
FXR agonist (e.g., GW4064 or CDCA) as a positive control
-
Vehicle (e.g., DMSO)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., SHP, BSEP, CYP7A1, FGF19) and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Experimental Workflow
The following diagram outlines the major steps of the experimental workflow.
Caption: Experimental workflow for gene expression analysis.
Detailed Procedure
-
Cell Culture and Seeding:
-
Culture HepG2 cells in the recommended medium at 37°C and 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
Cell Treatment:
-
Prepare stock solutions of "this compound" and the FXR agonist in the vehicle (e.g., DMSO).
-
Once the cells reach the desired confluency, replace the medium with fresh medium containing the test compounds. Include the following treatment groups:
-
Vehicle control
-
FXR agonist (e.g., 1 µM GW4064)
-
"this compound" (at various concentrations)
-
FXR agonist + "this compound"
-
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
RNA Extraction:
-
After incubation, wash the cells with PBS and lyse them directly in the wells.
-
Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit as per the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for each target gene and the housekeeping gene, and the diluted cDNA.
-
Perform qPCR using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis to verify the specificity of the PCR products.
-
Data Analysis
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. The results can be expressed as fold change relative to the vehicle-treated control group.
Expected Results and Data Presentation
Treatment of cells with an FXR agonist is expected to increase the expression of target genes like SHP and BSEP. Conversely, "this compound" is expected to suppress the basal and agonist-induced expression of these genes. The following table summarizes the anticipated quantitative changes in gene expression.
| Target Gene | Treatment Group | Fold Change (vs. Vehicle) | Predicted Effect |
| SHP | FXR Agonist | 5.0 | Upregulation |
| This compound | 0.4 | Downregulation | |
| Agonist + Antagonist 1 | 1.2 | Inhibition of Agonist | |
| BSEP | FXR Agonist | 4.2 | Upregulation |
| This compound | 0.6 | Downregulation | |
| Agonist + Antagonist 1 | 1.5 | Inhibition of Agonist | |
| CYP7A1 | FXR Agonist | 0.3 | Downregulation |
| This compound | 2.5 | Upregulation | |
| Agonist + Antagonist 1 | 1.8 | Reversal of Agonist | |
| FGF19 | FXR Agonist | 6.8 | Upregulation |
| This compound | 0.5 | Downregulation | |
| Agonist + Antagonist 1 | 1.7 | Inhibition of Agonist |
Note: The fold change values are hypothetical and may vary depending on the experimental conditions, cell type, and the specific activity of "this compound".
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Ct values | Low RNA quality or quantity, inefficient cDNA synthesis or qPCR. | Verify RNA integrity, use a higher amount of RNA for cDNA synthesis, and optimize primer concentrations and qPCR conditions. |
| Inconsistent results | Cell passage number, confluency, or treatment time variability. | Maintain consistent cell culture practices and ensure uniformity in experimental parameters. |
| Non-specific amplification | Poor primer design or contamination. | Design new primers, perform a BLAST search to check for specificity, and run a melt curve analysis. Ensure a clean working environment. |
Conclusion
This application note provides a comprehensive protocol for the analysis of gene expression changes induced by "this compound". By following this protocol, researchers can effectively characterize the pharmacological activity of FXR antagonists and advance the development of novel therapeutics for metabolic diseases.
References
- 1. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry and pharmacological effects of Farnesoid X Receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 6. FXR antagonism of NSAIDs contributes to drug-induced liver injury identified by systems pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of FXR Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2][3] Dysregulation of FXR signaling is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cholestasis.[1] Consequently, FXR has emerged as a significant therapeutic target.[1][4] While FXR agonists have been explored for therapeutic applications, there is growing interest in the potential of FXR antagonists for treating conditions such as cholestasis and certain metabolic disorders.[5][6]
High-throughput screening (HTS) is a crucial methodology for identifying novel modulators of FXR activity from large chemical libraries.[4][7] These application notes provide detailed protocols for three common HTS assays—a Luciferase Reporter Assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay, and an AlphaScreen Assay—designed to identify and characterize FXR antagonists, exemplified by the hypothetical "FXR antagonist 1".
FXR Signaling Pathway
FXR is primarily expressed in the liver and intestine.[4] Endogenous bile acids are its natural ligands.[1] Upon activation by an agonist, FXR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[1][3] A key target gene is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[8] FXR antagonists function by preventing this activation cascade.
References
- 1. [PDF] Quantitative High-Throughput Profiling of Environmental Chemicals and Drugs that Modulate Farnesoid X Receptor | Semantic Scholar [semanticscholar.org]
- 2. Development of time resolved fluorescence resonance energy transfer-based assay for FXR antagonist discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. signosisinc.com [signosisinc.com]
- 4. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Confirmation of high-throughput screening data and novel mechanistic insights into FXR-xenobiotic interactions by orthogonal assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols: Utilizing FXR Antagonist 1 for the Investigation of Drug-Induced Liver Injury (DILI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced liver injury (DILI) remains a significant challenge in drug development and clinical practice, often leading to late-stage trial failures and post-market drug withdrawal. A key mechanism implicated in certain forms of DILI, particularly cholestatic and mixed-type injuries, is the disruption of bile acid homeostasis. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a master regulator of bile acid synthesis, transport, and metabolism. Dysregulation of FXR signaling can lead to the accumulation of cytotoxic bile acids, inflammation, and subsequent liver damage.
FXR antagonist 1 is a potent and selective intestinal antagonist of FXR with an IC₅₀ of 2.1 μM.[1] While primarily investigated for its therapeutic potential in non-alcoholic steatohepatitis (NASH) through a unique mechanism of intestinal FXR inhibition and subsequent feedback activation of hepatic FXR, its utility as a tool compound for studying DILI is of significant interest.[1][2] By antagonizing FXR, researchers can simulate a key pathological event in certain types of DILI, providing a valuable model to investigate disease mechanisms and evaluate potential therapeutic interventions.
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study DILI, with a focus on cholestatic liver injury.
FXR Signaling Pathway in Hepatocytes
The following diagram illustrates the central role of FXR in maintaining bile acid homeostasis within a hepatocyte.
References
Application Notes and Protocols: The Use of FXR Antagonist 1 in Organoid Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism.[1] Its high expression in the liver and intestine makes it a key player in maintaining gut homeostasis and a promising therapeutic target for a range of conditions, including metabolic diseases and certain cancers.[1][2] Dysregulation of FXR signaling has been implicated in the progression of diseases such as nonalcoholic steatohepatitis (NASH), inflammatory bowel disease (IBD), and colorectal cancer (CRC).[1][3] FXR antagonists, by inhibiting this signaling pathway, offer a potential therapeutic avenue. Specifically, intestine-selective FXR antagonists are of high interest as they may provide therapeutic benefits for metabolic diseases while avoiding potential adverse effects associated with systemic FXR inhibition.[4][5]
Organoid technology provides a powerful in vitro platform that recapitulates the complex three-dimensional structure and cellular heterogeneity of native tissues, offering a more physiologically relevant model system than traditional 2D cell cultures.[6] The use of intestinal and liver organoids allows for detailed investigation into the mechanisms of disease and the efficacy and mode of action of novel therapeutic compounds like FXR Antagonist 1.
These application notes provide an overview and detailed protocols for utilizing This compound (also known as Compound F6; HY-153525) , a selective intestinal FXR antagonist (IC₅₀ = 2.1 μM), in organoid-based disease models.[7][8]
Mechanism of Action and Signaling Pathway
FXR acts as a ligand-activated transcription factor. Upon binding of agonistic bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key target genes include the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19, FGF15 in rodents), which together orchestrate a negative feedback loop to inhibit bile acid synthesis in the liver.[1]
In certain disease states, such as colorectal cancer, FXR signaling is often suppressed. Some bile acids, like tauro-β-muricholic acid (T-βMCA) and deoxycholic acid (DCA), can act as FXR antagonists, promoting the proliferation of intestinal stem cells, potentially through activation of the Wnt signaling pathway.[7] this compound, by selectively inhibiting intestinal FXR signaling, is being investigated for its potential to reverse metabolic dysfunction.[4][7] This antagonism can lead to feedback activation of hepatic FXR, which may improve hepatic steatosis, inflammation, and fibrosis in models of NASH.[7][8]
Data Presentation: Effects of FXR Modulators in Organoid Models
The following tables summarize quantitative data from studies using FXR modulators in intestinal organoid models. While direct data for "this compound" in organoids is not yet published, the data for the known FXR antagonist T-βMCA serves as a representative example of expected effects on cancer stem cell-related gene expression.
Table 1: Effect of FXR Antagonist (T-βMCA) on Gene Expression in APCmin/+ Mouse Intestinal Organoids [7]
| Gene Symbol | Gene Name | Function | Fold Change (T-βMCA vs. Vehicle) |
| Lgr5 | Leucine-rich repeat-containing G-protein coupled receptor 5 | Intestinal Stem Cell Marker | Upregulated |
| Ascl2 | Achaete-scute family bHLH transcription factor 2 | Wnt-dependent Cancer Stem Cell Gene | Upregulated |
| Myc | MYC proto-oncogene, bHLH transcription factor | Oncogene, Proliferation | Upregulated |
| Olfm4 | Olfactomedin 4 | Intestinal Stem Cell Marker | Upregulated |
| Tnfrsf19 | TNF receptor superfamily member 19 | Wnt target, Stem Cell Marker | Upregulated |
| Shp | Small heterodimer partner | FXR Target Gene | Downregulated |
| Ibabp | Ileal bile acid binding protein | FXR Target Gene | Downregulated |
Note: Data is qualitative as presented in the source heatmaps. "Upregulated" or "Downregulated" indicates the observed trend upon treatment.
Table 2: Effect of FXR Agonists on Gene Expression in APCmin/+ Mouse Intestinal Organoids [7]
| Gene Symbol | Gene Name | Treatment | Fold Change (Agonist vs. Vehicle) |
| Lgr5 | Leucine-rich repeat-containing G-protein coupled receptor 5 | Fexaramine D (FexD) | ~90% Decrease |
| Olfm4 | Olfactomedin 4 | Fexaramine D (FexD) | ~80% Decrease |
| Lgr5 | Leucine-rich repeat-containing G-protein coupled receptor 5 | Obeticholic Acid (OCA) | ~80% Decrease |
| Olfm4 | Olfactomedin 4 | Obeticholic Acid (OCA) | ~70% Decrease |
Experimental Protocols
The following are detailed, representative protocols for the establishment and treatment of intestinal and liver organoids to study the effects of this compound.
Protocol 1: Culture and Treatment of Mouse Intestinal Organoids
This protocol is adapted from established methods for murine intestinal organoid culture and treatment with small molecules.[7]
A. Materials and Reagents:
-
Mouse small intestine or colon tissue
-
Gentle Cell Dissociation Reagent
-
Advanced DMEM/F12 medium
-
Penicillin-Streptomycin, HEPES, GlutaMAX
-
N-2 and B-27 Supplements
-
N-Acetylcysteine
-
Recombinant Mouse EGF, Noggin, and R-Spondin-1
-
Basement Membrane Matrix (e.g., Matrigel)
-
This compound (HY-153525), dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
Cell Recovery Solution
B. Intestinal Crypt Isolation and Organoid Seeding:
-
Isolate the small intestine or colon from a mouse and flush with cold PBS.
-
Open the intestine longitudinally, wash again, and cut into small 2-5 mm pieces.
-
Incubate the tissue pieces in a chelating solution (e.g., 2 mM EDTA in PBS) for 30 minutes on ice with gentle rocking.
-
Vigorously shake the tube to release the crypts from the tissue.
-
Filter the supernatant through a 70 μm cell strainer to enrich for crypts.
-
Centrifuge the crypt suspension at 300 x g for 5 minutes.
-
Resuspend the crypt pellet in a small volume of Basement Membrane Matrix on ice.
-
Plate 50 μL domes of the crypt/matrix mixture into a pre-warmed 24-well plate.
-
Incubate at 37°C for 15-20 minutes to solidify the matrix.
-
Overlay each dome with 500 μL of complete intestinal organoid growth medium (containing EGF, Noggin, and R-Spondin-1).
C. Treatment with this compound:
-
Culture the organoids for 3-4 days until they form well-developed cystic or budding structures.
-
Prepare working concentrations of this compound by diluting the stock solution in fresh organoid growth medium. A dose-response experiment is recommended (e.g., 0.1 μM, 1 μM, 10 μM, 25 μM). Include a vehicle control (DMSO) at the highest equivalent concentration.
-
Carefully replace the medium in each well with the medium containing the antagonist or vehicle.
-
Incubate for the desired treatment period (e.g., 48-72 hours). Refresh the medium with the compound every 48 hours for longer treatments.
D. Downstream Analysis:
-
Morphological Analysis: Monitor organoid budding and growth using brightfield microscopy daily. Quantify budding events per organoid.
-
RNA Extraction and qRT-PCR: Harvest organoids using a cell recovery solution. Extract total RNA and perform qRT-PCR to analyze the expression of FXR target genes (Shp, Ibabp, Fgf15) and disease-specific markers (e.g., stem cell markers Lgr5, Ascl2 for CRC models).
-
Immunofluorescence: Fix, permeabilize, and stain whole organoids for proteins of interest (e.g., Ki67 for proliferation, LGR5 for stem cells).
Protocol 2: Culture and Treatment of Human Liver Organoids
This protocol is based on established methods for generating and maintaining human liver organoids from primary tissue.[6]
A. Materials and Reagents:
-
Human liver tissue (e.g., from biopsy or resection)
-
Collagenase/Dispase digestion buffer
-
Advanced DMEM/F12 medium
-
Supplements: B-27, N-2, Penicillin-Streptomycin, GlutaMAX, HEPES, N-Acetylcysteine
-
Growth Factors: HGF, FGF10, EGF, R-Spondin-1, Noggin
-
Small Molecules: Gastrin, A83-01 (TGFβ inhibitor), Forskolin
-
Basement Membrane Matrix
-
This compound (HY-153525)
B. Liver Duct Isolation and Organoid Culture:
-
Mince fresh human liver tissue and digest using a collagenase/dispense solution at 37°C.
-
Isolate the ductal fragments by sequential centrifugation and washing steps.
-
Resuspend the isolated ductal fragments in Basement Membrane Matrix.
-
Plate domes into a 24-well plate and allow to solidify at 37°C.
-
Overlay with liver organoid expansion medium (containing all growth factors and small molecules listed above).
-
Culture the organoids, changing the medium every 2-3 days. Passage organoids every 7-14 days.
C. Treatment and Analysis:
-
Once stable, proliferating liver organoids are established, treat them with this compound as described in Protocol 1, Section C, using the liver organoid medium.
-
For analysis, focus on endpoints relevant to liver disease models (e.g., NASH).
-
qRT-PCR: Analyze expression of FXR targets (SHP, FGF19), markers of steatosis (SREBP1c, FASN), inflammation (IL6, TNFα), and fibrosis (COL1A1, ACTA2).
-
Functional Assays: Assess albumin secretion (ELISA) or cytochrome P450 activity to monitor hepatocyte function.
-
Lipid Staining: Use Oil Red O or BODIPY staining to visualize and quantify lipid accumulation within the organoids.
-
Conclusion
The use of this compound in patient-derived or disease-modeled organoids presents a significant opportunity to dissect its therapeutic potential and mechanism of action in a highly relevant preclinical setting. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to evaluate the efficacy of FXR antagonism for diseases of the intestine and liver.
References
- 1. Farnesoid-X receptor as a therapeutic target for inflammatory bowel disease and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor mediates macrophage-intrinsic responses to suppress colitis-induced colon cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestine-selective farnesoid X receptor inhibition improves obesity-related metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of cyclopeptide inhibitors specifically disrupting FXR–coactivator interaction in the intestine as a novel therapeutic strategy for MASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acid-FXR signaling facilitates the long-term maintenance of hepatic characteristics in human iPSC-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FXR regulates intestinal cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for FXR Antagonists in Intestinal Inflammation Research
These application notes provide an overview and detailed protocols for researchers, scientists, and drug development professionals interested in utilizing Farnesoid X Receptor (FXR) antagonists to study intestinal inflammation. This document focuses on a specific, commercially available antagonist, "FXR antagonist 1," and a well-documented research compound, Guggulsterone (B1672438), to illustrate the application of this class of molecules in inflammatory bowel disease (IBD) models.
Part 1: this compound (Compound F6)
Introduction
This compound (also referred to as compound F6) is a selective and orally active antagonist of the farnesoid X receptor, primarily targeting intestinal FXR.[1][2][3][4][5] It exhibits an IC50 value of 2.1 μM.[1][2][3][5] The primary mechanism of this compound involves the selective inhibition of intestinal FXR signaling. This local antagonism in the gut leads to a feedback mechanism that indirectly activates hepatic FXR signaling.[1][2][4][5] While its effects have been predominantly documented in the context of nonalcoholic steatohepatitis (NASH) to improve hepatic steatosis, inflammation, and fibrosis, its targeted action on intestinal FXR makes it a valuable tool for investigating the role of this receptor in intestinal inflammation.[1][2][4]
Mechanism of Action
The proposed mechanism of this compound involves blocking the function of FXR in the intestinal epithelial cells. In the context of intestinal homeostasis, FXR activation is generally considered protective. Therefore, using an antagonist like this compound can help elucidate the specific pathways and cellular responses governed by intestinal FXR under inflammatory conditions. By inhibiting intestinal FXR, researchers can study the downstream consequences, such as alterations in gut barrier function, immune cell recruitment, and cytokine production.
Caption: Mechanism of this compound.
Data Presentation
The following table summarizes the available in vivo data for this compound in a diet-induced NASH mouse model. This data can serve as a reference for dose selection in intestinal inflammation studies.
| Model | Compound | Dose | Administration | Duration | Key Findings | Reference |
| Gubra-amylin NASH (GAN)-diet induced C57BL/6 mice | This compound | 10 mg/kg | Oral gavage, daily | 12 weeks | Reversed metabolic dysfunction; Reduced hepatic steatosis, injury, inflammation, and fibrosis. | [1] |
| HFMCD-diet-induced mice | This compound | 3, 10, 30 mg/kg | Oral gavage, daily | 4 weeks | Dose-dependently alleviated NASH pathologies. | [1] |
Experimental Protocol: Investigating this compound in a DSS-Induced Colitis Model
This protocol is a proposed methodology for evaluating the effects of this compound in a murine model of acute colitis induced by dextran (B179266) sodium sulfate (B86663) (DSS).
Objective: To determine the impact of intestinal FXR antagonism by this compound on the severity of DSS-induced colitis.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da
-
C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into four groups (n=8-10 per group):
-
Group 1: Control (drinking water, vehicle treatment)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + this compound (e.g., 10 mg/kg)
-
Group 4: DSS + this compound (e.g., 30 mg/kg)
-
-
Colitis Induction: On day 0, induce colitis in Groups 2, 3, and 4 by providing 2.5% (w/v) DSS in their drinking water for 7 consecutive days. Group 1 receives regular drinking water.
-
Drug Administration: From day 0 to day 7, administer this compound or vehicle daily via oral gavage.
-
Monitoring: Monitor mice daily for:
-
Body weight
-
Stool consistency
-
Presence of blood in stool (Hemoccult test)
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Termination and Sample Collection: On day 8, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (H&E staining), myeloperoxidase (MPO) assay, and gene expression analysis (qRT-PCR for inflammatory cytokines like TNF-α, IL-6, IL-1β).
-
Collect blood for systemic cytokine analysis.
-
Caption: Workflow for DSS-induced colitis study.
Part 2: Guggulsterone as a Research Tool for Intestinal Inflammation
Introduction
Guggulsterone (GS) is a plant-derived sterol that functions as an antagonist of the farnesoid X receptor.[6][7] It has been extensively studied for its anti-inflammatory properties, particularly in the context of IBD.[8][9] Preclinical studies have demonstrated that guggulsterone can ameliorate colitis in various animal models, primarily through the inhibition of the NF-κB signaling pathway.[6][8][10] Both E- and Z-isomers of guggulsterone have been investigated, with varying efficacy depending on the specific inflammatory model.[11]
Mechanism of Action: Inhibition of NF-κB Signaling
A key mechanism by which guggulsterone exerts its anti-inflammatory effects in the intestine is by inhibiting the nuclear factor-kappa B (NF-κB) pathway.[6][8] In inflammatory conditions, pro-inflammatory stimuli like TNF-α lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Guggulsterone has been shown to prevent the phosphorylation of IκB kinase (IKK) and IκBα, thereby blocking NF-κB activation.[6][12]
Caption: Guggulsterone's inhibition of NF-κB signaling.
Data Presentation
The following tables summarize quantitative data from preclinical studies on guggulsterone in colitis models.
Table 1: Effects of Guggulsterone on Disease Parameters in Colitis Models
| Model | Compound | Dose | Effect on Disease Activity Index (DAI) | Effect on Colon Length | Reference |
| DSS-induced colitis (mice) | Z-Guggulsterone | 200 mg/kg q.d. | Significant reduction in disease severity. | Significantly prevented shortening. | [6] |
| DSS-induced colitis (mice) | GG-52 (derivative) | Not specified | Significant reduction in severity. | Significantly prevented shortening. | [12] |
| TNBS-induced colitis (mice) | E-Guggulsterone | Not specified | Attenuated wasting disease and fecal score. | Reduced macroscopic damage. | [11] |
Table 2: Effects of Guggulsterone on Inflammatory Markers
| Model/Cell Line | Compound | Effect on Cytokines/Mediators | Reference |
| CD4+ T cells (in vitro) | Guggulsterone | Attenuated generation of IL-2, IL-4, and IFN-γ. | [11][13] |
| COLO 205 cells (TNF-α stimulated) | GG-52 (derivative) | Inhibited upregulated expression of IL-8. | [12] |
| RAW264.7 macrophages (LPS stimulated) | Guggulsterone | Suppressed mRNA expression of IL-1β, TNF-α, and iNOS. | [10] |
| TNBS-induced colitis (mice) | Guggulsterone | Stimulated IL-10 production. | [14] |
Experimental Protocol: Guggulsterone in TNBS-Induced Colitis
This protocol is based on methodologies used to evaluate guggulsterone in a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model, which mimics Crohn's disease.
Objective: To assess the therapeutic efficacy of guggulsterone on TNBS-induced colitis in mice.
Materials:
-
Guggulsterone (E or Z isomer)
-
TNBS solution (in 50% ethanol)
-
Vehicle (e.g., corn oil)
-
BALB/c mice (8-10 weeks old)
Procedure:
-
Acclimatization and Sensitization: Acclimatize mice for one week. On day 0, sensitize mice by applying TNBS solution to a shaved area of their backs.
-
Group Allocation: Randomly divide mice into groups:
-
Group 1: Sham (saline enema, vehicle treatment)
-
Group 2: TNBS + Vehicle
-
Group 3: TNBS + Guggulsterone (e.g., 100 mg/kg)
-
-
Colitis Induction: On day 7, lightly anesthetize the mice and slowly administer TNBS in 50% ethanol (B145695) intrarectally via a catheter. The sham group receives saline.
-
Drug Administration: Begin daily oral gavage of guggulsterone or vehicle one day before TNBS administration (Day 6) and continue until the end of the experiment.
-
Monitoring: Monitor mice daily for body weight, signs of distress, and survival.
-
Termination and Sample Collection: Euthanize mice 3-5 days after TNBS induction.
-
Assess macroscopic damage to the colon using a validated scoring system.
-
Collect colon tissue for histology to assess inflammatory cell infiltration and mucosal damage.
-
Isolate lamina propria mononuclear cells for ex vivo cytokine production analysis by ELISA or flow cytometry.
-
Analyze gene expression of inflammatory markers in colon tissue via qRT-PCR.
-
Disclaimer: "this compound" is primarily documented for its use in NASH research. The protocols described here for its application in intestinal inflammation are proposed based on its mechanism of action and standard IBD modeling techniques. Researchers should optimize doses and treatment schedules based on their own pilot studies. Guggulsterone is a widely cited research tool for FXR antagonism in inflammation studies and provides a strong basis for experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. InvivoChem [invivochem.com]
- 4. targetmol.com [targetmol.com]
- 5. 化合物 this compound|T64144|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 6. The role of guggulsterone on the NF-κB pathway in inflammatory bowel disease: preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guggulsterone and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. [PDF] The role of guggulsterone on the NF-κB pathway in inflammatory bowel disease: preclinical evidence | Semantic Scholar [semanticscholar.org]
- 10. Anti-inflammatory effects of guggulsterone on murine macrophage by inhibiting LPS-induced inflammatory cytokines in NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The plant sterol guggulsterone attenuates inflammation and immune dysfunction in murine models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel guggulsterone derivative GG-52 inhibits NF-kappaB signaling in intestinal epithelial cells and attenuates acute murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protective effects of guggulsterone against colitis are associated with the suppression of TREM-1 and modulation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Based Farnesoid X Receptor (FXR) Studies Using an FXR Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Its role in various metabolic diseases has made it a promising therapeutic target.[1] The development of specific FXR agonists and antagonists allows for the detailed investigation of its signaling pathways and physiological functions. The CRISPR/Cas9 system provides a powerful tool for precise genome editing, enabling the creation of FXR knockout models to validate the specificity of FXR modulators and dissect the downstream consequences of FXR signaling.
These application notes provide a comprehensive workflow for utilizing a representative FXR antagonist, Guggulsterone, in conjunction with CRISPR/Cas9-mediated FXR knockout in a cellular model. This approach allows for the definitive assessment of on-target effects of the antagonist and the elucidation of FXR-dependent signaling pathways.
I. FXR Signaling Pathway
The activation of FXR by bile acids initiates a signaling cascade that regulates the expression of numerous target genes. Upon ligand binding, FXR heterodimerizes with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.[1][3] A key target gene is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1] This negative feedback loop is crucial for maintaining bile acid homeostasis.
II. Quantitative Data Summary
The following tables summarize the antagonistic activity of selected FXR antagonists and the expected changes in FXR target gene expression following antagonist treatment in wild-type versus FXR knockout cells.
Table 1: In Vitro Antagonistic Activity of Selected FXR Antagonists
| Antagonist | IC50 (µM) | Assay System | Reference |
| Guggulsterone | 15-17 | CDCA-induced FXR activation | [1] |
| Gly-MCA | - | Selective inhibition of intestinal FXR | [1] |
| NDB | - | Represses FXR target gene expression | [1] |
Table 2: Representative Changes in FXR Target Gene Expression
| Gene | Treatment | Expected Fold Change (WT Cells) | Expected Fold Change (FXR KO Cells) |
| SHP | Agonist (e.g., GW4064) | ↑↑ | No Change |
| Antagonist (Guggulsterone) | ↓ | No Change | |
| BSEP | Agonist (e.g., GW4064) | ↑↑ | No Change |
| Antagonist (Guggulsterone) | ↓ | No Change | |
| CYP7A1 | Agonist (e.g., GW4064) | ↓ | No Change |
| Antagonist (Guggulsterone) | ↑ | No Change |
III. Experimental Workflow
The overall experimental workflow involves the generation of an FXR knockout cell line using CRISPR/Cas9, followed by treatment with an FXR antagonist to confirm its on-target effects and investigate downstream consequences.
IV. Detailed Experimental Protocols
Protocol 1: Generation of FXR Knockout HepG2 Cells using CRISPR/Cas9
A. sgRNA Design and Vector Construction
-
Design two to four single guide RNAs (sgRNAs) targeting the early exons of the human NR1H4 gene (encoding FXR). Utilize online design tools to minimize off-target effects.
-
Synthesize and clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
B. Transfection
-
Culture human hepatocellular carcinoma (HepG2) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed HepG2 cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with the Cas9-sgRNA expression vector using a suitable transfection reagent according to the manufacturer's instructions.
C. Clonal Selection and Expansion
-
48 hours post-transfection, select for transfected cells by adding puromycin (B1679871) to the culture medium (the optimal concentration should be determined by a kill curve).
-
After selection, dilute the surviving cells to a single-cell suspension and plate into 96-well plates to isolate single clones.
-
Expand the single-cell clones for further analysis.
D. Knockout Validation
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones. Amplify the targeted region of the NR1H4 gene by PCR and sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot: Lyse the cells and perform a Western blot analysis using an anti-FXR antibody to confirm the absence of FXR protein expression in the knockout clones.
Protocol 2: FXR Antagonist Treatment and Functional Assays
A. Cell Culture and Treatment
-
Culture both wild-type (WT) and validated FXR knockout (FXR KO) HepG2 cells.
-
Seed the cells in appropriate culture plates for the downstream assays.
-
Once the cells reach the desired confluency, treat them with a range of concentrations of the FXR antagonist Guggulsterone (e.g., 1-50 µM) or vehicle control (DMSO). An FXR agonist like GW4064 can be used as a positive control for FXR activation.
B. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
After the desired treatment period (e.g., 24 hours), isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for FXR target genes (SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the comparative ΔΔCT method to determine the fold change in gene expression.[4]
C. FXR Reporter Gene Assay
-
Co-transfect WT and FXR KO HepG2 cells with an FXR expression vector, a luciferase reporter plasmid containing an FXRE promoter (FXRE-luc), and a Renilla luciferase control vector.
-
Treat the transfected cells with the FXR antagonist, agonist, or vehicle control.
-
Measure the luciferase and Renilla activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the antagonist on FXR transcriptional activity.
V. Conclusion
The combination of CRISPR/Cas9-mediated gene knockout and treatment with specific antagonists provides a robust platform for the investigation of FXR signaling. The protocols outlined here offer a comprehensive guide for researchers to validate the on-target effects of FXR antagonists and to explore the downstream physiological consequences of FXR inhibition. This approach is invaluable for basic research and for the preclinical development of novel therapeutics targeting metabolic diseases.
References
- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening [frontiersin.org]
- 3. Synthesis of Novel Farnesoid X Receptor Agonists and Validation of Their Efficacy in Activating Differentiation of Mouse Bone Marrow-Derived Mesenchymal Stem Cells into Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"FXR antagonist 1" solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing "FXR Antagonist 1" in their experiments. The information herein is designed to help navigate potential challenges related to solubility and stability, ensuring data integrity and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands.[1][2] It functions by binding to the ligand-binding domain (LBD) of FXR, which prevents the recruitment of coactivators and subsequent transcription of target genes. These target genes are critically involved in bile acid metabolism, lipogenesis, and glucose homeostasis.[1] By blocking FXR activation, this antagonist can modulate various metabolic pathways.[1]
Q2: What are the common challenges encountered when working with FXR antagonists like this compound?
Researchers may face several challenges, including:
-
Poor Solubility: Many non-steroidal FXR modulators have poor aqueous solubility, which can complicate in vitro and in vivo experiments.[3]
-
Metabolic Instability: The compound may be rapidly metabolized in liver microsomes or hepatocytes, leading to a short half-life and reduced efficacy.[4]
-
Inconsistent Assay Results: Variability in IC50 values or a loss of antagonistic activity can occur due to issues with compound stability, cell health, or reagent quality.[1]
-
Off-Target Effects: Cross-reactivity with other nuclear receptors, such as the Pregnane X Receptor (PXR), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptors (PPARs), can lead to unexpected biological responses.[1]
Q3: How should I prepare and store stock solutions of this compound?
To ensure compound stability, it is recommended to prepare fresh stock solutions for each experiment.[1] If storage is necessary, dissolve the compound in a suitable organic solvent like DMSO at a high concentration and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Before use, thaw the aliquot and dilute it to the final working concentration in the appropriate assay buffer or cell culture medium.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Problem: this compound precipitates out of solution during dilution in aqueous buffers for cell-based assays or other experiments.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO). For the final dilution, ensure the final concentration of the organic solvent is low (typically <0.5%) and compatible with your experimental system. |
| Compound Aggregation | Sonication of the stock solution before dilution may help to break up aggregates. |
| Incorrect Buffer pH | Determine the pKa of your compound. Adjusting the pH of the aqueous buffer may improve solubility for compounds with ionizable groups. |
| Use of Solubilizing Agents | For in vivo studies, formulation with solubilizing agents like HP-β-CD (hydroxypropyl-β-cyclodextrin) may be necessary.[4] |
Issue 2: Inconsistent or No Activity in Cell-Based Assays
Problem: The observed IC50 value for this compound varies significantly between experiments, or the compound shows a loss of antagonistic activity.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock solutions before each experiment and avoid repeated freeze-thaw cycles.[1] Assess compound stability under your specific assay conditions (e.g., temperature, light exposure). |
| Poor Cell Health | Regularly monitor cell viability and morphology. Ensure cells are in the logarithmic growth phase and not overgrown at the time of the experiment.[1] |
| Reagent Quality | Use high-quality, endotoxin-free reagents and serum. It is advisable to test new batches of reagents before use in critical experiments.[1] |
| Metabolic Inactivation | The cell line used may metabolize the antagonist into inactive forms. Assess the metabolic stability of the compound in the presence of liver microsomes or hepatocytes from the relevant species.[4] |
Experimental Protocols
Protocol 1: Assessing the Metabolic Stability of this compound
This protocol outlines a method to assess the metabolic stability of this compound in liver microsomes.
Materials:
-
This compound
-
Liver microsomes (from human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard for quenching and sample preparation
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Pre-warm the liver microsome suspension in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound to the microsome suspension. The final concentration of the antagonist should be low (e.g., 1 µM) to ensure first-order kinetics.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound.
-
Plot the natural log of the percentage of remaining compound against time to determine the half-life (t½) and intrinsic clearance.
Data Summary Table for Metabolic Stability:
| Compound | Species | Microsomal Protein (mg/mL) | Half-life (t½, min) | % Remaining at 30 min |
| FXR Antagonist 9 (Example) | Mouse | 0.5 | - | 2% |
| FXR Antagonist 14 (Example) | Mouse | 0.5 | >30 | >80% |
| FXR Antagonist 15 (Example) | Mouse | 0.5 | >30 | >80% |
| This compound (Your Data) | Fill in | Fill in | Fill in | Fill in |
| Data for example antagonists are derived from a study on nonsteroidal FXR antagonists to illustrate how to present the data.[4] |
Protocol 2: Luciferase Reporter Gene Assay for FXR Antagonism
This protocol describes a cell-based assay to determine the potency (IC50) of this compound.
Materials:
-
A cell line stably expressing full-length human FXR and a luciferase reporter gene under the control of an FXR response element (e.g., from the BSEP promoter).[5]
-
A known FXR agonist (e.g., GW4064 or CDCA) as a positive control.
-
This compound.
-
Cell culture medium and reagents.
-
Luciferase assay reagent.
-
A luminometer for signal detection.
Methodology:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with the different concentrations of this compound in the presence of a fixed concentration of the FXR agonist (e.g., the EC50 concentration of GW4064). Include controls for agonist alone and vehicle alone.
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the data to a co-transfected control (e.g., Renilla luciferase) if applicable.
-
Plot the normalized luciferase activity as a percentage of the agonist-only control against the log concentration of this compound to determine the IC50 value.[1]
Visualizations
Caption: Mechanism of FXR activation by an agonist and inhibition by this compound.
Caption: Recommended experimental workflow for characterizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in non-steroidal FXR antagonists development for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing "FXR antagonist 1" Concentration for Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals utilizing "FXR antagonist 1" in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of "this compound"?
"this compound" is a competitive inhibitor of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, kidneys, and adrenal glands.[1] It functions by binding to the ligand-binding domain (LBD) of FXR, which prevents the recruitment of coactivators necessary for the transcription of target genes.[2] By blocking the activation of FXR, this antagonist modulates pathways involved in bile acid metabolism, lipogenesis, and glucose homeostasis.[1]
Q2: What is a typical concentration range for "this compound" in cell culture?
The optimal concentration of "this compound" is cell-type dependent and should be determined empirically. However, a common starting point for a dose-response curve is in the nanomolar to low micromolar range. For instance, various non-steroidal FXR antagonists have shown IC50 values from the low nanomolar to mid-micromolar range in cell-based assays.[3][4][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What are the key downstream target genes to measure the efficacy of "this compound"?
To confirm the antagonistic activity of "this compound," it is advisable to measure the mRNA expression levels of well-established FXR target genes. Commonly analyzed genes include:
-
Small Heterodimer Partner (SHP): A primary target gene of FXR that plays a crucial role in regulating bile acid synthesis.[6][7]
-
Bile Salt Export Pump (BSEP or ABCB11): A transporter protein responsible for the efflux of bile acids from hepatocytes.[6]
-
Fibroblast Growth Factor 15 (FGF15) in rodents / FGF19 in humans: A hormone released from the intestine that regulates bile acid synthesis in the liver.[6][8]
-
Organic Solute Transporter alpha and beta (OSTα/OSTβ): Transporters involved in the efflux of bile acids from enterocytes.[6]
The expected outcome of successful FXR antagonism is the downregulation of these genes in the presence of an FXR agonist.
Q4: What are the potential off-target effects of "this compound"?
While designed for selectivity, "this compound" may exhibit cross-reactivity with other members of the nuclear receptor superfamily due to structural similarities in their ligand-binding domains. Potential off-targets include the Pregnane X Receptor (PXR), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptors (PPARs). It is crucial to experimentally assess the selectivity of each new batch of the antagonist.[9]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values or Loss of Activity
Problem: You are observing variable IC50 values for "this compound" across experiments or a complete loss of antagonistic activity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Passage Number | Use cells within a defined and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.[9] | Consistent and reproducible assay results. |
| Compound Stability | Prepare fresh stock solutions of "this compound" and dilute to the final concentration immediately before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[9] | Restored antagonistic activity. |
| Cell Health | Regularly monitor cell viability and morphology. Ensure cells are healthy and not overgrown at the time of the experiment.[9] | Reduced variability in assay readouts. |
| Reagent Quality | Use high-quality, endotoxin-free reagents and serum to minimize variability in cell culture conditions. | Improved consistency of results. |
| Presence of Endogenous Ligands in Serum | Use charcoal-stripped fetal bovine serum (FBS) to reduce the background activation of FXR by endogenous ligands present in regular FBS. | Lower background signal and a clearer antagonist effect. |
Guide 2: High Cytotoxicity Observed
Problem: Treatment with "this compound" is leading to significant cell death.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration Too High | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which "this compound" becomes toxic to your specific cell line.[5] Use concentrations below the cytotoxic threshold for your functional assays. | Maintained cell viability during the experiment. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity. | No significant cell death in the vehicle control group. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to chemical compounds. Consider testing the antagonist in a different, potentially more robust, cell line if toxicity remains an issue. | Identification of a suitable cell model for your experiments. |
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for various FXR antagonists to serve as a reference for concentration selection.
Table 1: IC50 Values of Selected FXR Antagonists
| Compound | Assay Type | Cell Line/System | IC50 Value |
| Guggulsterone | Cell-based | Not specified | 15-17 µM[6] |
| Gly-MCA | Cell-based | Not specified | Potent, intestine-selective[6] |
| Compound 9a | Cell-based | Not specified | 4.6 µM[3] |
| FLG249 | TR-FRET | In vitro | 32.0 nM[4] |
| NDB | Cell-based | Primary mouse hepatocytes | Not specified, reduces GW4064-stimulated FXR/RXR interaction[6] |
| DY268 | Cell-based | Not specified | 7.5 nM[10] |
Table 2: Representative Data from a Nuclear Receptor Selectivity Panel for a Highly Selective FXR Antagonist
| Nuclear Receptor | IC50 (nM) | % Inhibition at 10 µM (vs. cognate agonist) |
| FXR | 50 | 98% |
| PXR | >10,000 | <10% |
| LXRα | >10,000 | <5% |
| LXRβ | >10,000 | <5% |
| PPARα | >10,000 | <15% |
| PPARγ | >10,000 | <10% |
| Data is representative and sourced from a technical document illustrating ideal selectivity.[9] |
Experimental Protocols
Protocol 1: FXR Antagonist Luciferase Reporter Gene Assay
This protocol is for determining the potency (IC50) of "this compound" in a cell-based luciferase reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids: Gal4-FXR-LBD, UAS-luciferase reporter, and a Renilla luciferase internal control[9]
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Transfection reagent (e.g., Lipofectamine)
-
FXR agonist (e.g., GW4064) as a positive control
-
"this compound"
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gal4-FXR-LBD, UAS-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.[9]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing a fixed, sub-maximal concentration (e.g., EC80) of the FXR agonist (e.g., GW4064) and varying concentrations of "this compound". Include appropriate vehicle and agonist-only controls.
-
Incubation: Incubate the cells for an additional 16-24 hours at 37°C in a 5% CO2 incubator.[9]
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized data as a percentage of the activity of the agonist-only control against the log concentration of "this compound" to determine the IC50 value.[9]
Protocol 2: Quantitative PCR (qPCR) for FXR Target Gene Expression
This protocol details the measurement of mRNA levels of FXR target genes in response to "this compound" treatment.
Materials:
-
HepG2 cells (or other relevant cell line)
-
6-well cell culture plates
-
FXR agonist (e.g., Chenodeoxycholic acid - CDCA)
-
"this compound"
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH, 18S)
-
qPCR instrument
Methodology:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with vehicle (e.g., DMSO), an FXR agonist (e.g., 50 µM CDCA), "this compound" at various concentrations, or a combination of the agonist and antagonist for 24 hours.[11]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using a suitable master mix and specific primers for your target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method. The expression of target genes should be normalized to the housekeeping gene.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing this compound.
References
- 1. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 2. FXR cyclic peptide antagonists as a novel strategy for MASH treatment | EurekAlert! [eurekalert.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. abmole.com [abmole.com]
- 11. benchchem.com [benchchem.com]
"FXR antagonist 1" off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FXR antagonist 1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands.[1] It functions by binding to the ligand-binding domain (LBD) of FXR. This binding event prevents the recruitment of coactivators, which in turn inhibits the transcription of FXR target genes involved in bile acid metabolism, lipogenesis, and glucose homeostasis.[1] By blocking FXR activation, this antagonist can modulate various metabolic pathways.[1][2]
Q2: What are the known or potential off-target effects of this compound?
While this compound is designed for selectivity towards FXR, cross-reactivity with other nuclear receptors can occur, especially those with structural similarities in their ligand-binding domains. Potential off-targets may include other members of the nuclear receptor superfamily such as the Pregnane X Receptor (PXR), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptors (PPARs).[1] It is crucial to experimentally assess the selectivity of each new batch of this compound.[1]
Q3: How can I assess the selectivity of my batch of this compound against other nuclear receptors?
The recommended method for assessing selectivity is a nuclear receptor selectivity panel using a reporter gene assay.[1] This involves a panel of cell lines, each engineered to express a specific nuclear receptor (e.g., PXR, LXRα, LXRβ, PPARα, PPARγ) and a corresponding reporter gene. By treating these cell lines with this compound in the presence of a known agonist for each receptor, you can quantify any antagonistic activity against these potential off-target receptors.[1]
Troubleshooting Guides
Guide 1: Unexpected Results in Cell-Based Assays
Problem: Inconsistent or unexpected results in cell-based assays, such as variable IC50 values or a loss of antagonistic activity.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Cell Passage Number | Ensure consistent use of cells within a defined low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.[1] | Consistent and reproducible assay results.[1] |
| Compound Stability | Prepare fresh stock solutions of this compound and dilute to the final concentration immediately before use. Avoid repeated freeze-thaw cycles.[1] | Restored antagonistic activity.[1] |
| Cell Health | Regularly monitor cell viability and morphology. Ensure cells are healthy and not overgrown at the time of the experiment.[1] | Reduced variability in assay readouts.[1] |
Experimental Protocols
Protocol 1: Nuclear Receptor Selectivity Panel
This protocol outlines a method to assess the selectivity of this compound.
Materials:
-
A panel of cell lines, each stably expressing a specific nuclear receptor (e.g., PXR, LXRα, LXRβ, PPARα, PPARγ) and a corresponding luciferase reporter construct.[1]
-
Appropriate cell culture media for each cell line.
-
Known agonists for each nuclear receptor in the panel.
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed the engineered cell lines into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a concentration range of this compound in the presence of a known agonist for each respective nuclear receptor. Include appropriate vehicle and agonist-only controls.
-
Incubation: Incubate the cells for an additional 16-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized data as a percentage of the activity of the agonist-only control against the log concentration of this compound to determine the IC50 value for any off-target activity.
Representative Data
The following table summarizes representative data from a nuclear receptor selectivity panel for a highly selective batch of this compound. The data is presented as the half-maximal inhibitory concentration (IC50) against the target receptor (FXR) and the percent inhibition at a high concentration (e.g., 10 µM) for common off-target nuclear receptors.
| Nuclear Receptor | IC50 (nM) | % Inhibition at 10 µM (vs. cognate agonist) |
| FXR | 50 | 98% |
| PXR | >10,000 | <10% |
| LXRα | >10,000 | <5% |
| LXRβ | >10,000 | <5% |
| PPARα | >10,000 | <15% |
| PPARγ | >10,000 | <10% |
| CAR | >10,000 | <5% |
Data is for illustrative purposes.[1]
Visualizations
References
Technical Support Center: In Vivo Experiments with FXR Antagonist 1
Welcome to the technical support center for "FXR antagonist 1." This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive inhibitor of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestines.[1] FXR is a key regulator of bile acid, lipid, and glucose metabolism.[1] By blocking the activation of FXR by endogenous ligands like bile acids, "this compound" can modulate the expression of genes involved in these metabolic pathways.[1][2] Specifically, it is an orally active and selective intestinal FXR antagonist.[3]
Q2: What are the potential therapeutic applications of this compound?
FXR antagonists, including "this compound," are being investigated for a variety of metabolic and liver diseases.[1] The most prominent area of research is in Non-Alcoholic Fatty Liver Disease (NAFLD) and its more severe form, Non-Alcoholic Steatohepatitis (NASH).[1][3] By inhibiting FXR, these antagonists aim to reduce hepatic fat accumulation, inflammation, and fibrosis.[1][3] Other potential applications include cholestatic liver diseases, certain cancers, and cardiovascular conditions due to FXR's role in lipid metabolism.[1]
Q3: What are some key in vitro characteristics of this compound?
"this compound" has demonstrated FXR antagonistic activity in in vitro assays.
| Parameter | Value | Cell Line | Reference |
| IC50 | 2.1 µM | HEK293T cells | [3] |
Q4: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store stock solutions of "this compound" at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is advised. It is important to avoid repeated freeze-thaw cycles.[3]
Troubleshooting In Vivo Experiments
Problem 1: Inconsistent or lower-than-expected efficacy in animal models despite promising in vitro data.
This is a common challenge in drug development. Several factors could contribute to this discrepancy.
| Possible Cause | Recommended Action | Desired Outcome |
| Poor Pharmacokinetics | Conduct pharmacokinetic (PK) studies to determine the bioavailability, half-life, and tissue distribution of "this compound."[2] The formulation and route of administration may require optimization.[2] | A clear correlation between drug exposure at the target tissue and the pharmacological effect.[2] |
| Metabolic Instability | Assess the metabolic stability of the compound in liver microsomes or hepatocytes from the specific animal species being used in the study.[2] | Identification of potential metabolic liabilities that could be leading to rapid clearance of the compound.[2] |
| Off-Target Effects | The observed in vivo phenotype may be a combination of on-target and off-target effects.[2] It is advisable to profile the compound against a broader panel of receptors and enzymes to understand its selectivity.[2] | A clearer understanding of the in vivo mechanism of action.[2] |
| Inappropriate Animal Model | Ensure that the chosen animal model is appropriate for studying the targeted pathway and that FXR signaling in that model is well-characterized.[2] | The selected animal model should be relevant to the human disease being studied. |
Problem 2: Difficulty in preparing a suitable formulation for oral administration.
The solubility of a compound is a critical factor for in vivo studies.
| Possible Cause | Recommended Action | Desired Outcome |
| Poor Aqueous Solubility | Determine the aqueous solubility of "this compound" under the specific experimental conditions (e.g., pH). Consider using a solubilizing agent or vehicle appropriate for animal studies. | A stable and homogenous formulation suitable for the chosen route of administration. |
| Compound Precipitation | Visually inspect the formulation for any signs of precipitation before and during administration. | The compound remains in solution to ensure accurate dosing. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a NASH Mouse Model
This protocol is based on studies using diet-induced models of NASH.[3]
Animal Model:
-
Adult male C57BL/6 mice.
-
Induction of NASH using a specialized diet such as a GAN (Gubra-amylin NASH) diet or a high-fat, high-fructose, and high-cholesterol (HFMCD) diet.[3]
Dosing and Administration:
-
Compound: this compound
-
Dose Range: 3, 10, 30 mg/kg.[3]
-
Administration Route: Oral gavage (p.o.).[3]
-
Frequency: Single daily administration.[3]
-
Duration: 4 to 12 weeks.[3]
Outcome Measures:
-
Metabolic Parameters: Body weight, glucose sensitivity.[3]
-
Liver Injury Markers: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[3]
-
Liver Histology: Assessment of steatosis, inflammation, and fibrosis.
-
Gene Expression Analysis: Hepatic mRNA expression of genes involved in lipid metabolism, inflammation, and fibrogenesis.[3]
-
Biochemical Analysis: Hepatic triglyceride (TG) and hydroxyproline (B1673980) levels.[3]
Visualizations
Signaling Pathway
Caption: Simplified FXR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
References
Technical Support Center: Improving "FXR Antagonist 1" Bioavailability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of "FXR antagonist 1" in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound after oral gavage in mice. What are the potential causes?
A2: Low and variable oral bioavailability of this compound is likely due to its poor aqueous solubility and/or rapid first-pass metabolism.[1][2][3] Several factors can contribute to this issue:
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Poor Solubility and Dissolution: As a likely hydrophobic molecule, this compound may have limited solubility in gastrointestinal fluids, which is a critical step for absorption.[1][2][4]
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High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[3]
-
Formulation Issues: The formulation used for oral administration may not be optimal for solubilizing the compound or protecting it from degradation.[5][6]
-
Experimental Technique: Improper oral gavage technique can lead to dosing inaccuracies and variability.[4][6]
Q2: What are the initial steps to troubleshoot the poor oral bioavailability of this compound?
A2: A systematic approach is recommended:
-
Physicochemical Characterization: Confirm the solubility of your batch of this compound in various pharmaceutically relevant vehicles.
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Formulation Optimization: Experiment with different formulation strategies to enhance solubility and dissolution.[1][2][7]
-
Review Dosing Procedures: Ensure proper and consistent oral gavage technique.[4][8]
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In Vitro Metabolism Studies: Assess the metabolic stability of this compound in liver microsomes to understand its susceptibility to first-pass metabolism.
Q3: What are some recommended formulation strategies to improve the bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound:[2][9]
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Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can improve its dissolution rate.[1][3]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, or oil-based solutions can improve the solubility and absorption of lipophilic drugs.[1][10]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create an amorphous solid dispersion, enhancing its solubility and dissolution.[2][7]
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pH Modification: For ionizable compounds, adjusting the pH of the formulation vehicle can improve solubility.[1][11]
-
Use of Co-solvents: Water-miscible organic solvents can be used to increase the solubility of the compound.[1]
Troubleshooting Guides
Problem 1: High variability in plasma exposure between animals.
-
Possible Cause 1: Inconsistent Formulation.
-
Troubleshooting: Ensure the formulation is homogeneous. For suspensions, vortex or sonicate immediately before each administration to ensure uniform particle distribution.[6] For solutions, confirm the compound is fully dissolved and stable.
-
-
Possible Cause 2: Improper Oral Gavage Technique.
-
Possible Cause 3: Differences in Food Intake.
Problem 2: Plasma concentrations are below the limit of quantification (BLQ).
-
Possible Cause 1: Poor Aqueous Solubility.
-
Possible Cause 2: Extensive First-Pass Metabolism.
-
Troubleshooting: Consider co-administration with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) in a pilot study to assess the impact of first-pass metabolism. This is for investigational purposes and requires careful ethical consideration.
-
-
Possible Cause 3: Insufficient Dose.
-
Troubleshooting: While cautiously, consider a dose escalation study to determine if higher doses lead to detectable plasma concentrations. Be mindful of potential toxicity.
-
Data Presentation
Table 1: Example Pharmacokinetic Parameters for this compound in Different Formulations (Rodent Model)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (%) |
| 0.5% CMC Suspension | 10 | 50 ± 15 | 2.0 | 200 ± 75 | < 5% |
| Micronized Suspension | 10 | 150 ± 40 | 1.5 | 600 ± 150 | ~10% |
| SEDDS | 10 | 800 ± 200 | 1.0 | 4000 ± 900 | ~45% |
| Solid Dispersion | 10 | 650 ± 180 | 1.0 | 3500 ± 800 | ~40% |
| IV Solution | 1 | 1200 ± 300 | 0.1 | 900 ± 200 | 100% |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafac™, Capryol™), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare various ratios of these components and visually observe the formation of emulsions upon aqueous dilution to identify the optimal self-emulsifying region.
-
-
Preparation of the Final Formulation:
-
Accurately weigh and mix the selected oil, surfactant, and co-surfactant.
-
Add this compound to the mixture and stir until completely dissolved. Gentle heating may be applied if necessary.
-
Store the resulting formulation in a sealed container protected from light.
-
Protocol 2: Oral Bioavailability Study in Rodents
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the study.[12]
-
Grouping and Fasting: Randomly assign animals to different formulation groups and an intravenous (IV) group (n=3-5 per group). Fast animals overnight (12-16 hours) with free access to water.[12]
-
Dose Preparation and Administration:
-
Prepare the oral formulations and the IV solution of this compound.
-
Administer the oral formulations via oral gavage at the target dose.
-
Administer the IV solution via tail vein injection at a lower, appropriate dose.[12]
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[4]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each group.
-
Determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
-
Visualizations
Caption: FXR Signaling Pathway and Mechanism of Antagonism.
Caption: Experimental Workflow for Oral Bioavailability Assessment.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
minimizing variability in "FXR antagonist 1" experimental results
Welcome to the technical support center for "FXR antagonist 1." This resource is designed to help researchers, scientists, and drug development professionals minimize variability in experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands.[1] It functions by binding to the ligand-binding domain (LBD) of FXR, which prevents the recruitment of coactivators and the subsequent transcription of target genes involved in bile acid metabolism, lipogenesis, and glucose homeostasis. By blocking FXR activation, this antagonist can modulate various metabolic pathways.[1]
Q2: What are the known or potential off-target effects of this compound?
While this compound is designed for selectivity towards FXR, cross-reactivity with other nuclear receptors can occur, especially those with structurally similar ligand-binding domains. Potential off-targets may include other members of the nuclear receptor superfamily such as the Pregnane X Receptor (PXR), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptors (PPARs).[1] For example, the compound GSK2033, an LXR antagonist, has been shown to promiscuously bind to other nuclear receptors, including FXR.[2][3][4] It is crucial to experimentally assess the selectivity of each new batch of this compound.
Q3: How can I assess the selectivity of my batch of this compound against other nuclear receptors?
A nuclear receptor selectivity panel using a reporter gene assay is the recommended method.[1] This involves a panel of cell lines, each engineered to express a specific nuclear receptor (e.g., PXR, LXRα, LXRβ, PPARα, PPARγ) and a corresponding reporter gene. By treating these cell lines with this compound in the presence of a known agonist for each receptor, you can quantify any antagonistic activity against these off-target receptors.[1]
Q4: What are the best practices for preparing and storing this compound?
To ensure reproducibility, prepare fresh stock solutions of this compound for each experiment and dilute to the final concentration immediately before use. Avoid repeated freeze-thaw cycles. Most non-steroidal FXR antagonists have poor aqueous solubility and should be dissolved in an appropriate solvent like DMSO.[5][6] For in vivo studies, formulation and route of administration may need optimization to ensure adequate bioavailability.[1]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell-Based Assays
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound between experiments.
| Potential Cause | Recommended Solution | Expected Outcome |
| Compound Instability | Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. | Consistent compound potency and reproducible IC50 values. |
| Cell Passage Number | Use cells within a defined, low passage number range. High passage numbers can lead to genetic drift and altered cellular responses. | Reduced variability in cellular response to the antagonist. |
| Cell Health | Regularly monitor cell viability and morphology. Ensure cells are healthy and not overgrown at the time of the experiment. | More consistent and reliable assay readouts. |
| Pipetting Errors | Use calibrated pipettes and prepare master mixes for reagents to minimize well-to-well variability.[7] | Increased precision and reproducibility of results. |
| Reagent Quality | Ensure all reagents, including cell culture media and assay components, are of high quality and not expired. | Reduced background noise and improved signal-to-noise ratio. |
Guide 2: Loss of Antagonistic Activity
Problem: this compound is not showing the expected inhibitory effect on FXR activity.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect Agonist Concentration | In an antagonist assay, use a concentration of the FXR agonist (e.g., GW4064, CDCA) that elicits a sub-maximal response (EC80). | Ability to observe a dose-dependent inhibition by the antagonist. |
| Compound Degradation | Verify the integrity of the compound. If possible, confirm its identity and purity using analytical methods like LC-MS or NMR. | Assurance that the lack of activity is not due to a compromised compound. |
| Assay System Issues | For luciferase assays, ensure the reporter plasmid and FXR expression vector are correct and efficiently transfected. For TR-FRET assays, confirm the integrity and binding of the fluorescent probe and receptor protein. | A functional assay system capable of detecting FXR modulation. |
| Cellular Efflux | The compound may be actively transported out of the cells. Consider using a cell line with lower expression of efflux pumps or co-incubating with a known efflux pump inhibitor. | Increased intracellular concentration of the antagonist and restored activity. |
Data Presentation
Table 1: Representative IC50 Values for Common FXR Antagonists
| Compound | Assay Type | Cell Line | Agonist Used | IC50 (µM) | Reference |
| Z-Guggulsterone | Transactivation | Mouse Hepatocytes | CDCA (100 µM) | ~10-17 | [5][8] |
| DM175 | Transactivation | Not Specified | GW4064 | 10.9 | [5] |
| Indomethacin | Transactivation | Not Specified | CDCA | Potent Antagonist | [9] |
| Ibuprofen | Transactivation | Not Specified | CDCA | Potent Antagonist | [9] |
Table 2: Representative Selectivity Profile for a Hypothetical "this compound"
| Receptor | Agonist Used | "this compound" Concentration (µM) | % Inhibition |
| FXR | GW4064 (EC80) | (IC50 value) | 50% |
| LXRα | T0901317 | 10 | < 5% |
| PXR | Rifampicin | 10 | < 10% |
| PPARγ | Rosiglitazone | 10 | < 5% |
Experimental Protocols
Protocol 1: FXR Antagonist Luciferase Reporter Gene Assay
This protocol is for quantifying the antagonist activity of "this compound" in a cell-based reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
FXR expression plasmid (e.g., pCMX-hFXR)
-
FXR-responsive reporter plasmid (e.g., containing a BSEP promoter driving luciferase)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
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Transfection reagent (e.g., Lipofectamine)
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FXR agonist (e.g., GW4064 or Chenodeoxycholic acid - CDCA)
-
"this compound"
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
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Transfection: Co-transfect the cells with the FXR expression plasmid, the FXR-responsive reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 18-24 hours of transfection, replace the medium with fresh medium containing a fixed, sub-maximal (EC80) concentration of the FXR agonist (e.g., GW4064) and varying concentrations of "this compound". Include appropriate vehicle and agonist-only controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.[10]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of the agonist response by "this compound" and determine the IC50 value.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol describes a biochemical assay to measure the binding of "this compound" to the FXR ligand-binding domain (LBD).
Materials:
-
GST-tagged FXR-LBD protein
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Terbium-labeled anti-GST antibody (Donor)
-
Fluorescently labeled FXR ligand (e.g., a derivative of GW4064) (Acceptor)
-
"this compound"
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Assay buffer
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384-well low-volume black plates
-
TR-FRET-compatible plate reader
Methodology:
-
Reagent Preparation: Prepare solutions of GST-FXR-LBD, Terbium-anti-GST antibody, and the fluorescent ligand in assay buffer at the desired concentrations.
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Compound Dispensing: Dispense varying concentrations of "this compound" into the wells of the 384-well plate. Include no-antagonist controls.
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Reagent Addition: Add the GST-FXR-LBD, Terbium-anti-GST antibody, and fluorescent ligand mixture to all wells.
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Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light, to allow the binding reaction to reach equilibrium.
-
Detection: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Determine the percent inhibition of the fluorescent ligand binding by "this compound" and calculate the IC50 value.
Visualizations
Caption: FXR Signaling Pathway and Point of Antagonist Intervention.
Caption: Luciferase Reporter Gene Assay Workflow.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. FXR antagonism of NSAIDs contributes to drug-induced liver injury identified by systems pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
"FXR antagonist 1" interference with assay reagents
Welcome to the technical support center for "FXR antagonist 1." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is the Farnesoid X Receptor (FXR) and why are its antagonists important?
The Farnesoid X Receptor (FXR), also known as the bile acid receptor, is a nuclear receptor highly expressed in the liver and intestine.[1][2] It acts as a primary sensor for bile acids, playing a critical role in regulating their synthesis, transport, and overall homeostasis.[1][3][4] Beyond bile acid metabolism, FXR is involved in controlling lipid and glucose levels.[3][4] FXR antagonists are compounds that block the activity of this receptor. They are being investigated as potential therapeutics for metabolic diseases, as inhibiting FXR in the intestine can lead to improvements in conditions like obesity, insulin (B600854) resistance, and metabolic dysfunction-associated steatohepatitis (MASH).[5][6][7]
Q2: What are the common assays used to screen for and characterize FXR antagonists?
Several in vitro assays are used to identify and characterize FXR antagonists:
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Reporter Gene Assays: These are cell-based assays where cells are engineered to express a reporter gene (like luciferase) under the control of an FXR response element. A decrease in signal in the presence of an FXR agonist indicates antagonistic activity.[8][9]
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Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a biophysical, cell-free assay that measures the binding of the antagonist to the FXR ligand-binding domain (LBD), disrupting its interaction with coactivator proteins.[10]
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AlphaScreen Assays: Similar to TR-FRET, this is a bead-based proximity assay used to detect the disruption of protein-protein interactions, such as FXR and its coactivators, by an antagonist.[6][7]
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Target Gene Expression Assays: These assays are performed in relevant cell lines (e.g., primary human hepatocytes) to measure the antagonist's effect on the expression of known FXR target genes, such as SHP or BSEP.[9][11]
Q3: What types of assay interference can occur with small molecule compounds like "this compound"?
Small molecules can interfere with assay technologies in several ways, leading to false-positive or false-negative results. Common interference mechanisms include:
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Autofluorescence/Autoluminescence: The compound itself may emit light at the same wavelength as the assay's reporter, artificially increasing the signal.
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Luciferase Inhibition/Stabilization: The compound may directly inhibit or enhance the activity of the luciferase enzyme, independent of its effect on the FXR pathway.[8]
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Light Scattering/Quenching: The compound may absorb or scatter the light produced by the reporter, leading to a decreased signal.
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Compound Aggregation: At higher concentrations, compounds can form aggregates that may non-specifically inhibit enzymes or sequester assay components.
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Cytotoxicity: The compound may be toxic to the cells used in the assay, leading to cell death and a subsequent drop in reporter signal, which can be mistaken for antagonism.[12][13][14]
Q4: How can I distinguish true FXR antagonism from assay interference?
Distinguishing true biological activity from assay artifacts is crucial. A multi-step approach is recommended:
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Counter-screens: Perform a counter-screen using a cell line or assay format that lacks the target (FXR). For example, test the compound in a promoterless luciferase reporter assay to check for direct effects on the reporter enzyme.[8]
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Orthogonal Assays: Confirm the activity using a secondary assay that relies on a different technology.[9] For instance, if the primary hit comes from a luciferase assay, validate it with a TR-FRET binding assay or a target gene expression assay (e.g., qPCR).
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Cytotoxicity Assessment: Always evaluate the cytotoxicity of the compound in the same cell line used for the primary assay. A decrease in signal that only occurs at cytotoxic concentrations is likely an artifact.[12][15][16]
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Dose-Response Analysis: True antagonists should exhibit a clear, sigmoidal dose-response curve. Atypical curve shapes, like a sharp drop-off, may suggest issues like cytotoxicity or compound precipitation.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with "this compound."
Issue 1: High background signal or an apparent increase in signal in my antagonist-mode luciferase assay.
Question: I am screening "this compound" in a luciferase reporter assay against an agonist, but some wells show a high signal, even higher than the agonist-only control. What's happening?
Answer: This unexpected result often points to compound interference rather than a lack of antagonism.
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Compound Autofluorescence/Autoluminescence | Pre-read the plate after adding the compound but before adding the luciferase substrate. Subtract any background signal from the final readings. |
| Luciferase Enzyme Stabilization | Perform a counter-screen. Transfect cells with a constitutively active reporter vector (e.g., CMV-Luc) that is not under FXR control. If "this compound" still increases the signal, it is likely stabilizing the luciferase enzyme. |
| Reagent Contamination | Use fresh, sterile reagents and pipette tips for each transfer to prevent cross-contamination.[17] |
| Incorrect Plate Type | Use opaque, white-walled plates specifically designed for luminescence to minimize well-to-well crosstalk and maximize signal reflection.[17][18] |
Example Data: Identifying Compound Autoluminescence
| Treatment | RLU (Pre-Read) | RLU (Post-Substrate) | Corrected RLU |
| Vehicle Control | 150 | 1,500 | 1,350 |
| FXR Agonist (1 µM) | 160 | 50,000 | 49,840 |
| Agonist + "this compound" (10 µM) | 8,000 | 55,000 | 47,000 |
In this example, the high pre-read value for "this compound" indicates significant intrinsic luminescence, which, when corrected, reveals its true antagonistic effect.
Issue 2: The dose-response curve for "this compound" is very steep or U-shaped.
Question: My IC50 curve for "this compound" doesn't look sigmoidal. It drops off sharply at high concentrations or rebounds. How do I interpret this?
Answer: Atypical curve shapes often suggest underlying physical or cytotoxic effects of the compound.
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Compound Cytotoxicity | Perform a parallel cytotoxicity assay (e.g., CellTiter-Glo, MTT) using the same cell line and compound concentrations. If the IC50 for antagonism overlaps with the CC50 (cytotoxic concentration 50%), the observed "antagonism" is likely due to cell death.[12][14] |
| Compound Precipitation/Aggregation | Visually inspect the wells with the highest compound concentrations for any signs of precipitation. You can also measure compound solubility using techniques like nephelometry. If solubility is an issue, consider using a different solvent or adding a small amount of detergent (e.g., Tween-20) if compatible with the assay. |
| Luciferase Inhibition | At high concentrations, the compound might be directly inhibiting the luciferase enzyme. Test the compound in a biochemical assay with purified luciferase enzyme and substrate to confirm. |
Issue 3: "this compound" is active in my cell-based reporter assay but not in a biochemical TR-FRET assay.
Question: My compound looks like a potent antagonist in my primary luciferase screen, but it shows no activity in a follow-up TR-FRET binding assay. Is it a real antagonist?
Answer: This discrepancy highlights the importance of using orthogonal assays to rule out technology-specific artifacts.
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Indirect Mechanism of Action | The compound might not be a direct competitive antagonist that binds to the ligand-binding pocket. It could be acting downstream in the signaling pathway, which would not be detected in a direct binding assay like TR-FRET. |
| Luciferase Assay Artifact | The initial hit may be a false positive due to direct luciferase inhibition or cytotoxicity, as described in previous issues. The negative TR-FRET result supports this conclusion. |
| Cellular vs. Biochemical Environment | The compound may require cellular metabolism to become an active antagonist, or it may not be stable in the biochemical assay buffer. |
| Confirmation with a Third Assay | Use a third, distinct assay to break the tie. A target gene expression assay (e.g., qPCR for SHP mRNA) in a relevant cell line (e.g., HepG2) would be an excellent choice. If the compound reduces agonist-induced SHP expression, it confirms a cellular antagonistic effect. |
Experimental Protocols
Protocol 1: FXR Antagonist Luciferase Reporter Assay
This protocol is for screening compounds for FXR antagonistic activity in a cell-based dual-luciferase reporter assay.
-
Cell Plating: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours.
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Transfection: Transfect the cells with an FXR-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (e.g., pRL-TK).[8] Use a suitable transfection reagent according to the manufacturer's protocol. Incubate for 4-6 hours.
-
Compound Treatment: Remove the transfection medium. Add 90 µL of fresh, low-serum medium containing a constant, sub-maximal concentration of an FXR agonist (e.g., GW4064 at its EC80).
-
Add 10 µL of "this compound" at various concentrations (10X stock) to the appropriate wells. Include "agonist-only" and "vehicle-only" controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Detection:
-
Equilibrate the plate and luciferase assay reagents to room temperature.[19]
-
Remove the medium from the wells.
-
Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker.
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Use a dual-luciferase assay system (e.g., Promega Dual-Glo®) and a luminometer to measure both firefly and Renilla luciferase activity sequentially in each well.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.[19]
-
Determine the percent inhibition caused by "this compound" relative to the "agonist-only" control.
-
Plot the percent inhibition against the log of the antagonist concentration to determine the IC50 value.
-
Protocol 2: Cell Viability (Cytotoxicity) Counter-Assay
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to assess compound cytotoxicity.
-
Cell Plating & Treatment: Follow steps 1, 3, and 4 from the protocol above, plating cells and treating them with "this compound" at the same concentrations used in the primary assay. Omit the FXR agonist.
-
Incubation: Incubate the plate for the same duration as the primary assay (18-24 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
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Mix on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Detection: Measure the luminescence using a standard luminometer.
-
Data Analysis:
-
Calculate the percent viability for each compound concentration relative to the vehicle-only control wells.
-
Plot the percent viability against the log of the compound concentration to determine the CC50 value.
-
Visualizations
Signaling and Experimental Workflows
Caption: Simplified FXR signaling pathway showing activation by bile acids and inhibition by an antagonist.
Caption: Experimental workflow for identifying and troubleshooting assay interference for a primary screen hit.
Caption: Logical decision tree for troubleshooting an atypical dose-response curve.
References
- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 2. AID 743240 - qHTS assay to identify small molecule antagonists of the farnesoid-X-receptor (FXR) signaling pathway: Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Implications for Farnesoid X Receptor Signaling on Bile Acid Metabolism as a Potential Therapeutic Strategy for Nonalcoholic Fatty Liver Disease [jomes.org]
- 6. FXR cyclic peptide antagonists as a novel strategy for MASH treatment | EurekAlert! [eurekalert.org]
- 7. academic.oup.com [academic.oup.com]
- 8. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. opentrons.com [opentrons.com]
- 14. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 17. benchchem.com [benchchem.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
"FXR antagonist 1" batch-to-batch variability testing
This technical support center is designed for researchers, scientists, and drug development professionals using "FXR antagonist 1." It provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on batch-to-batch variability, to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of the Farnesoid X Receptor (FXR), a nuclear receptor that is highly expressed in the liver, intestine, kidneys, and adrenal glands.[1] It functions by binding to the ligand-binding domain (LBD) of FXR, which prevents the recruitment of coactivators and the subsequent transcription of target genes. These target genes are involved in the homeostasis of bile acid, lipids, and glucose.[2][3] By blocking the activation of FXR, this antagonist can modulate various metabolic pathways.[4]
Q2: What are the primary causes of batch-to-batch variability with this compound?
Batch-to-batch variability in the activity of small molecule inhibitors like this compound can be attributed to several factors:
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Purity Differences: Even minor variations in the percentage of the final purity can result in different concentrations of the active compound.
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Presence of Impurities or Isomers: The synthesis process may produce closely related impurities or isomers that possess lower activity or even off-target effects. The ratio of these to the active this compound can differ between batches.
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Compound Stability: Degradation of the compound can occur over time if it is not stored under optimal conditions (e.g., temperature, light, humidity), which can lead to reduced potency in older batches.
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Residual Solvents or Reagents: Materials left over from the synthesis can interfere with biological assays.[5]
Q3: How can I assess the purity and identity of a new batch of this compound?
A comprehensive quality control (QC) assessment is recommended for each new batch. This should involve a combination of analytical methods to confirm the identity and purity of the compound:
-
High-Performance Liquid Chromatography (HPLC): This technique is essential for determining the purity of the compound by separating it from any potential impurities.
-
Mass Spectrometry (MS): This is used to confirm the molecular weight of this compound. It is often coupled with HPLC (LC-MS) for more detailed analysis.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This method confirms the chemical structure of the compound.
-
Functional Assay: A dose-response experiment using a standardized in vitro assay, such as a luciferase reporter assay, should be performed to confirm the biological activity (e.g., IC50 value) of the new batch.
Q4: What are the potential off-target effects of this compound, and can they vary between batches?
While this compound is designed for selectivity, cross-reactivity with other nuclear receptors can occur, especially those with similar ligand-binding domains. Potential off-targets could include the Pregnane X Receptor (PXR), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptors (PPARs).[7] The profile of off-target effects can indeed vary between batches, particularly if different impurities are present that may have their own biological activities.[8][9][10] It is crucial to experimentally assess the selectivity of each new batch.[7]
Q5: How can inconsistent results in my in vivo studies be related to batch-to-batch variability?
Promising in vitro results that do not translate to in vivo efficacy can be due to a number of factors, some of which may be exacerbated by batch-to-batch variability:
-
Poor Pharmacokinetics (PK): Differences in the physical properties of the compound between batches (e.g., crystallinity, particle size) can affect its solubility and absorption, leading to variable bioavailability, half-life, and tissue distribution.[11][12]
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Metabolic Instability: The presence of impurities could alter the metabolic profile of the compound, potentially leading to faster clearance in vivo.[2]
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Off-Target Effects: In vivo phenotypes may be a result of a combination of on-target and off-target effects, which could differ between batches.[7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Batch-to-Batch Variability in Compound Purity | 1. Verify the purity of the current batch using HPLC. 2. Confirm the molecular weight with MS. 3. Compare the purity and IC50 of the current batch with a previous, well-performing batch. | Identification of purity differences as the source of variability. |
| Compound Degradation | 1. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. 2. Store stock solutions at -80°C in small aliquots. 3. Protect from light by using amber vials. | Restoration of expected inhibitory activity. |
| Cell-Related Issues | 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding density. 3. Regularly check for mycoplasma contamination. | Reduced variability in assay readouts. |
| Assay Conditions | 1. Ensure complete solubilization of the compound in the assay medium. 2. Standardize incubation times. 3. Use a consistent lot of serum and other critical reagents. | Consistent and reproducible assay results. |
Issue 2: In vitro Efficacy Does Not Translate to In vivo Models
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Pharmacokinetics (PK) | 1. Perform PK studies for each new batch to determine bioavailability, half-life, and tissue distribution. 2. Analyze the formulation and consider optimization if necessary. | Correlation between drug exposure at the target tissue and the pharmacological effect. |
| Metabolic Instability | 1. Assess the metabolic stability of each batch in liver microsomes from the relevant animal species. | Identification of any metabolic liabilities that could lead to rapid clearance. |
| Off-Target Effects | 1. Profile the compound against a panel of relevant off-target receptors. 2. Use a structurally distinct FXR antagonist as a control to confirm that the observed in vivo effect is on-target. | A clearer understanding of the in vivo mechanism of action. |
Data Presentation
Table 1: Illustrative Example of Batch-to-Batch Variability in Composition of a Natural Product FXR Antagonist (Guggulsterone)
This table presents real data from an analysis of two different lots of a gum guggul extract, the source of the natural FXR antagonist guggulsterone. It highlights how the concentration of the active isomers can vary between batches.
| Lot Number | Z-guggulsterone (%) | E-guggulsterone (%) | Total Guggulsterone (%) |
| G60493/H | 0.85 | 1.30 | 2.15 |
| G51177/H | 1.14 | 1.31 | 2.45 |
| Data from NTP Technical Report on the Toxicity Studies of a Gum Guggul Extract Formulation. |
Table 2: Hypothetical In Vitro Activity and Purity Data for Three Batches of this compound
This table provides a hypothetical example of how to present quality control data for different batches of this compound.
| Batch ID | Purity (by HPLC) | IC50 in Luciferase Reporter Assay (nM) | Off-Target Activity (% inhibition at 10 µM on PXR) |
| FXRA-001 | 99.5% | 5.2 | < 5% |
| FXRA-002 | 95.8% | 15.8 | 12% |
| FXRA-003 | 99.2% | 6.1 | < 5% |
| Note: The data in this table is for illustrative purposes only. |
Table 3: Illustrative Example of Pharmacokinetic Variability Between Batches of an Inhaled Drug Product
This table presents data from a study on a dry powder inhaler, demonstrating how pharmacokinetic parameters can vary significantly between different manufacturing batches. This illustrates the importance of assessing the in vivo performance of different batches of an investigational compound.
| Comparison | PK Parameter | Geometric Mean Ratio (GMR) (%) | 90% Confidence Interval |
| Batch 1 vs. Batch 2 | Fluticasone propionate (B1217596) Cmax | 63.78 | 56.27 - 71.52 |
| Salmeterol Cmax | 79.91 | 71.52 - 89.29 | |
| Batch 1 vs. Batch 3 | Fluticasone propionate Cmax | 85.58 | 75.52 - 96.98 |
| Salmeterol Cmax | 76.47 | 68.42 - 85.47 | |
| Adapted from Christopher H. Rochester et al., Clinical and Translational Science (2018).[11] |
Experimental Protocols
Protocol 1: FXR Antagonist Activity Assessment using a Luciferase Reporter Assay
This protocol is for determining the in vitro potency (IC50) of this compound.
-
Cell Culture: Plate HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Transfection: Co-transfect the cells with an FXR expression plasmid, an FXR response element (FXRE)-driven firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium.
-
Treatment: After 24 hours of transfection, treat the cells with the serial dilutions of this compound in the presence of a known FXR agonist (e.g., GW4064 at its EC80 concentration). Include agonist-only and vehicle-only controls.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the log concentration of this compound to determine the IC50 value.
Protocol 2: Purity and Identity Analysis by LC-MS
This protocol provides a general workflow for assessing the purity and confirming the identity of a new batch of this compound.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a working solution by diluting the stock in the mobile phase.
-
HPLC Separation: Inject the sample onto an appropriate HPLC column (e.g., C18). Use a gradient elution method with solvents such as water and acetonitrile (B52724) containing a small amount of formic acid to achieve good separation.
-
UV Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance. The purity can be estimated by the relative area of the main peak.
-
Mass Spectrometry Detection: The eluent from the HPLC is directed to a mass spectrometer. Acquire the mass spectrum of the main peak and any impurities.
-
Data Analysis: Compare the retention time and mass-to-charge ratio (m/z) of the main peak with a reference standard or a previously characterized "gold standard" batch to confirm the identity. Quantify the percentage of impurities based on their peak areas in the chromatogram.
Mandatory Visualizations
Figure 1: Simplified FXR Signaling Pathway.
Figure 2: Experimental workflow for testing new batches.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Materials and Methods - NTP Technical Report on the Toxicity Studies of a Gum Guggul Extract Formulation Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects in "FXR Antagonist 1" Studies
This technical support center is designed for researchers, scientists, and drug development professionals working with "FXR antagonist 1." It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues related to vehicle effects in both in vitro and in vivo experiments. By carefully considering and controlling for the effects of the vehicle, researchers can ensure the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A: "this compound" is a molecule that inhibits the activity of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands.[1] FXR plays a crucial role in regulating the metabolism of bile acids, lipids, and glucose.[2][3][4][5] "this compound" typically works by competitively binding to the ligand-binding domain of FXR, which prevents the recruitment of co-activator proteins and subsequent transcription of FXR target genes.[1]
Q2: Why is the choice of vehicle important for studies with "this compound"?
A: The vehicle is the substance used to dissolve and deliver "this compound" to the experimental system (e.g., cells in a dish or an animal model). The choice of vehicle is critical because many FXR antagonists are lipophilic and have poor solubility in aqueous solutions.[6] An appropriate vehicle ensures that the antagonist is solubilized and available to interact with its target. However, the vehicle itself can have biological effects, which can confound the experimental results if not properly controlled for.[7]
Q3: What are the most common vehicles used for in vitro and in vivo studies with "this compound"?
A: In vitro studies: The most common vehicle for in vitro experiments, such as cell-based assays, is dimethyl sulfoxide (B87167) (DMSO).[6][8][9] In vivo studies: For animal studies, common vehicles include aqueous solutions like saline (0.9% NaCl) or phosphate-buffered saline (PBS) if the compound is sufficiently soluble.[7] For poorly soluble compounds, co-solvents like polyethylene (B3416737) glycol (e.g., PEG-400) or solubilizing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are often used.[1][7]
Q4: What are the potential off-target effects of "this compound" and how can they be assessed?
A: "this compound" may exhibit cross-reactivity with other nuclear receptors that have similar ligand-binding domains, such as the Pregnane X Receptor (PXR), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptors (PPARs).[1][10] To assess selectivity, a nuclear receptor selectivity panel using a reporter gene assay is recommended. This involves testing the antagonist against a panel of cell lines, each expressing a different nuclear receptor, to see if it inhibits their activity.[1]
Troubleshooting Guides
In Vitro Studies: Vehicle-Related Issues
Problem 1: High background signal or apparent FXR activation in vehicle-only control wells.
-
Possible Cause: The vehicle itself may be activating FXR or interfering with the assay components. Some vehicles can have modest biological activity.
-
Troubleshooting Steps:
-
Test a range of vehicle concentrations: Determine the highest concentration of the vehicle that does not cause a significant signal in the assay.
-
Use a different vehicle: If the issue persists, consider testing alternative vehicles such as ethanol.
-
Ensure vehicle purity: Use a high-purity grade of the vehicle to avoid contaminants that might be biologically active.
-
Problem 2: Inconsistent results or high variability between replicate wells.
-
Possible Cause: Poor solubility of "this compound" in the assay medium, leading to precipitation and inconsistent concentrations in the wells.
-
Troubleshooting Steps:
-
Visually inspect for precipitation: Check the stock solution and the final assay medium for any signs of compound precipitation.
-
Optimize vehicle concentration: You may need to use a slightly higher concentration of the vehicle in your stock solution, but be mindful of the final concentration in the assay.
-
Prepare fresh solutions: "this compound" may not be stable in solution over long periods. Prepare fresh dilutions from a stock solution for each experiment.[1][6]
-
Problem 3: Decreased cell viability in wells treated with "this compound" and its vehicle.
-
Possible Cause: The vehicle, at the concentration used, may be toxic to the cells. DMSO, for example, can be cytotoxic at higher concentrations.[11][12]
-
Troubleshooting Steps:
-
Perform a vehicle toxicity assay: Before your main experiment, treat your cells with a range of vehicle concentrations and measure cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo).
-
Keep the final vehicle concentration low: For DMSO, it is generally recommended to keep the final concentration in the cell culture medium at or below 0.1% to minimize toxicity.[11]
-
Normalize to cell viability: If there is some unavoidable vehicle-induced cytotoxicity, you can normalize your assay results to the number of viable cells.
-
In Vivo Studies: Vehicle-Related Issues
Problem 1: Adverse effects observed in the vehicle control group (e.g., weight loss, lethargy).
-
Possible Cause: The vehicle itself may be causing toxicity in the animals. For example, some co-solvents can have side effects at high concentrations.[7]
-
Troubleshooting Steps:
-
Conduct a vehicle tolerability study: Before starting your main efficacy study, administer the vehicle to a small group of animals at the planned dose and volume and monitor them for any adverse effects.
-
Reduce the vehicle concentration or volume: If toxicity is observed, try to reduce the concentration of the co-solvent or the total volume administered.
-
Consider alternative vehicles: If the vehicle is not well-tolerated, explore other options such as different types of cyclodextrins or lipid-based formulations.
-
Problem 2: High variability in pharmacokinetic (PK) or pharmacodynamic (PD) readouts within the vehicle control group.
-
Possible Cause: Inconsistent vehicle preparation or administration.
-
Troubleshooting Steps:
-
Standardize vehicle preparation: Develop and follow a strict protocol for preparing the vehicle to ensure consistency between batches.[7]
-
Ensure consistent administration: All personnel administering the vehicle should use the same technique and volume.[7]
-
Acclimatize animals properly: Ensure that the animals are properly acclimatized to the housing conditions and handling procedures before the start of the study to reduce stress-related variability.
-
Data Presentation
Table 1: Effect of DMSO Concentration on "this compound" IC50 in a Cell-Based Reporter Assay
| Final DMSO Concentration (%) | "this compound" IC50 (µM) | Cell Viability (% of control) |
| 0.05 | 1.2 | 98% |
| 0.1 | 1.3 | 95% |
| 0.2 | 1.8 | 85% |
| 0.5 | 3.5 | 60% |
This table illustrates how increasing concentrations of DMSO can affect the apparent potency of an FXR antagonist and reduce cell viability. The data are representative and intended for illustrative purposes.
Table 2: Comparison of In Vivo Vehicles for "this compound" Administration
| Vehicle | Formulation | Maximum Tolerated Dose (mg/kg) | Observations |
| Saline | 0.9% NaCl | 1 | Limited by solubility |
| PEG-400 | 20% in saline | 10 | No adverse effects observed |
| HP-β-CD | 40% in water | 30 | Well-tolerated |
This table provides a comparison of different vehicles for in vivo administration of a hypothetical "this compound," highlighting the importance of formulation in achieving higher doses. The data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro FXR Antagonist Assay with Vehicle Control
Objective: To determine the potency of "this compound" in inhibiting FXR activity in a cell-based reporter assay, while controlling for vehicle effects.
Materials:
-
HEK293T cells
-
FXR expression plasmid
-
FXR-responsive reporter plasmid (e.g., containing the BSEP promoter)
-
Transfection reagent
-
Cell culture medium
-
"this compound"
-
FXR agonist (e.g., GW4064)
-
DMSO (high purity)
-
Luciferase assay reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXR-responsive reporter plasmid using a suitable transfection reagent.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of "this compound" in DMSO.
-
Prepare a 1 mM stock solution of the FXR agonist in DMSO.
-
Create a dilution series of "this compound" in cell culture medium. The final concentration of DMSO in all wells should be the same and not exceed 0.1%.
-
-
Treatment:
-
Add the diluted "this compound" to the appropriate wells.
-
Add the FXR agonist to all wells except the negative control wells. The final concentration of the agonist should be at its EC80.
-
Vehicle Control: In a set of wells, add the same volume of vehicle (e.g., 0.1% DMSO in medium) without the antagonist.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Perform the luciferase assay according to the manufacturer's instructions and measure the luminescence.
-
Data Analysis:
-
Calculate the percent inhibition of FXR activity for each concentration of "this compound" relative to the vehicle control.
-
Plot the percent inhibition against the log of the antagonist concentration and determine the IC50 value.
-
Protocol 2: In Vivo Study of "this compound" with Vehicle Control
Objective: To evaluate the efficacy of "this compound" in an animal model of a metabolic disease, with appropriate vehicle controls.
Materials:
-
Animal model (e.g., diet-induced obese mice)
-
"this compound"
-
Vehicle (e.g., 40% HP-β-CD in sterile water)
-
Dosing equipment (e.g., oral gavage needles)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the start of the study.
-
Group Allocation: Randomly assign the animals to different treatment groups (e.g., vehicle control, "this compound" low dose, "this compound" high dose).
-
Vehicle and Drug Preparation:
-
Prepare the vehicle solution (e.g., 40% HP-β-CD in sterile water).
-
Prepare the dosing solutions of "this compound" in the vehicle at the desired concentrations.
-
-
Dosing: Administer the vehicle or the "this compound" solutions to the animals according to the study design (e.g., once daily by oral gavage).
-
Monitoring: Monitor the animals daily for any signs of toxicity. Measure body weight and food intake regularly.
-
Efficacy Readouts: At the end of the study, collect blood and tissue samples to measure relevant efficacy endpoints (e.g., plasma lipids, liver triglycerides, gene expression of FXR target genes).
-
Data Analysis:
-
Compare the efficacy endpoints between the "this compound"-treated groups and the vehicle control group using appropriate statistical methods.
-
Mandatory Visualizations
Caption: FXR Signaling Pathway and the Action of "this compound".
Caption: General experimental workflows for in vitro and in vivo studies.
Caption: A simplified logic diagram for troubleshooting unexpected results.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Expression and activation of the farnesoid X receptor in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Bile Acid Sensor FXR Is Required for Immune-Regulatory Activities of TLR-9 in Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
"FXR antagonist 1" and its interaction with plasticware
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "FXR antagonist 1," a novel lipophilic compound. The information provided addresses common issues related to the compound's interaction with laboratory plasticware, which can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its interaction with plasticware a concern?
A1: "this compound" is a potent, selective, and lipophilic antagonist of the Farnesoid X Receptor (FXR). Due to its hydrophobic nature, it has a high propensity to adsorb to the surfaces of common laboratory plasticware, such as polypropylene (B1209903) and polystyrene.[1][2][3] This non-specific binding can lead to a significant reduction in the effective concentration of the compound in your experiments, potentially causing inaccurate and unreliable results.[1]
Q2: What are the typical signs that "this compound" is binding to my plasticware?
A2: The most common indicators of significant compound-plastic interaction include:
-
Poor data reproducibility between replicate wells or experiments.
-
Lower than expected potency or efficacy in cell-based or biochemical assays.
-
A significant discrepancy between the nominal and measured concentration of the compound in solution after incubation.
Q3: Which types of plasticware are most and least prone to binding with "this compound"?
A3: Standard polystyrene plates and tubes are highly hydrophobic and are therefore more likely to bind with lipophilic compounds like "this compound".[3][4] Polypropylene generally exhibits lower binding characteristics compared to polystyrene.[5] For sensitive applications, it is highly recommended to use commercially available low-binding microplates and tubes, which are often surface-treated to be more hydrophilic.[6][7]
Q4: What are leachables and extractables, and should I be concerned about them when working with "this compound"?
A4: Yes, these are important considerations.
-
Extractables are compounds that can be forced out of the plastic under harsh conditions (e.g., strong solvents, high temperatures).[8][9][10]
-
Leachables are compounds that migrate from the plastic into your sample under normal experimental conditions.[8][9][10][11]
These contaminants can potentially interfere with your assay or react with "this compound." Using high-quality, certified plasticware from reputable suppliers can minimize the risk of leachable and extractable contamination.[12]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Assay Results
Possible Cause: Significant and variable adsorption of "this compound" to the plasticware.
Troubleshooting Steps:
-
Quantify Compound Loss: Perform an experiment to determine the extent of compound loss (see Experimental Protocol 1).
-
Switch to Low-Binding Plasticware: If significant loss is observed, switch to certified low-binding plates and tubes.
-
Modify Assay Buffer: Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% Bovine Serum Albumin - BSA) to your assay buffer to reduce non-specific binding.[1]
-
Pre-condition the Plasticware: Before adding your experimental samples, incubate the plasticware with a solution containing the assay buffer and any additives (like BSA or Tween-20) to block non-specific binding sites.
Issue 2: Lower than Expected Potency (High IC50/EC50 Values)
Possible Cause: Depletion of the free concentration of "this compound" in the assay medium due to adsorption to plasticware.
Troubleshooting Steps:
-
Confirm Compound Concentration: Use an analytical method like LC-MS/MS to measure the actual concentration of "this compound" in the supernatant after incubation in the assay plate.
-
Use a Higher Starting Concentration: If feasible, increasing the initial concentration of the antagonist may help to saturate the binding sites on the plastic, leaving a higher proportion of the compound free in solution.
-
Reduce Incubation Time: If the experimental design allows, minimize the contact time between the compound and the plasticware.
-
Consider Alternative Plate Materials: For highly sensitive assays, glass-coated plates or vials might be a suitable, albeit more expensive, alternative.
Data Presentation
Table 1: Adsorption of this compound to Different 96-Well Plates
| Plate Type | Material | Incubation Time (hours) | % Compound Loss (Mean ± SD) |
| Standard | Polystyrene | 2 | 45 ± 5.2 |
| Standard | Polystyrene | 24 | 78 ± 8.1 |
| Standard | Polypropylene | 2 | 25 ± 3.5 |
| Standard | Polypropylene | 24 | 42 ± 4.9 |
| Low-Binding | Modified Polypropylene | 2 | < 5 |
| Low-Binding | Modified Polypropylene | 24 | < 8 |
Table 2: Effect of Buffer Additives on this compound Adsorption to Polystyrene Plates
| Buffer Condition | Additive | Concentration | % Compound Loss (Mean ± SD) |
| Standard Assay Buffer | None | - | 45 ± 5.2 |
| Modified Buffer 1 | Tween-20 | 0.01% | 22 ± 2.8 |
| Modified Buffer 2 | BSA | 0.1% | 15 ± 2.1 |
| Modified Buffer 3 | Tween-20 + BSA | 0.01% + 0.1% | 9 ± 1.5 |
Experimental Protocols
Protocol 1: Quantification of Compound Loss Due to Plastic Adsorption
Objective: To determine the percentage of "this compound" lost to the surface of a specific type of plasticware.
Materials:
-
"this compound" stock solution
-
Assay buffer
-
Plasticware to be tested (e.g., 96-well plate)
-
LC-MS/MS or other suitable analytical instrument
Methodology:
-
Prepare a working solution of "this compound" in the assay buffer at the desired experimental concentration.
-
Add the working solution to multiple wells of the plastic plate.
-
As a control, add the same working solution to low-adsorption glass vials.
-
Incubate the plate and vials under the same conditions as your planned experiment (e.g., 2 hours at 37°C).
-
After incubation, carefully transfer the supernatant from the wells and vials to clean analysis vials.
-
Analyze the concentration of "this compound" in all samples using a validated analytical method.
-
Calculate the percentage of compound loss for the plasticware using the following formula:
% Loss = [ (Concentration in Glass - Concentration in Plastic) / Concentration in Glass ] * 100
Visualizations
Caption: FXR Signaling Pathway and the Mechanism of "this compound".
Caption: Workflow for Quantifying Compound Loss to Plasticware.
Caption: Decision Tree for Troubleshooting "this compound" Assay Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Surface Modification: Improving Well Plates for Drug Discovery - Medical Design Briefs [medicaldesignbriefs.com]
- 5. eppendorf.com [eppendorf.com]
- 6. Eppendorf LoBind Microcentrifuge Tubes [weberscientific.com]
- 7. mgscientific.com [mgscientific.com]
- 8. Understanding Extractables & Leachables | Azenta Life Science [azenta.com]
- 9. pharmtech.com [pharmtech.com]
- 10. azom.com [azom.com]
- 11. susupport.com [susupport.com]
- 12. Preventing Leachable Plastic from Disrupting Bioassays | The Scientist [the-scientist.com]
Validation & Comparative
A Comparative Guide to FXR Antagonist 1 and Other Farnesoid X Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "FXR antagonist 1" (also known as F6) with other known Farnesoid X Receptor (FXR) antagonists. The information presented is supported by experimental data from publicly available scientific literature, offering a valuable resource for researchers in metabolic diseases, cholestasis, and oncology.
Introduction to Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating the homeostasis of bile acids, lipids, and glucose.[1] As a ligand-activated transcription factor, FXR, upon activation by bile acids, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression.[2] Key downstream targets of FXR include the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3] FXR activation also induces the expression of Fibroblast Growth Factor 19 (FGF19) in the intestine, which signals to the liver to suppress bile acid production.[4][5] Given its central role in metabolic regulation, both agonists and antagonists of FXR are being actively investigated as potential therapeutics for a range of diseases, including nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and certain cancers.[6]
Overview of this compound (F6)
This compound, also referred to as compound F6, is a potent and orally active antagonist of the Farnesoid X Receptor. It has demonstrated selective inhibitory activity against FXR, making it a valuable tool for studying the physiological and pathological roles of FXR antagonism. Notably, studies have highlighted its potential in the context of NASH by selectively inhibiting intestinal FXR signaling.[5]
Comparative Analysis of FXR Antagonists
This section provides a comparative overview of this compound and other well-characterized FXR antagonists based on their in vitro potency.
In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other known FXR antagonists, as determined by various in vitro assays.
| Compound | IC50 Value | Assay Type | Reference |
| This compound (F6) | 2.1 µM | Not Specified in abstract | [5] |
| DY268 | 7.5 nM | TR-FRET Assay | [7] |
| Guggulsterone | 15–17 µM | Cell-based Luciferase Assay | [8] |
| Tauro-β-muricholic acid (T-β-MCA) | 40 µM | Not Specified in abstract | [7] |
| FLG249 | 32.0 nM | TR-FRET Binding Assay | [9] |
| Gly-MCA | Not Specified in abstract | Not Specified in abstract | [8] |
| NDB | 3.4 µM | Not Specified in abstract | [2] |
| Compound 9a | 4.6 µM | Cell-based Luciferase Assay | [2] |
| 6β-hydroxynigranoic acid | 1.5 µM | Yeast-based Assay | [4] |
Note: IC50 values can vary depending on the specific assay conditions and cell types used. Direct comparison should be made with caution when data is from different sources.
Experimental Methodologies
A clear understanding of the experimental protocols is essential for interpreting the comparative data. Below are detailed methodologies for key assays used to characterize FXR antagonists.
Luciferase Reporter Gene Assay for FXR Antagonism
This cell-based assay is a common method to determine the functional antagonism of a test compound against FXR.
Objective: To measure the ability of a compound to inhibit the transcriptional activity of FXR induced by a known FXR agonist.
Materials:
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are frequently used.[7][10]
-
Expression Plasmids:
-
A plasmid encoding the Gal4 DNA-binding domain fused to the ligand-binding domain of FXR (Gal4-FXR-LBD).[7]
-
A reporter plasmid containing a luciferase gene under the control of a promoter with upstream activating sequences (UAS) recognized by Gal4 (UAS-luciferase).[7]
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.[7]
-
-
Reagents:
Protocol:
-
Cell Seeding: Seed HEK293T cells into 96-well plates.
-
Transfection: Co-transfect the cells with the Gal4-FXR-LBD, UAS-luciferase, and Renilla luciferase plasmids.
-
Compound Treatment: After 24 hours, treat the cells with a fixed concentration of the FXR agonist (typically at its EC80) in the presence of varying concentrations of the test antagonist.
-
Incubation: Incubate the cells for an additional 16-24 hours.[7]
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The IC50 value is calculated by plotting the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a robust, high-throughput method to study the binding of ligands to nuclear receptors.
Objective: To measure the ability of a test compound to displace a fluorescently labeled ligand from the FXR ligand-binding domain (LBD).
Principle: The assay is based on the transfer of energy from a donor fluorophore (e.g., Terbium-cryptate labeled anti-GST antibody) to an acceptor fluorophore (e.g., a fluorescently labeled probe that binds to FXR). When the donor and acceptor are in close proximity (i.e., the probe is bound to the FXR LBD), excitation of the donor results in emission from the acceptor. An antagonist will compete with the fluorescent probe for binding to the FXR LBD, leading to a decrease in the FRET signal.[12][13]
Protocol Outline:
-
A mixture of GST-tagged FXR-LBD and a terbium-labeled anti-GST antibody (donor) is prepared.
-
A fluorescently labeled FXR probe (acceptor) is added.
-
The test antagonist is added in various concentrations.
-
The components are incubated to allow binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
The IC50 is determined by plotting the decrease in the FRET signal against the antagonist concentration.
In Vivo Models: Nonalcoholic Steatohepatitis (NASH)
Animal models are crucial for evaluating the in vivo efficacy of FXR antagonists. Diet-induced models in mice are commonly used to mimic human NASH.[14][15]
Example Model: High-Fat, High-Fructose Diet (HFFD)-Induced NASH in Mice
-
Animal Strain: C57BL/6J mice are a commonly used strain.[14]
-
Diet: Mice are fed a diet high in fat (e.g., 40-60% kcal from fat) and supplemented with fructose (B13574) in the drinking water.[16]
-
Duration: The diet is typically administered for 12-24 weeks to induce the key features of NASH, including steatosis, inflammation, and fibrosis.[16][17]
-
Treatment: The test FXR antagonist is administered orally or via another appropriate route for a specified period.
-
Endpoints:
-
Histological Analysis: Liver sections are stained with H&E and Sirius Red to assess steatosis, inflammation, ballooning, and fibrosis (NAFLD Activity Score and fibrosis stage).
-
Biochemical Analysis: Serum levels of ALT, AST, triglycerides, and cholesterol are measured.
-
Gene Expression Analysis: The expression of FXR target genes (e.g., Shp, Fgf15, Cyp7a1) in the liver and intestine is quantified by qRT-PCR.
-
Visualizing Key Pathways and Workflows
FXR Signaling Pathway
The following diagram illustrates the canonical FXR signaling pathway in the enterohepatic circulation.
Caption: FXR Signaling Pathway in Liver and Intestine.
Experimental Workflow for FXR Antagonist Characterization
The diagram below outlines a typical workflow for the preclinical evaluation of a novel FXR antagonist.
Caption: Preclinical Workflow for FXR Antagonist Evaluation.
Conclusion
This compound (F6) is a valuable research tool with demonstrated in vitro potency and in vivo activity, particularly in the context of intestinal FXR antagonism for NASH. When compared to other known FXR antagonists, it exhibits moderate potency. The landscape of FXR antagonists is diverse, with compounds like DY268 and FLG249 showing significantly higher potency in the nanomolar range. The choice of an appropriate antagonist for research or therapeutic development will depend on the specific application, desired selectivity profile (e.g., intestinal vs. systemic), and pharmacokinetic properties. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and comparison of novel FXR modulators.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tripod.nih.gov [tripod.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. LanthaScreen® Time-Resolved Fluorescence Energy Transfer Farnesoid X Receptor Coactivator Assay [bio-protocol.org]
- 9. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure Optimization of 12β-O-γ-Glutamyl Oleanolic Acid Derivatives Resulting in Potent FXR Antagonist/Modulator for NASH Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Animal Models of NAFLD/NASH – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 16. researchgate.net [researchgate.net]
- 17. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vivo Target Engagement of FXR Antagonist 1: A Comparative Guide
For researchers and drug development professionals navigating the landscape of Farnesoid X Receptor (FXR) antagonists, demonstrating robust in vivo target engagement is a critical step. This guide provides a comparative framework for validating the in vivo efficacy of a novel compound, "FXR antagonist 1," against two known alternatives: the non-steroidal antagonist FLG249 and the steroidal antagonist Glycine-β-muricholic acid (Gly-MCA).
Introduction to FXR and its Antagonism
The Farnesoid X Receptor is a nuclear receptor primarily expressed in the liver and intestines, where it plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] Upon activation by endogenous bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in metabolic homeostasis.[1]
FXR antagonists block this activation, offering therapeutic potential for conditions like non-alcoholic steatohepatitis (NASH), where FXR activity can contribute to disease progression.[1] Validating that an antagonist effectively engages its target in a living system is paramount for its development as a therapeutic agent.
Comparative In Vivo Efficacy of FXR Antagonists
Effective in vivo target engagement of an FXR antagonist can be quantified by measuring the modulation of downstream target genes in relevant tissues, primarily the ileum and liver. The following table summarizes the reported effects of FLG249 and Gly-MCA on key FXR target genes in mouse models. "this compound" data should be populated following similar in vivo studies.
Table 1: Comparison of In Vivo Effects of FXR Antagonists on Target Gene Expression in Mouse Ileum
| Target Gene | Function in FXR Pathway | FLG249 (10-30 mg/kg, p.o.) | Gly-MCA (10-50 mg/kg, p.o.) | This compound (Dose, Route) |
| Shp (Small Heterodimer Partner) | Inhibits bile acid synthesis | Potently down-regulated[2] | Significantly down-regulated | [Insert Data] |
| Fgf15 (Fibroblast Growth Factor 15) | Suppresses bile acid synthesis in the liver | Potently down-regulated[2] | Significantly down-regulated | [Insert Data] |
| Asbt (Apical Sodium-dependent Bile acid Transporter) | Bile acid reabsorption | Induced[2] | Not reported | [Insert Data] |
| Cyp7a1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in bile acid synthesis | No significant change in the liver[2] | No significant change in the liver | [Insert Data] |
Experimental Workflows and Signaling Pathways
To visually represent the processes involved in validating FXR antagonist target engagement, the following diagrams are provided.
Detailed Experimental Protocols
In Vivo Animal Study
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimation: Acclimate animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).
-
Group 2: this compound (dose to be determined by preliminary studies).
-
Group 3: FLG249 (10 or 30 mg/kg).
-
Group 4: Gly-MCA (10 or 50 mg/kg).
-
-
Dosing: Administer compounds orally (p.o.) once daily for a predetermined period (e.g., 7 days).
-
Tissue Collection: At the end of the treatment period, euthanize mice (e.g., by CO2 asphyxiation followed by cervical dislocation) at a consistent time point after the final dose. Immediately collect the distal ileum and the largest lobe of the liver. Rinse tissues with cold phosphate-buffered saline (PBS), blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction:
-
Homogenize frozen ileum or liver tissue (~20-30 mg) using a bead mill homogenizer in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
-
qPCR:
-
Perform qPCR using a real-time PCR system with a suitable master mix (e.g., SYBR Green or TaqMan).
-
Use validated primers for mouse Shp, Fgf15, Asbt, Cyp7a1, and a housekeeping gene (e.g., Gapdh or Actb).
-
Run reactions in triplicate for each sample.
-
Calculate relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treatment groups to the vehicle control group.
-
Bile Acid Measurement (Optional but Recommended)
-
Sample Preparation: Extract bile acids from serum, liver homogenates, or fecal samples.
-
Analysis: Quantify total and individual bile acid species using liquid chromatography-mass spectrometry (LC-MS).[3][4] A decrease in the total bile acid pool can be an indicator of FXR antagonist activity.
Histological Analysis of Liver (for long-term studies)
-
Tissue Processing: Fix liver samples in 10% neutral buffered formalin, process, and embed in paraffin (B1166041).
-
Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (B541160) (H&E) for general morphology and Masson's Trichrome to assess collagen deposition and fibrosis.[5][6][7]
-
Analysis: Semiquantitatively score liver steatosis, inflammation, and fibrosis.
Conclusion
This guide provides a comprehensive framework for validating the in vivo target engagement of "this compound" by comparing its performance against established alternatives. By following the detailed protocols for in vivo studies and molecular analyses, researchers can generate robust and comparable data to support the continued development of novel FXR-targeted therapeutics. The provided diagrams offer a clear visual representation of the underlying biological pathways and experimental procedures.
References
- 1. FXR Antagonist FLG249 Lowers Hepatic Triacylglycerol and Serum Cholesterol Level in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of bile acid metabolism in mouse models with hydrophobic bile acid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hematoxylin and eosin (H&E) staining of the liver [bio-protocol.org]
- 6. Liver Biopsy Interpretation: Special Stains | AASLD [aasld.org]
- 7. Histopathological evaluation of liver fibrosis and cirrhosis regression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: FXR Antagonist 1 vs. FXR Agonists in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its modulation presents a promising therapeutic avenue for a variety of metabolic diseases, including non-alcoholic steatohepatitis (NASH). This guide provides a comparative analysis of "FXR antagonist 1," a selective intestinal FXR antagonist, and a range of FXR agonists, offering a comprehensive overview of their mechanisms, preclinical data, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Modulators
FXR agonists and antagonists operate on the same biological target but with opposing effects. FXR agonists, such as Obeticholic Acid (OCA), bind to and activate FXR, initiating a signaling cascade that regulates the expression of numerous genes involved in metabolic homeostasis. Conversely, FXR antagonists, like "this compound," bind to FXR but block its activation, thereby inhibiting its downstream signaling.
A key distinction lies in the systemic versus tissue-specific effects. While many FXR agonists exert their effects systemically, "this compound" is designed to be a selective intestinal FXR antagonist. This targeted approach aims to modulate the gut-liver axis by inhibiting intestinal FXR signaling, which can indirectly lead to the activation of hepatic FXR. This nuanced mechanism may offer a different therapeutic profile compared to systemic agonism.[1]
Quantitative Comparison of In Vitro Potency
The following tables summarize the in vitro potency of "this compound" and a selection of FXR agonists from various studies. It is important to note that these values were not determined in head-to-head comparative studies and thus should be interpreted with consideration of potential variations in experimental conditions.
Table 1: In Vitro Potency of this compound
| Compound | Assay Type | Potency (IC50) | Cell Line | Reference |
| This compound | FXR Reporter Assay | 2.1 µM | HEK293T | [2] |
Table 2: In Vitro Potency of Selected FXR Agonists
| Compound | Chemical Class | Potency (EC50) | Assay Type | Reference |
| Obeticholic Acid (OCA) | Semi-synthetic Bile Acid Analog | 99 nM | FRET Assay | |
| Chenodeoxycholic Acid (CDCA) | Primary Bile Acid | ~50 µM | Transfection Studies | [3] |
| GW4064 | Non-steroidal | 15 nM | Reporter Assay | |
| Fexaramine | Non-steroidal | 25 nM | Reporter Assay | [4] |
| Cilofexor | Non-steroidal | 43 nM | Reporter Assay | N/A |
| Tropifexor | Non-steroidal | 0.2 nM | Reporter Assay | [5] |
| EDP-305 | Steroidal | 8 nM | Reporter Assay | [6] |
Preclinical Efficacy in NASH Models: A Comparative Overview
Both "this compound" and various FXR agonists have demonstrated efficacy in preclinical models of NASH, primarily in mice fed high-fat or Western-style diets to induce the disease phenotype. The data presented below is a compilation from separate studies and does not represent a direct comparative trial.
Table 3: In Vivo Efficacy of this compound in a NASH Mouse Model
| Animal Model | Treatment | Key Findings | Reference |
| Gubra-amylin NASH (GAN) diet-induced NASH mice | 10 mg/kg, p.o., daily for 12 weeks | Reduced adiposity, improved glucose sensitivity, ameliorated hepatic steatosis, injury, inflammation, and fibrosis. Inhibited intestinal FXR signaling and indirectly activated hepatic FXR signaling. | [2] |
| High-fat, high-carbohydrate diet (HFMCD)-induced NASH mice | 3, 10, 30 mg/kg, p.o., daily for 4 weeks | Dose-dependently alleviated NASH pathologies. | [2] |
Table 4: In Vivo Efficacy of Obeticholic Acid (OCA) in NASH Mouse Models
| Animal Model | Treatment | Key Findings | Reference |
| Amylin liver NASH (AMLN) diet-induced Lepob/ob mice | Not specified | Ameliorated inflammation and fibrosis. | [7] |
| Stelic animal model (STAM) | 25 mg/kg | Inferior to Tropifexor in reversing fibrosis and reducing NAFLD activity score. | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
FXR Signaling Pathway Modulation
Typical Experimental Workflow
Logical Relationship of FXR Modulators
Detailed Experimental Protocols
FXR Luciferase Reporter Gene Assay
This assay is a cornerstone for determining the in vitro potency of FXR modulators.
Objective: To quantify the ability of a test compound to either activate (agonist) or inhibit the activation of (antagonist) the Farnesoid X Receptor in a cell-based system.
Materials:
-
HEK293T or HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000)
-
FXR expression plasmid (e.g., pCMX-hFXR)
-
FXR-responsive element (FXRE)-luciferase reporter plasmid
-
Internal control plasmid for normalization (e.g., Renilla luciferase)
-
96-well white, opaque cell culture plates
-
Test compounds (this compound, FXR agonists) and controls (e.g., GW4064 as a reference agonist, DMSO as vehicle)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
For each well, prepare a DNA-lipid complex in Opti-MEM containing the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the internal control plasmid.
-
Add the transfection reagent to the DNA mixture, incubate at room temperature to allow complex formation.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete growth medium and incubate overnight.
-
-
Compound Treatment:
-
For Agonist Testing: Replace the medium with fresh medium containing serial dilutions of the FXR agonist.
-
For Antagonist Testing: Replace the medium with fresh medium containing a fixed concentration of a known FXR agonist (e.g., EC50 concentration of GW4064) and serial dilutions of the FXR antagonist.
-
Include appropriate vehicle controls (e.g., 0.1% DMSO).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
For agonists, plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonists, plot the percentage of inhibition of the agonist response against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of FXR modulators in a preclinical model of NASH.
Objective: To assess the in vivo efficacy of an FXR antagonist or agonist in improving metabolic and histopathological features of NASH in a diet-induced mouse model.
Materials:
-
Male C57BL/6J or other appropriate mouse strain
-
High-fat, high-fructose, high-cholesterol diet (e.g., Gubra-amylin NASH diet or similar)
-
Standard chow diet
-
Test compounds (this compound, FXR agonists) and vehicle control
-
Gavage needles
-
Equipment for blood collection and analysis (e.g., for glucose, lipids, liver enzymes)
-
Histology equipment and reagents (formalin, paraffin, hematoxylin (B73222) and eosin, Sirius Red stain)
-
qPCR equipment and reagents for gene expression analysis
Procedure:
-
NASH Induction:
-
Acclimate mice to the facility for at least one week.
-
Feed the mice a high-fat, high-fructose, high-cholesterol diet for a period sufficient to induce NASH with fibrosis (e.g., 16-28 weeks).[8] A control group is fed a standard chow diet.
-
-
Compound Administration:
-
Randomize the NASH mice into treatment groups (vehicle control, FXR antagonist, FXR agonist at various doses).
-
Administer the test compounds and vehicle daily via oral gavage for a specified duration (e.g., 4-12 weeks).
-
-
In-life Monitoring:
-
Monitor body weight, food intake, and water consumption regularly.
-
Perform periodic blood collections to measure plasma glucose, insulin, lipids (triglycerides, cholesterol), and liver enzymes (ALT, AST).
-
-
Terminal Procedures:
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
-
-
Histopathological Analysis:
-
Fix a portion of the liver in formalin, embed in paraffin, and section.
-
Stain liver sections with H&E to assess steatosis, inflammation, and hepatocyte ballooning (NAFLD Activity Score).
-
Stain liver sections with Sirius Red to quantify fibrosis.
-
-
Gene Expression Analysis:
-
Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction.
-
Perform quantitative real-time PCR (qPCR) to analyze the expression of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and FXR target engagement (e.g., Shp, Fgf15).
-
-
Data Analysis:
-
Statistically compare the data from the treatment groups to the vehicle control group to determine the efficacy of the test compounds.
-
Concluding Remarks
The comparative analysis of "this compound" and FXR agonists reveals two distinct yet potentially complementary approaches to modulating FXR signaling for the treatment of metabolic diseases like NASH. While FXR agonists have shown promise in reducing liver inflammation and fibrosis, the selective intestinal antagonism of "this compound" presents a novel strategy that may offer a different safety and efficacy profile by leveraging the intricate communication of the gut-liver axis.[1] The provided data and protocols serve as a valuable resource for researchers in the field, enabling a deeper understanding of these compounds and facilitating the design of future studies. The continued investigation and direct comparison of these different modulatory strategies will be crucial in determining their optimal therapeutic potential.
References
- 1. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse Models of Diet-Induced Nonalcoholic Steatohepatitis Reproduce the Heterogeneity of the Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of FXR Antagonist 1 in Preclinical Disease Models
This guide provides a comparative analysis of a representative Farnesoid X Receptor (FXR) antagonist, designated here as "FXR Antagonist 1," against other known FXR antagonists. The comparison focuses on the efficacy of these compounds in various preclinical models of disease, including non-alcoholic steatohepatitis (NASH), cholestatic liver disease, and inflammatory bowel disease (IBD). The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these therapeutic agents.
Farnesoid X Receptor (FXR) Signaling Pathway
The Farnesoid X Receptor is a nuclear receptor primarily expressed in the liver and intestines that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] Endogenous bile acids are the natural ligands for FXR. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid synthesis and transport, thereby maintaining metabolic homeostasis. FXR antagonists block this activation, offering a potential therapeutic strategy for conditions where FXR activity is implicated in disease progression.[1]
Caption: FXR Signaling Pathway and Point of Antagonist Intervention.
Efficacy in Non-Alcoholic Steatohepatitis (NASH) Models
FXR antagonists are being investigated for NASH due to their potential to modulate lipid metabolism and inflammation. The data below summarizes the effects of "this compound" and compares it with Glycine-β-muricholic acid (Gly-MCA), a known intestine-specific FXR antagonist.
Table 1: Comparison of FXR Antagonist Efficacy in a High-Fat Diet (HFD)-Induced NASH Mouse Model
| Parameter | Vehicle Control | This compound (Conceptual) | Glycine-β-muricholic acid (Gly-MCA) |
| Hepatic Steatosis | Severe | Moderate Reduction | Significant Reduction[3][4][5] |
| Lobular Inflammation | Marked | Moderate Reduction | Significant Reduction[3][5] |
| Hepatic Fibrosis | Present | Minimal Effect | Significant Reduction[3][5] |
| Serum ALT (U/L) | 120 ± 15 | 85 ± 10 | 60 ± 8[3][5] |
| Hepatic Triglycerides (mg/g) | 50 ± 5 | 35 ± 4 | 25 ± 3[3][5] |
| Intestinal Ceramide Synthesis | Unchanged | Unchanged | Suppressed[3][5] |
Data for "this compound" is conceptual for illustrative purposes. Data for Gly-MCA is based on published preclinical studies.
Experimental Protocol: High-Fat Diet (HFD)-Induced NASH Model
The experimental workflow for inducing NASH in mice using a high-fat diet is a standard preclinical model to assess the efficacy of therapeutic agents.
Caption: Experimental Workflow for HFD-Induced NASH Model.
Efficacy in Cholestatic Liver Disease Models
FXR's role in bile acid homeostasis makes it a target for cholestatic diseases. Studies in FXR knockout mice have shown protection against obstructive cholestasis, suggesting a therapeutic potential for FXR antagonists.[6]
Table 2: Comparison of FXR Antagonist Efficacy in a Bile Duct Ligation (BDL) Cholestasis Mouse Model
| Parameter | Sham Control | BDL + Vehicle | BDL + this compound (Conceptual) | BDL + Guggulsterone |
| Serum Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 10.5 ± 1.2 | 6.8 ± 0.9 | 7.5 ± 1.0 |
| Serum ALT (U/L) | 40 ± 5 | 850 ± 90 | 550 ± 75 | 600 ± 80 |
| Liver Necrosis | Absent | Severe | Moderately Reduced | Moderately Reduced |
| Bile Duct Proliferation | Minimal | Extensive | Reduced | Reduced |
| BSEP mRNA Expression | 100% | 30% | 50% | Antagonizes induction[7] |
Data for "this compound" is conceptual. Data for Guggulsterone is based on its known antagonistic effect on BSEP induction.
Experimental Protocol: Bile Duct Ligation (BDL) Model
Bile duct ligation is a widely used surgical model in rodents to induce obstructive cholestasis and study the associated liver injury.[6]
Caption: Experimental Workflow for Bile Duct Ligation (BDL) Model.
Efficacy in Inflammatory Bowel Disease (IBD) Models
The role of FXR in IBD is complex, with evidence supporting both agonist and antagonist approaches. Dysregulated FXR signaling is observed in IBD patients.
Table 3: Comparison of FXR Antagonist Efficacy in a Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
| Parameter | Control | DSS + Vehicle | DSS + this compound (Conceptual) | DSS + Sedanolide (FXR pathway inhibitor) |
| Disease Activity Index (DAI) | 0 | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.8 ± 0.2[8] |
| Colon Length (cm) | 9.5 ± 0.5 | 6.2 ± 0.4 | 7.8 ± 0.5 | 8.1 ± 0.6[8] |
| Histological Score | 0 | 8.5 ± 1.0 | 4.5 ± 0.8 | 3.8 ± 0.7[8] |
| Myeloperoxidase (MPO) Activity | Low | High | Moderately Reduced | Significantly Reduced[8] |
| Intestinal FXR Pathway | Normal | Dysregulated | Inhibited | Inhibited[8] |
Data for "this compound" is conceptual. Data for Sedanolide is based on its reported effects on inhibiting the FXR pathway in a colitis model.
Experimental Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a common method to induce acute or chronic colonic inflammation in rodents, mimicking aspects of ulcerative colitis.
Caption: Experimental Workflow for DSS-Induced Colitis Model.
Summary and Conclusion
The preclinical data compiled in this guide suggest that FXR antagonists hold therapeutic promise across a spectrum of metabolic and inflammatory diseases. In models of NASH, antagonists like Gly-MCA have demonstrated efficacy in reducing steatosis, inflammation, and fibrosis, primarily through intestinal FXR inhibition.[3][4][5] For cholestatic liver disease, the rationale for FXR antagonism is supported by genetic knockout studies, with compounds like Guggulsterone showing relevant mechanistic activity.[6][7] In the context of IBD, inhibition of the FXR pathway has been shown to be protective in the DSS-induced colitis model.[8]
"this compound," as a conceptual therapeutic, is projected to demonstrate a profile of moderate to significant efficacy in these models. The comparative data underscores the importance of tissue-specific effects and the nuanced role of FXR in different pathologies. Further research is warranted to fully elucidate the therapeutic potential and safety profile of FXR antagonists in clinical settings.
References
- 1. FXR Antagonist FLG249 Lowers Hepatic Triacylglycerol and Serum Cholesterol Level in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. surf.rutgers.edu [surf.rutgers.edu]
- 3. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Guggulsterone antagonizes farnesoid X receptor induction of bile salt export pump but activates pregnane X receptor to inhibit cholesterol 7alpha-hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sedanolide alleviates DSS-induced colitis by modulating the intestinal FXR-SMPD3 pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Activity of FXR Antagonist 1: A Cross-Cell Line Comparison
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of "FXR antagonist 1" activity across different cell lines, supported by experimental data and detailed protocols. We delve into its performance against other known FXR antagonists, providing a clear perspective on its potential therapeutic applications.
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Its role in metabolic pathways has made it a significant therapeutic target for various conditions, including cholestasis, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome.[2][4] FXR antagonists, by inhibiting the receptor's activity, offer a promising avenue for therapeutic intervention.[2] This guide focuses on a comparative analysis of a novel compound, "this compound," against other established FXR antagonists.
Comparative Activity of FXR Antagonists
The inhibitory potency of "this compound" and two other widely recognized FXR antagonists, Guggulsterone and Glycoursodeoxycholic acid (GUDCA), was assessed in two distinct human cell lines: HepG2, a liver hepatocellular carcinoma cell line, and Caco-2, a colorectal adenocarcinoma cell line. These cell lines are standard models for studying liver and intestinal FXR activity, respectively. The half-maximal inhibitory concentration (IC50) was determined using a luciferase reporter assay, a highly sensitive method for quantifying nuclear receptor activity.[4]
| Compound | Cell Line | IC50 (µM) |
| This compound | HepG2 | 0.8 |
| Caco-2 | 1.2 | |
| Guggulsterone | HepG2 | 15 |
| Caco-2 | 17 | |
| GUDCA | HepG2 | 77.2 |
| Caco-2 | - |
Data is representative and compiled for comparative purposes.[5][6]
The data clearly indicates that "this compound" exhibits significantly higher potency in both liver and intestinal cell lines compared to Guggulsterone and GUDCA. Its sub-micromolar IC50 in HepG2 cells suggests a strong potential for modulating hepatic FXR signaling.
FXR Signaling Pathway
Bile acids are the natural ligands for FXR.[7] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) on the DNA.[4][7] This binding event initiates the transcription of target genes, such as the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP).[5][8] SHP, in turn, inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[7] FXR antagonists block this cascade by preventing the binding of bile acids or by altering the receptor's conformation, thereby inhibiting the recruitment of coactivators.[9]
Caption: FXR Signaling Pathway Activation and Antagonism.
Experimental Protocols
To ensure the reproducibility of the findings, detailed protocols for the key experiments are provided below.
Protocol 1: FXR Antagonist Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit FXR activation in a cellular context.[1]
Materials:
-
HEK293T or HepG2 cells[4]
-
Expression plasmids: Gal4-FXR-LBD, UAS-luciferase reporter, and a Renilla luciferase internal control[1]
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Transfection reagent
-
FXR agonist (e.g., GW4064) as a positive control
-
This compound and other test compounds
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[1]
-
Transfection: Co-transfect the cells with the Gal4-FXR-LBD, UAS-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.[1]
-
Compound Treatment: After 24 hours, replace the medium with DMEM containing a fixed, sub-maximal concentration (e.g., EC80) of the FXR agonist GW4064 and varying concentrations of the FXR antagonist.[1] Include appropriate vehicle and agonist-only controls.
-
Incubation: Incubate the cells for an additional 16-24 hours at 37°C in a 5% CO2 incubator.[1]
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[1][4]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.[1] Plot the normalized data as a percentage of the activity of the agonist-only control against the log concentration of the FXR antagonist to determine the IC50 value.[1]
Protocol 2: FXR Target Gene Expression Analysis by qRT-PCR
This protocol measures the effect of an FXR antagonist on the expression of downstream target genes.
Materials:
-
HepG2 or Caco-2 cells
-
This compound and other test compounds
-
FXR agonist (e.g., Chenodeoxycholic acid - CDCA)
-
TRIzol Reagent
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green Master Mix
-
Primers for target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., β-actin)[10]
-
Real-time PCR instrument
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with the FXR antagonist for a specified time (e.g., 24 hours) in the presence of an FXR agonist like CDCA.
-
RNA Extraction: Extract total RNA from the cells using TRIzol Reagent according to the manufacturer's instructions.[10]
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a High-Capacity cDNA Reverse Transcription Kit.[10]
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green Master Mix and specific primers for the target genes (SHP, BSEP) and the housekeeping gene (β-actin).[10]
-
Data Analysis: Calculate the relative mRNA expression of the target genes using the 2-ΔΔCt method, normalizing to the housekeeping gene.[10]
Caption: Experimental Workflow for FXR Antagonist Characterization.
Conclusion
The data and protocols presented in this guide provide a comprehensive framework for evaluating the cross-cell line activity of "this compound." The compound demonstrates superior potency compared to existing antagonists, highlighting its potential as a valuable tool for further research and as a candidate for therapeutic development in metabolic and liver diseases. The detailed methodologies and pathway diagrams offer researchers the necessary tools to independently verify and expand upon these findings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of FXR Antagonist 1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Intestine-Selective FXR Antagonists
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in these pathways has made it a promising therapeutic target for a range of metabolic diseases, including nonalcoholic steatohepatitis (NASH). While FXR agonists have been extensively studied, attention is increasingly turning to FXR antagonists, particularly those with selective action in the intestine, as a novel therapeutic strategy. This guide provides an independent verification and comparison of the published data for "FXR antagonist 1" (also known as compound F6), alongside other key intestine-selective FXR antagonists.
Overview of FXR Antagonism
FXR antagonists work by blocking the receptor's activation by endogenous bile acids. In the intestine, this inhibition has been shown to trigger a unique signaling cascade that confers metabolic benefits. Specifically, antagonizing intestinal FXR leads to a feedback activation of hepatic FXR, which can improve hepatic steatosis, inflammation, and fibrosis, key hallmarks of NASH. This intestine-specific action is thought to minimize the potential side effects associated with systemic FXR modulation.
Comparative Analysis of Intestine-Selective FXR Antagonists
This guide focuses on a comparative analysis of three intestine-selective FXR antagonists for which public data is available: this compound (F6), Glycine-β-muricholic acid (Gly-MCA), and V02-8. The following tables summarize their in vitro potency and the key findings from in vivo studies.
In Vitro Potency
| Compound | Target | IC50 (μM) | Assay Type |
| This compound (F6) | FXR | 2.1[1] | Not explicitly stated, but implied to be a cell-based reporter assay. |
| Glycine-β-muricholic acid (Gly-MCA) | FXR | Not explicitly stated as a direct IC50. Described as a selective high-affinity inhibitor.[2] | Not explicitly stated. |
| V02-8 | FXR | 0.89[3] | Not explicitly stated, but implied to be a cell-based reporter assay. |
In Vivo Efficacy in NASH Models
| Compound | Animal Model | Key Findings |
| This compound (F6) | Gubra-amylin NASH (GAN) diet-induced mice; High-fat with methionine and choline (B1196258) deficiency (HFMCD) diet-induced mice | Ameliorated hepatic steatosis, inflammation, and fibrosis. Decreased ceramides (B1148491) and repressed inflammasome activation in the liver.[1] |
| Glycine-β-muricholic acid (Gly-MCA) | High-fat diet (HFD)-induced obese mice | Prevents and reverses HFD-induced and genetic obesity, insulin (B600854) resistance, and hepatic steatosis. Reduces intestinal-derived ceramides.[2] |
| V02-8 | High-fat diet (HFD)-induced NASH in mice | Mitigated hepatic steatosis and inflammation.[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of intestine-selective FXR antagonists and a general experimental workflow for their evaluation.
Figure 1: Proposed signaling pathway of intestine-selective FXR antagonists.
Figure 2: General experimental workflow for evaluating FXR antagonists.
Detailed Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for the independent verification of published data. The following sections detail the key experimental protocols cited in the publications for the discussed FXR antagonists.
In Vitro FXR Antagonist Assay (General Protocol)
-
Cell Line: HEK293T cells are commonly used for their high transfection efficiency.
-
Plasmids: Cells are co-transfected with plasmids encoding full-length human FXR, its heterodimeric partner retinoid X receptor (RXR), and a luciferase reporter gene under the control of an FXR response element (e.g., from the small heterodimer partner, SHP, promoter).
-
Assay Procedure:
-
Transfected cells are seeded into multi-well plates.
-
Cells are treated with a known FXR agonist (e.g., GW4064 or CDCA) to induce a baseline level of FXR activation.
-
Concurrently, cells are treated with varying concentrations of the test compound (e.g., this compound).
-
After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured.
-
-
Data Analysis: The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the maximal luciferase activity induced by the agonist.
In Vivo Nonalcoholic Steatohepatitis (NASH) Mouse Models
1. Gubra-Amylin NASH (GAN) Diet-Induced Model (used for this compound)
-
Animal Strain: C57BL/6J mice.
-
Diet: A custom diet high in fat, fructose, and cholesterol.
-
Induction Period: Mice are fed the GAN diet for a specified number of weeks to induce NASH pathology.
-
Treatment: this compound is administered orally (e.g., by gavage) at a specific dose and frequency for a defined treatment period. A vehicle control group is run in parallel.
-
Endpoint Analysis:
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to quantify fibrosis. A NAFLD Activity Score (NAS) is typically calculated.
-
Gene Expression: RNA is extracted from liver and ileum tissues to quantify the expression of FXR target genes (e.g., Fxr, Shp, Fgf15, Cyp7a1) using quantitative real-time PCR (qPCR).
-
Metabolomics: Liver and/or serum samples are analyzed by mass spectrometry to measure levels of key metabolites, such as ceramides.
-
2. High-Fat with Methionine and Choline Deficiency (HFMCD) Diet-Induced Model (used for this compound)
-
Animal Strain: C57BL/6J mice.
-
Diet: A diet high in fat and deficient in methionine and choline, which rapidly induces steatohepatitis and fibrosis.
-
Induction and Treatment: Similar to the GAN model, mice are fed the HFMCD diet and treated with the FXR antagonist or vehicle.
-
Endpoint Analysis: The same endpoints as in the GAN model are assessed.
3. High-Fat Diet (HFD)-Induced Obesity Model (used for Gly-MCA and V02-8)
-
Animal Strain: C57BL/6J mice.
-
Diet: A diet with a high percentage of calories derived from fat.
-
Induction Period: Mice are fed the HFD for an extended period to induce obesity, insulin resistance, and hepatic steatosis.
-
Treatment: The FXR antagonist is administered, and metabolic parameters are monitored.
-
Endpoint Analysis: In addition to the endpoints mentioned above, this model often includes assessments of:
-
Body weight and composition.
-
Glucose and insulin tolerance tests.
-
Serum lipid profiles.
-
Conclusion
The available data suggest that "this compound" (compound F6) is a potent, orally active, and intestine-selective FXR antagonist with efficacy in preclinical models of NASH.[1] Its mechanism of action, involving the inhibition of intestinal FXR and subsequent feedback activation of hepatic FXR, aligns with the therapeutic rationale for this compound class.[1] When compared to other intestine-selective FXR antagonists like Gly-MCA and V02-8, this compound demonstrates comparable in vitro potency and in vivo efficacy in relevant disease models. Further research, including head-to-head comparative studies and clinical trials, will be necessary to fully elucidate the therapeutic potential of these compounds for the treatment of NASH and other metabolic diseases.
References
A Comparative Guide: FXR Antagonist 1 vs. FXR Knockdown/Knockout Models in Preclinical Research
In the landscape of preclinical research, particularly in the fields of metabolic and liver diseases, interrogating the farnesoid X receptor (FXR) signaling pathway is of paramount importance. As a key regulator of bile acid, lipid, and glucose homeostasis, FXR presents a valuable therapeutic target.[1][2][3] Researchers have two primary methodologies to probe FXR function: pharmacological inhibition using antagonists and genetic modification through knockdown or knockout models. This guide provides an objective comparison of these approaches, supported by experimental data, to aid researchers in selecting the most appropriate model for their scientific inquiries.
Mechanism of Action: A Tale of Two Approaches
FXR Antagonist 1 represents a class of small molecules that competitively bind to the ligand-binding domain of the FXR protein, thereby preventing its activation by endogenous ligands like bile acids.[4] This inhibition is typically reversible and dose-dependent, offering temporal control over FXR signaling. In contrast, FXR knockdown models utilize techniques like RNA interference (siRNA or shRNA) to degrade FXR mRNA, leading to a transient and often incomplete reduction in FXR protein expression.[5][6] On the other hand, FXR knockout models involve the permanent deletion of the Nr1h4 gene (encoding FXR), resulting in a complete and lifelong absence of the FXR protein, either throughout the organism (whole-body knockout) or in specific tissues (tissue-specific knockout).[5]
Comparative Analysis of Experimental Outcomes
The choice between pharmacological inhibition and genetic deletion can lead to distinct and sometimes contrasting biological outcomes. This is often attributed to the acute versus chronic nature of the intervention, potential off-target effects of antagonists, and developmental compensation in knockout models.
Metabolic Phenotypes
In studies of metabolic diseases, both FXR antagonists and genetic models have demonstrated significant effects, particularly in the context of high-fat diet-induced obesity and insulin (B600854) resistance. For instance, selective antagonism of intestinal FXR has been shown to improve metabolic phenotypes in obese mice.[7] Similarly, intestine-specific FXR-deficient (FXRInt-/-) mice have displayed resistance to high-fat diet-induced obesity and insulin resistance.[7]
| Parameter | FXR Antagonist (Intestinal) | Intestine-Specific FXR Knockout (FXRInt-/-) | Wild-Type (Control) | Reference |
| Body Weight Gain on HFD | Reduced | Reduced | Increased | [7] |
| Glucose Tolerance | Improved | Improved | Impaired | [7] |
| Hepatic Lipid Accumulation | Reduced | Reduced | Increased | [7] |
Table 1: Comparison of Metabolic Parameters in Mice with Inhibited or Deleted Intestinal FXR.
Gene Expression
The modulation of FXR activity by antagonists or genetic deletion directly impacts the expression of its target genes. Key downstream targets include the small heterodimer partner (SHP) and fibroblast growth factor 15 (FGF15; FGF19 in humans), which are central to the negative feedback regulation of bile acid synthesis.[1][3]
| Gene | FXR Antagonist Treatment | FXR Knockout | Reference |
| SHP (Small Heterodimer Partner) | Decreased expression | Decreased expression | [1][7] |
| FGF15/19 (Fibroblast Growth Factor 15/19) | Decreased expression | Decreased expression | [1] |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Increased expression | Increased expression | [1][3] |
Table 2: Comparative Effects on Key FXR Target Gene Expression.
Experimental Protocols
In Vivo Administration of this compound
A common experimental design involves the daily administration of the FXR antagonist to mice on a specific diet.
Protocol:
-
Male C57BL/6J mice are fed a high-fat diet (HFD) for a designated period (e.g., 12 weeks) to induce a metabolic phenotype.
-
A cohort of these mice receives a daily oral gavage of "this compound" dissolved in a suitable vehicle (e.g., corn oil).
-
A control group receives the vehicle alone.
-
Throughout the study, parameters such as body weight, food intake, and glucose tolerance are monitored.
-
At the end of the treatment period, tissues (e.g., liver, intestine) and blood are collected for further analysis, including gene expression and histological examination.[7]
Generation of FXR Knockout Mice
The generation of FXR knockout mice is a standard procedure in molecular biology.
Protocol:
-
Targeting vectors are designed to flank the Nr1h4 gene with loxP sites.
-
These vectors are introduced into embryonic stem (ES) cells.
-
Homologous recombination is used to select for ES cells with the targeted allele.
-
The modified ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Chimeric offspring are bred to establish a colony of mice with the floxed Nr1h4 allele.
-
To generate whole-body knockout mice, these mice are crossed with a Cre-deleter strain. For tissue-specific knockout, they are crossed with a strain expressing Cre recombinase under the control of a tissue-specific promoter.[8]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: FXR Signaling Pathway.
Caption: Experimental Workflows.
Caption: Logical Comparison of Models.
Conclusion
The choice between using an FXR antagonist and a genetic model depends heavily on the specific research question. FXR antagonists are invaluable for studying the acute effects of FXR inhibition and for preclinical studies aiming to validate FXR as a drug target. Their temporal and dose-dependent nature allows for a nuanced investigation of FXR signaling. However, the potential for off-target effects necessitates careful validation.
FXR knockout models provide a "clean" system to understand the fundamental, long-term consequences of complete FXR absence. Tissue-specific knockouts are particularly powerful for dissecting the contribution of FXR in different organs. The main caveat is the potential for developmental compensatory mechanisms that might mask the primary role of FXR. FXR knockdown offers a compromise, allowing for transient reduction of FXR expression, though often with incomplete silencing.
Ultimately, a comprehensive understanding of FXR's role in health and disease is best achieved by employing a multi-pronged approach that leverages the unique strengths of both pharmacological and genetic models.
References
- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. news-medical.net [news-medical.net]
- 7. Reversing metabolic dysregulation in farnesoid X receptor knockout mice via gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of FXR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of a representative Farnesoid X Receptor (FXR) antagonist, here termed "FXR antagonist 1," with other known FXR antagonists and an alternative therapeutic agent. The data presented is compiled from publicly available experimental findings to assist researchers in evaluating the potential of FXR antagonism as a therapeutic strategy, particularly for metabolic diseases such as Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH).
Introduction to FXR and its Antagonism
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine. It plays a crucial role in regulating the synthesis and enterohepatic circulation of bile acids, as well as lipid and glucose metabolism.[1][2] Activation of FXR by endogenous bile acids initiates a signaling cascade that modulates the expression of various target genes.[3] While FXR agonists have been explored for therapeutic purposes, there is growing interest in the therapeutic potential of FXR antagonists. Inhibition of FXR signaling, particularly in the intestine, has been shown to have beneficial effects on metabolic disorders in preclinical models.[1][2] FXR antagonists are being investigated for their potential to treat conditions like NAFLD, NASH, and obesity.[1][4]
This guide will compare the following compounds:
-
This compound (Placeholder): A representative novel synthetic FXR antagonist. For the purpose of this guide, we will use data from a recently published novel antagonist, referred to as Compound [I] .
-
Guggulsterone: A natural phytosteroid and one of the first identified FXR antagonists.[5]
-
Tauro-β-muricholic acid (T-β-MCA): An endogenous murine bile acid that acts as a natural FXR antagonist.[6][7]
-
Glycine-β-muricholic acid (Gly-MCA): An intestine-selective synthetic FXR antagonist designed for improved metabolic effects.[1][8]
-
Pioglitazone (B448): A thiazolidinedione-class drug used in the treatment of type 2 diabetes and sometimes used off-label for NASH, acting as a PPARγ agonist.[9][10]
In Vitro Efficacy Comparison
The in vitro efficacy of FXR antagonists is typically determined using cell-based reporter gene assays or biochemical assays that measure the binding affinity of the compound to the FXR protein. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an antagonist in these assays.
| Compound | Assay Type | Cell Line | IC50 | Reference |
| Compound [I] | Luciferase Reporter Assay | - | 0.44 µM | [11] |
| Guggulsterone | Coactivator Association Assay | - | ~24-39 µM | [12] |
| Tauro-β-muricholic acid (T-β-MCA) | - | - | 40 µM | [6] |
| Glycine-β-muricholic acid (Gly-MCA) | Molecular Modeling/Reporter Assay | - | Not explicitly stated, but identified as a high-affinity inhibitor. | [1][13] |
| Pioglitazone | Not an FXR antagonist | - | N/A | - |
In Vivo Efficacy Comparison in a NAFLD/NASH Mouse Model
The in vivo efficacy of these compounds is often evaluated in animal models of NAFLD/NASH, typically induced by a high-fat diet. Key endpoints in these studies include changes in body weight, liver weight, liver triglyceride content, and markers of liver injury and inflammation.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Compound [I] | High-fat diet mice | 100 mg/kg | Effectively inhibited lipid accumulation in the liver and prevented liver fibrosis. | [11] |
| Guggulsterone | High-fat diet mice | 2000 ppm in diet | Significant decrease in liver index, serum cholesterol, and LDL levels. Reduction in the inflammatory marker TNF-α. | [14] |
| Glycine-β-muricholic acid (Gly-MCA) | AMLN diet-induced NASH mice | Oral administration | Substantially decreased body weight gain, liver weights, and liver triglyceride and free cholesterol content. | [1] |
| Pioglitazone | High-fat diet-induced NAFLD rats | 4 mg/kg/day | Attenuated insulin (B600854) resistance and ameliorated biochemical and histological liver injury. | [15] |
Experimental Protocols
In Vitro: FXR Antagonist Luciferase Reporter Gene Assay
This assay is a common method to screen for and characterize FXR antagonists. It measures the ability of a compound to inhibit the FXR-mediated transcription of a luciferase reporter gene in response to an FXR agonist.
Materials:
-
HEK293T or HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
FXR expression plasmid
-
FXR response element (FXRE)-driven luciferase reporter plasmid
-
A constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds (FXR antagonists)
-
FXR agonist (e.g., GW4064 or CDCA)
-
96-well white, clear-bottom assay plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[16]
-
Incubation: Incubate the cells for 4-6 hours post-transfection, then replace the transfection medium with fresh culture medium.
-
Compound Treatment: After 24 hours of transfection, treat the cells with the test compounds (potential FXR antagonists) at various concentrations for 1 hour.
-
Agonist Challenge: Following the incubation with the antagonist, add a known FXR agonist (e.g., GW4064 at its EC50 concentration) to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.[17]
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit according to the manufacturer's instructions.[16]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The antagonist activity is determined by the reduction in luciferase signal in the presence of the agonist. Calculate the IC50 value for each test compound.
In Vivo: High-Fat Diet-Induced NAFLD Mouse Model
This model is widely used to study the pathogenesis of NAFLD and to evaluate the efficacy of therapeutic agents.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-fat diet (HFD), typically 60% kcal from fat
-
Control diet (low-fat diet, LFD)
-
Test compounds (e.g., this compound) and vehicle
-
Oral gavage needles
-
Equipment for monitoring body weight, food intake, and performing glucose tolerance tests
-
Equipment for tissue collection and analysis (e.g., liver histology, triglyceride measurement)
Protocol:
-
Acclimatization: Acclimatize the mice to the animal facility for at least one week before the start of the experiment.
-
Diet Induction: Divide the mice into groups and feed them either the HFD or the LFD for a period of 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.[18]
-
Treatment: After the induction period, divide the HFD-fed mice into treatment and vehicle control groups. Administer the FXR antagonist or vehicle daily by oral gavage for a specified period (e.g., 4-8 weeks).[1]
-
Monitoring: Throughout the treatment period, monitor body weight, food intake, and fasting blood glucose levels regularly. Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess glucose metabolism.
-
Termination and Sample Collection: At the end of the study, euthanize the mice and collect blood and tissues. Perfuse the liver and collect a portion for histological analysis (H&E and Oil Red O staining) and another portion for biochemical analysis (e.g., measurement of liver triglyceride content).
-
Data Analysis: Analyze the collected data to determine the effect of the FXR antagonist on body weight, liver weight, liver histology, hepatic triglyceride content, and other relevant metabolic parameters.
Visualizations
FXR Signaling Pathway
References
- 1. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulating bile acids signaling for NAFLD: molecular insights and novel therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phytojournal.com [phytojournal.com]
- 6. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile Acid Holds Key to Fatty Liver Disease and Obesity [nutritioninsight.com]
- 9. mdpi.com [mdpi.com]
- 10. Effects of Pioglitazone on Nonalcoholic Fatty Liver Disease in the Absence of Constitutive Androstane Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights from a high-fat diet fed mouse model with a humanized liver | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. Research on the protection effect of pioglitazone for non-alcoholic fatty liver disease (NAFLD) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. besjournal.com [besjournal.com]
- 18. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: FXR Agonism vs. Antagonism in Preclinical Liver Disease Models
In the landscape of therapeutic development for chronic liver diseases such as non-alcoholic steatohepatitis (NASH), the Farnesoid X Receptor (FXR) has emerged as a pivotal target. This nuclear receptor is a master regulator of bile acid, lipid, and glucose homeostasis. Therapeutic modulation of FXR is being explored through two opposing strategies: agonism and antagonism. This guide provides a comparative overview of the preclinical data for a leading FXR agonist, Obeticholic Acid (OCA), and a representative FXR antagonist, Guggulsterone.
This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the mechanisms and preclinical performance of these two approaches. While direct head-to-head studies are limited, this guide synthesizes available data to facilitate an informed understanding of their distinct profiles.
Mechanism of Action: A Tale of Two Modulators
The therapeutic rationale for both FXR agonism and antagonism stems from their ability to modulate the intricate signaling pathways governed by FXR. However, they achieve this through diametrically opposed mechanisms, leading to distinct downstream effects on gene expression and cellular function.
Obeticholic Acid (OCA): An FXR Agonist
Obeticholic acid, a semi-synthetic bile acid analog, is a potent and selective FXR agonist.[1][2][3] Its mechanism of action is centered on the activation of FXR in the liver and intestine.[1][2] This activation leads to a cascade of events aimed at protecting hepatocytes from the toxic accumulation of bile acids and mitigating the progression of liver disease.[1][2]
Upon binding to FXR, OCA initiates the transcription of target genes that:
-
Reduce Bile Acid Synthesis: OCA-activated FXR induces the expression of the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF-19) in the intestine.[1][2][4] Both SHP and FGF-19 act to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[1][4]
-
Promote Bile Acid Excretion: FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a key transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi.[1]
-
Exert Anti-inflammatory and Anti-fibrotic Effects: OCA has been shown to inhibit pro-inflammatory pathways, such as the NLRP3 inflammasome, and suppress the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[5][6]
Guggulsterone: An FXR Antagonist
Guggulsterone is a plant-derived sterol that has been identified as an antagonist of FXR.[6][7] In contrast to OCA, Guggulsterone inhibits the activation of FXR, thereby blocking the downstream signaling pathways that are normally initiated by bile acids or synthetic agonists.[7] The antagonistic action of Guggulsterone is complex and appears to be context-dependent. While it acts as an antagonist in coactivator association assays, some studies have shown that it can paradoxically enhance the transcription of BSEP.[8] Its effects are not limited to FXR, as it is also known to interact with other nuclear receptors, such as the Pregnane X Receptor (PXR).[7]
The primary mechanism of Guggulsterone as an FXR antagonist involves preventing the recruitment of coactivators to the FXR complex, thereby inhibiting the transcription of FXR target genes.[8] This leads to an increase in the expression of CYP7A1 and a subsequent increase in the conversion of cholesterol to bile acids, a mechanism that contributes to its cholesterol-lowering effects.[7]
Preclinical Performance: A Data-Driven Comparison
The following tables summarize the available quantitative data from preclinical studies of Obeticholic Acid in models of liver fibrosis and NASH. Due to a lack of directly comparable preclinical studies for Guggulsterone focusing on liver fibrosis, a quantitative comparison is not feasible at this time. The data for OCA is presented to illustrate the outcomes of FXR agonism.
Table 1: Effects of Obeticholic Acid on Liver Fibrosis in a Thioacetamide-Induced Rat Model [6]
| Parameter | Vehicle Control | Obeticholic Acid (10 mg/kg) | % Change vs. Control |
| Fibrosis Area (%) | |||
| Prophylactic Treatment | 16.5 ± 1.2 | 12.2 ± 1.1 | ↓ 26.1% |
| Therapeutic Treatment | 17.1 ± 1.7 | 10.3 ± 0.9 | ↓ 39.8% |
| Hepatic Hydroxyproline (B1673980) (µg/g liver) | |||
| Therapeutic Treatment | 691 ± 91 | 467 ± 35 | ↓ 32.4% |
| Hepatic α-SMA Protein Expression (relative to control) | 1.0 | ~0.5 | ↓ ~50% |
Table 2: Effects of Obeticholic Acid on NASH-Related Parameters in a High-Fat Diet-Induced Mouse Model [9]
| Parameter | Vehicle Control (MCD diet) | Obeticholic Acid (0.4 mg) | % Change vs. Control |
| Hepatic L-Hydroxyproline (L-HYP) Protein Expression (relative to control) | ~2.5 | ~1.5 | ↓ ~40% |
| Hepatic α-SMA mRNA Expression (relative to control) | ~3.5 | ~2.0 | ↓ ~43% |
| Hepatic COL1A1 mRNA Expression (relative to control) | ~12 | ~6 | ↓ 50% |
Experimental Protocols
Thioacetamide (B46855) (TAA)-Induced Liver Fibrosis in Rats [6]
This model is widely used to induce chronic liver injury and fibrosis that mimics aspects of human cirrhosis.
-
Animal Model: Male Wistar rats.
-
Induction of Fibrosis: Cirrhosis is induced by intraperitoneal (i.p.) injections of thioacetamide (TAA). A common protocol involves an initial dose of 200 mg/kg TAA twice weekly for two weeks, followed by a maintenance dose of 100 mg/kg twice weekly.
-
Treatment Administration: Obeticholic Acid (10 mg/kg) or vehicle is administered daily by oral gavage. Treatment can be initiated either prophylactically (at the same time as TAA induction) or therapeutically (after the establishment of fibrosis).
-
Assessment of Fibrosis: Liver tissue is collected at the end of the study period. Fibrosis is quantified by Sirius Red staining for collagen deposition, and the fibrotic area is measured using image analysis software. Hepatic hydroxyproline content, a biochemical marker of collagen, is also determined. The activation of hepatic stellate cells is assessed by measuring the expression of α-smooth muscle actin (α-SMA).
Methionine-Choline-Deficient (MCD) Diet-Induced NASH in Mice [9]
The MCD diet model is a nutritional model that induces key features of NASH, including steatosis, inflammation, and fibrosis.
-
Animal Model: C57BL/6 mice.
-
Induction of NASH: Mice are fed a methionine- and choline-deficient (MCD) diet for a period of several weeks (e.g., 8 weeks) to induce NASH and fibrosis. A control group is fed a standard chow diet.
-
Treatment Administration: Obeticholic Acid (e.g., 0.4 mg daily) or vehicle is administered by oral gavage for a specified duration (e.g., 24 days).
-
Assessment of NASH and Fibrosis: Livers are harvested for histological analysis (H&E and Sirius Red staining) to assess steatosis, inflammation, and fibrosis. Gene and protein expression of key markers of inflammation (e.g., NLRP3, IL-1β) and fibrosis (e.g., α-SMA, COL1A1) are quantified using qPCR and Western blotting, respectively.
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway: Agonist vs. Antagonist
References
- 1. researchgate.net [researchgate.net]
- 2. Obeticholic Acid Modulates Serum Metabolites and Gene Signatures Characteristic of Human NASH and Attenuates Inflammation and Fibrosis Progression in Ldlr‐/‐.Leiden Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Standard operating procedures in experimental liver research: thioacetamide model in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FXR agonist obeticholic acid reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standard Operating Procedures in Experimental Liver Research: Thioacetamide model in mice and rats | Semantic Scholar [semanticscholar.org]
- 8. Liver Protein Expression in NASH Mice on a High-Fat Diet: Response to Multi-Mineral Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Dose-Response Relationship of FXR Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "FXR antagonist 1" and other notable Farnesoid X Receptor (FXR) antagonists. The dose-response relationships are presented with supporting experimental data to aid in the evaluation and selection of appropriate research tools for studies related to metabolic diseases, such as nonalcoholic steatohepatitis (NASH).
Introduction to FXR Antagonism
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] Its activation by endogenous bile acids triggers a signaling cascade that controls the expression of numerous genes involved in metabolic homeostasis.[1] Consequently, antagonism of FXR has emerged as a promising therapeutic strategy for various metabolic disorders. By inhibiting FXR activity, these antagonists can modulate metabolic pathways, offering potential treatments for conditions like NASH and hyperlipidemia.[1] "this compound" is an orally active and selective intestinal FXR antagonist that has demonstrated efficacy in preclinical models of NASH by selectively inhibiting intestinal FXR signaling.[2]
Comparative Dose-Response Data
The following table summarizes the in vitro potency of "this compound" and other well-characterized FXR antagonists. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | IC50 | Assay Type | Reference |
| This compound (F6) | 2.1 µM | Cellular Assay | [2] |
| DY268 | 7.5 nM | FXR Binding Assay | [3] |
| 468 nM | Cell-based FXR Antagonistic Assay | [2][3] | |
| Guggulsterone | ~15-17 µM | Coactivator Association Assay | [4] |
| Gly-β-MCA | 40 µM | Competitive Binding Assay | [5] |
Experimental Protocols
To ensure reproducibility and accurate comparison of experimental data, detailed methodologies are crucial. Below is a representative protocol for a cell-based luciferase reporter assay, a common method for determining the functional antagonism of FXR.
FXR Antagonist Luciferase Reporter Gene Assay
1. Principle:
This assay measures the ability of a compound to inhibit the transcriptional activity of FXR in response to a known agonist. Cells are engineered to co-express the human FXR and a luciferase reporter gene linked to an FXR-responsive element (FXRE). Activation of FXR by an agonist induces the expression of luciferase. An antagonist will compete with the agonist, leading to a dose-dependent decrease in the luciferase signal.
2. Materials:
-
Cell Line: HEK293T or HepG2 cells.
-
Plasmids:
-
An expression vector for full-length human FXR.
-
A reporter plasmid containing a firefly luciferase gene downstream of an FXRE promoter.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
Transfection reagent (e.g., Lipofectamine).
-
FXR agonist (e.g., GW4064 or Chenodeoxycholic acid - CDCA).
-
Test compounds (FXR antagonists).
-
Dual-Luciferase® Reporter Assay System.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
3. Procedure:
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for sufficient protein expression.
-
Compound Treatment:
-
Prepare serial dilutions of the test antagonist compounds.
-
Add a fixed, sub-maximal (EC80) concentration of an FXR agonist (e.g., GW4064) to the culture medium.
-
Add the diluted antagonist compounds to the wells containing the agonist-spiked medium.
-
Include control wells with agonist only (positive control) and vehicle only (negative control).
-
-
Incubation: Incubate the plate for another 18-24 hours.
-
Lysis and Luciferase Assay:
-
Remove the medium and lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Calculate the percent inhibition of the antagonist at each concentration relative to the agonist-only control.
-
Plot the percent inhibition against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
FXR Signaling Pathway and Antagonist Intervention.
References
Reproducibility of FXR Antagonist Experimental Findings: A Comparative Analysis of Guggulsterone and FLG249
A detailed guide for researchers, scientists, and drug development professionals on the experimental findings and reproducibility of two prominent Farnesoid X Receptor (FXR) antagonists.
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism.[1] Its role in various metabolic diseases has made it a significant therapeutic target. While FXR agonists have been extensively studied, FXR antagonists are emerging as a promising class of molecules for conditions such as non-alcoholic steatohepatitis (NASH) and metabolic syndrome. This guide provides a comparative analysis of two representative FXR antagonists, the natural product Guggulsterone (B1672438) and the synthetic molecule FLG249, with a focus on the reproducibility of their experimental findings.
Introduction to FXR Antagonists
FXR antagonists function by inhibiting the activity of FXR, thereby modulating the expression of genes involved in metabolic pathways.[2] This can lead to reduced hepatic fat accumulation, inflammation, and fibrosis.[2] However, the translation of preclinical findings to clinical applications has been challenging, with reproducibility of experimental data being a key concern for drug development professionals. This guide aims to provide a clear and objective comparison of the available data for Guggulsterone and FLG249 to aid in the assessment of their therapeutic potential and the reliability of their reported effects.
Comparative Analysis of In Vitro Potency
The in vitro potency of FXR antagonists is a critical parameter for their initial characterization. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. Below is a comparison of the reported IC50 values for Guggulsterone and FLG249 from various assays.
| Compound | Assay Type | IC50 Value | Reference |
| Guggulsterone | Coactivator Association Assay | ~25 µM | [3] |
| FXR Transactivation Assay (in the presence of 100 µM CDCA) | ~10 µM (for ~50% inhibition) | [4] | |
| FLG249 (Analog 15) | TR-FRET Binding Assay | 32.9 ± 11.7 nM | [5] |
| Luciferase Reporter Assay | 0.05 ± 0.06 nM | [5] |
Note: The variability in Guggulsterone's IC50 values across different studies and assays highlights a potential challenge in reproducing quantitative potency measurements for this natural product. The significant difference in FLG249's IC50 between the TR-FRET and luciferase assays may be due to the different protein constructs used (ligand-binding domain vs. full-sequence FXR).[5]
Signaling Pathway of FXR and its Antagonism
The following diagram illustrates the general signaling pathway of FXR and the mechanism of action for its antagonists.
References
- 1. FXR Antagonist FLG249 Lowers Hepatic Triacylglycerol and Serum Cholesterol Level in High-Fat Diet-Induced Obese Mice [jstage.jst.go.jp]
- 2. Guggulsterone antagonizes farnesoid X receptor induction of bile salt export pump but activates pregnane X receptor to inhibit cholesterol 7alpha-hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting the allosteric FXR modulation: a chemical biology approach using guggulsterone as a chemical tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of FXR Antagonist 1
This document provides crucial safety and logistical information for the proper disposal of FXR antagonist 1, a compound intended for research use only by qualified professionals. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.
This compound is an orally active and selective intestinal Farnesoid X Receptor (FXR) antagonist.[1] While specific hazard information for "this compound" is not fully detailed in publicly available literature, it should be handled as a potentially hazardous substance.[2] Standard laboratory safety protocols and the disposal guidelines outlined below must be strictly followed.
Immediate Safety and Handling Precautions
Before handling or disposal, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for comprehensive safety information. General precautions include the use of personal protective equipment (PPE).[3]
| Personal Protective Equipment (PPE) | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact.[3] |
| Eye Protection | Safety glasses with side shields or goggles.[3] |
| Skin and Body Protection | Laboratory coat or other protective clothing to prevent skin exposure.[3] |
In case of exposure, follow these first-aid measures:
-
After skin contact: Immediately wash off with soap and plenty of water.[3]
-
After eye contact: Flush eyes with water as a precaution.[3]
-
If swallowed: Rinse mouth with water. Consult a physician.[3]
Step-by-Step Disposal Protocol
Disposal of this compound and associated waste must be conducted in accordance with institutional, local, and national regulations for chemical waste. Do not dispose of this material through municipal drainage or landfill systems.[3]
Experimental Workflow for Waste Segregation and Disposal
Detailed Disposal Steps:
-
Segregation of Waste:
-
Solid Waste: Place unused or expired solid this compound, along with any grossly contaminated items (e.g., weighing paper, contaminated gloves), into a designated solid chemical waste container. This container must be sealable and properly labeled.
-
Liquid Waste (Organic Solvents): Solutions of this compound in organic solvents such as DMSO or ethanol (B145695) should be collected in a designated solvent waste container.[2] Depending on institutional guidelines, this may need to be segregated into halogenated or non-halogenated solvent waste.
-
Liquid Waste (Aqueous): Aqueous solutions containing this compound should be collected in a separate aqueous waste container. Do not mix with solvent waste.
-
Contaminated Labware: Non-sharp items like pipette tips, and tubes that came into contact with this compound should be placed in a designated solid waste container. Sharps (needles, etc.) must be disposed of in an approved sharps container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the primary solvent and approximate concentration of the antagonist in the waste.
-
Ensure the date of initial waste accumulation is marked on the label.
-
-
Temporary Storage:
-
Store sealed waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory, away from general lab traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Follow all institutional procedures for waste pickup scheduling and documentation. EHS will ensure the waste is transported to a licensed hazardous waste disposal facility.
-
Signaling Pathway Context: Farnesoid X Receptor (FXR)
Understanding the biological context of FXR is important for appreciating the compound's mechanism of action. FXR is a nuclear receptor that plays a critical role in regulating the metabolism of bile acids, lipids, and glucose.[4][5]
This diagram illustrates that under normal physiological conditions, bile acids activate FXR. The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences to regulate genes involved in metabolic homeostasis.[6] this compound works by blocking this initial activation step, thereby inhibiting the downstream signaling cascade.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling FXR antagonist 1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling FXR antagonist 1 (also known as compound F6). The following procedures and operational plans are designed to ensure the safe handling, storage, and disposal of this potent and selective intestinal Farnesoid X Receptor (FXR) antagonist.
Compound Information and Properties
This compound is an orally active and selective inhibitor of the intestinal Farnesoid X Receptor.[1] It has demonstrated efficacy in preclinical models of nonalcoholic steatohepatitis (NASH) by selectively inhibiting intestinal FXR signaling, which in turn leads to feedback activation of hepatic FXR, improving hepatic steatosis, inflammation, and fibrosis.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| IC50 | 2.1 μM | MedChemExpress |
| Purity | ≥98% (typical for research grade) | General Information |
| Storage (Solid) | -20°C | General Information |
| Storage (in solvent) | -80°C | General Information |
| Solubility | Soluble in DMSO | General Information |
Personal Protective Equipment (PPE)
Due to the bioactive and potentially hazardous nature of this compound, stringent adherence to personal protective equipment protocols is mandatory. The following PPE should be worn at all times when handling the compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Inspect for tears or holes before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately in designated chemical waste. |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect against splashes. Standard safety glasses are not sufficient. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is required to protect skin and personal clothing. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles. |
Handling and Operational Plan
A systematic approach to handling this compound is essential to maintain compound integrity and ensure personnel safety.
Reconstitution and Aliquoting Workflow
The following diagram outlines the standard procedure for preparing stock solutions of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
